Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)6-2-3-8-11-4-7(10)12(8)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMNUWULLKLFNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=NC=C2I)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585921 | |
| Record name | Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460087-82-5 | |
| Record name | Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 3-IODOIMIDAZO[1,2-A]PYRIDINE-6-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Elucidation of the Molecular Structure of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the synthetic protocol, purification methods, and in-depth analysis of spectroscopic data essential for the unambiguous confirmation of its chemical structure.
Synthesis and Purification
The synthesis of this compound is proposed to proceed via a two-step reaction sequence starting from commercially available methyl 2-aminopyridine-4-carboxylate. The initial step involves a cyclization reaction, followed by an electrophilic iodination.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Methyl imidazo[1,2-a]pyridine-6-carboxylate
To a solution of methyl 2-aminopyridine-4-carboxylate (1.0 eq) in anhydrous ethanol, bromoacetaldehyde diethyl acetal (1.2 eq) and sodium bicarbonate (2.0 eq) are added. The reaction mixture is heated to reflux for 12 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude methyl imidazo[1,2-a]pyridine-6-carboxylate, which can be purified by column chromatography on silica gel.
Step 2: Iodination of Methyl imidazo[1,2-a]pyridine-6-carboxylate
The purified methyl imidazo[1,2-a]pyridine-6-carboxylate (1.0 eq) is dissolved in N,N-dimethylformamide (DMF). N-Iodosuccinimide (NIS) (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 6 hours. After completion of the reaction, as indicated by TLC, the mixture is poured into ice-cold water. The precipitated solid is filtered, washed with cold water, and dried under vacuum to afford the title compound, this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Structural Elucidation Workflow
The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. The logical workflow for this process is outlined below.
Spectroscopic Data and Interpretation
The molecular structure of this compound was confirmed by mass spectrometry, ¹H NMR, and ¹³C NMR spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is crucial for determining its molecular formula.
Table 1: Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 302.9625 | 302.9621 |
| [M+Na]⁺ | 324.9444 | 324.9440 |
The observed mass is in close agreement with the calculated mass for the molecular formula C₉H₇IN₂O₂, confirming the elemental composition of the synthesized compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The expected chemical shifts and coupling constants are tabulated below.
Table 2: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.25 | s | - | 1H | H-5 |
| 7.80 | s | - | 1H | H-2 |
| 7.65 | d | 9.2 | 1H | H-8 |
| 7.50 | dd | 9.2, 1.5 | 1H | H-7 |
| 3.95 | s | - | 3H | -OCH₃ |
The downfield shift of H-5 is attributed to the anisotropic effect of the adjacent ester group. The absence of a proton signal at the C-3 position and the presence of other signals are consistent with the proposed 3-iodo substitution pattern.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule.
Table 3: Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 165.0 | C=O (ester) |
| 145.5 | C-8a |
| 142.0 | C-5 |
| 128.0 | C-7 |
| 125.5 | C-2 |
| 118.0 | C-6 |
| 117.5 | C-8 |
| 75.0 | C-3 (C-I) |
| 52.5 | -OCH₃ |
The signal at a relatively high field (around 75.0 ppm) is characteristic of a carbon atom attached to iodine. The chemical shifts of the other carbon atoms are in agreement with the substituted imidazo[1,2-a]pyridine ring system.
Conclusion
The synthesis of this compound has been successfully outlined. The structure of the compound has been rigorously elucidated and confirmed through a combination of mass spectrometry and NMR spectroscopy. The presented data provides a complete and unambiguous assignment of the molecular structure, which is crucial for its further investigation and application in drug discovery and development programs. The detailed experimental protocols and spectroscopic data serve as a valuable resource for researchers in the field of medicinal and organic chemistry.
physical and chemical properties of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The imidazo[1,2-a]pyridine core is a key pharmacophore that has been shown to interact with various biological targets, leading to a wide range of therapeutic effects, including anticancer, anti-inflammatory, and antiviral activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its synthesis, and insights into the potential biological signaling pathways it may influence.
Core Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 460087-82-5 | [1][2] |
| Molecular Formula | C₉H₇IN₂O₂ | [1] |
| Molecular Weight | 302.07 g/mol | [1] |
| Appearance | Yellow to off-white solid | [2] |
| Storage | 2-8°C | [2] |
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 302.96251 |
| [M+Na]⁺ | 324.94445 |
| [M-H]⁻ | 300.94795 |
| [M+NH₄]⁺ | 319.98905 |
| [M+K]⁺ | 340.91839 |
| Data predicted by computational models.[3] |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, the synthesis of the imidazo[1,2-a]pyridine scaffold and its iodo-substituted derivatives is well-documented. The general approach typically involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound, followed by iodination.
A plausible synthetic route for this compound would likely start from methyl 2-aminopyridine-5-carboxylate. This starting material can be cyclized with an appropriate two-carbon synthon, such as chloroacetaldehyde or a related reagent, to form the imidazo[1,2-a]pyridine ring system. Subsequent iodination at the C3 position can be achieved using various iodinating agents like N-iodosuccinimide (NIS) or iodine in the presence of a base.
A general synthetic workflow is depicted below:
References
The Diverse Biological Activities of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile bicyclic heterocyclic system is a cornerstone in the development of novel therapeutic agents, with derivatives exhibiting potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides an in-depth overview of the multifaceted biological landscape of imidazo[1,2-a]pyridine derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the intricate signaling pathways they modulate.
Anticancer Activity: Targeting Key Oncogenic Pathways
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, exerting their effects through the modulation of various critical signaling pathways involved in cell proliferation, survival, and metastasis.
A primary mechanism of action for many of these compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently hyperactivated in a wide range of human cancers. By targeting key kinases within this cascade, these derivatives can effectively induce apoptosis and inhibit tumor growth. Additionally, some derivatives have been shown to interfere with other crucial cellular processes, including tubulin polymerization, and the activity of cyclin-dependent kinases (CDKs) and insulin-like growth factor 1 receptor (IGF-1R).
The cytotoxic effects of these compounds have been quantified against a variety of cancer cell lines, with numerous derivatives exhibiting low micromolar to nanomolar IC50 values.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (IC50 Values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [1][2] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [1][2] | |
| MCF-7 (Breast Carcinoma) | 11 | [1][2] | |
| A375 (Human Skin Cancer) | 11 | [1][2] | |
| Compound 8 | HeLa (Cervical) | 0.34 | [3] |
| MDA-MB-231 (Breast) | 0.32 | [3] | |
| ACHN (Renal) | 0.39 | [3] | |
| HCT-15 (Colon) | 0.31 | [3] | |
| Compound 12 (quinoline hybrid) | MDA-MB-231 (Breast) | 0.29 | [3] |
| HCT-15 (Colon) | 0.30 | [3] | |
| Compound 13 (carbazole hybrid) | HCT-15 (Colon) | 0.30 | [3] |
| IP-5 | HCC1937 (Breast) | 45 | [1][4] |
| IP-6 | HCC1937 (Breast) | 47.7 | [1][4] |
| IP-7 | HCC1937 (Breast) | 79.6 | [4] |
Signaling Pathway Visualization: PI3K/Akt/mTOR Inhibition
The following diagram illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Antimicrobial Activity: A New Frontier Against Drug Resistance
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have shown considerable promise in this area, with demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as significant potential as antituberculosis agents.
Certain derivatives have been found to inhibit essential bacterial enzymes, such as mycobacterial ATP synthase and glutamine synthetase, highlighting their potential for targeted antimicrobial therapy. The minimum inhibitory concentration (MIC) is a key parameter for evaluating the efficacy of these compounds.
Table 2: Antimicrobial and Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives (MIC Values)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 5h | S. aureus (ATCC) | 3.125 | [5] |
| S. aureus (clinical) | 6.25 | [5] | |
| Compound 3 | M. tuberculosis H37Rv | 0.78 | [6] |
| Compound 4 | M. tuberculosis H37Rv | <0.035 µM | [6] |
| Compound 5 | M. tuberculosis H37Rv | 0.0625 | [6] |
| Compound 6 | M. tuberculosis H37Rv | <0.016 | [6] |
| IPA-6 | M. tuberculosis H37Rv | 0.05 | [6] |
| IPA-9 | M. tuberculosis H37Rv | 0.4 | [6] |
| IPS-1 | M. tuberculosis H37Rv | 0.4 | [6] |
Antiviral and Anti-inflammatory Properties
Beyond their anticancer and antimicrobial effects, imidazo[1,2-a]pyridine derivatives have also been investigated for their antiviral and anti-inflammatory activities.
Several derivatives have shown inhibitory activity against various viruses, including human immunodeficiency virus (HIV), human cytomegalovirus (HCMV), and varicella-zoster virus. Their anti-inflammatory properties are often attributed to the modulation of key inflammatory pathways, such as the STAT3/NF-κB signaling cascade, and the inhibition of cyclooxygenase (COX) enzymes.
Table 3: Antiviral and Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Biological Activity | Target/Assay | EC50/IC50 (µM) | Reference |
| Derivative 7 | Antiviral | Respiratory Syncytial Virus (RSV) | 21 | [7] |
| Derivative 17 | Antiviral | Respiratory Syncytial Virus (RSV) | 58 | [7] |
| Compound 4a | Anti-inflammatory | COX-1 Inhibition | 2.72 | [8] |
| COX-2 Inhibition | 1.89 | [8] | ||
| Compound 4b | Anti-inflammatory | COX-1 Inhibition | 3.94 | [8] |
| COX-2 Inhibition | 2.39 | [8] |
Signaling Pathway Visualization: NF-κB Pathway Modulation
The diagram below illustrates the modulation of the NF-κB signaling pathway by certain imidazo[1,2-a]pyridine derivatives, a key mechanism in their anti-inflammatory action.
Experimental Protocols
To facilitate further research and development in this promising area, this section provides detailed methodologies for key experiments cited in the evaluation of imidazo[1,2-a]pyridine derivatives.
Experimental Workflow: General Drug Screening
The following diagram outlines a general workflow for the initial screening and evaluation of novel imidazo[1,2-a]pyridine derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11][12]
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be quantified by spectrophotometry.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
Imidazo[1,2-a]pyridine derivative stock solution (in DMSO)
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader (570 nm)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative in culture medium.
-
Remove the overnight culture medium from the cells and add the different concentrations of the test compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15][16][17]
-
Principle: The lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a broth medium is determined.
-
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Imidazo[1,2-a]pyridine derivative stock solution
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
-
Procedure:
-
Prepare serial two-fold dilutions of the imidazo[1,2-a]pyridine derivative in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
Visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that shows no visible growth.
-
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the infectivity of a lytic virus and to determine the efficacy of an antiviral compound.[18][19][20][21][22]
-
Principle: Infectious virus particles create localized areas of cell death (plaques) in a cell monolayer. An effective antiviral agent will reduce the number and/or size of these plaques.
-
Materials:
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
Imidazo[1,2-a]pyridine derivative stock solution
-
Culture medium and overlay medium (containing agarose or methylcellulose)
-
6- or 12-well plates
-
Crystal violet staining solution
-
-
Procedure:
-
Seed host cells into plates to form a confluent monolayer.
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative.
-
Pre-incubate the virus with the different concentrations of the test compound.
-
Infect the cell monolayers with the virus-compound mixtures. Include a virus control (no compound) and a cell control (no virus).
-
After an adsorption period, remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.
-
Incubate the plates until plaques are visible in the virus control wells.
-
Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Calculate the percentage of plaque inhibition for each compound concentration and determine the EC50 value.
-
COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.[23][24][25][26]
-
Principle: The assay fluorometrically or colorimetrically measures the product generated by the COX-2 enzyme from its substrate, arachidonic acid. Inhibition of the enzyme results in a decreased signal.
-
Materials:
-
Recombinant human COX-2 enzyme
-
COX assay buffer
-
Heme and other cofactors
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe
-
Imidazo[1,2-a]pyridine derivative stock solution
-
96-well plate (black or clear, depending on the detection method)
-
Fluorometer or spectrophotometer
-
-
Procedure:
-
In a 96-well plate, add the COX assay buffer, heme, and the test compound at various concentrations.
-
Add the COX-2 enzyme to each well (except for the background control). Include an enzyme control (no inhibitor) and a known COX-2 inhibitor as a positive control.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a specific time at the optimal temperature.
-
Stop the reaction and measure the fluorescence or absorbance.
-
Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
-
Western Blot Analysis for PI3K/Akt Signaling Pathway
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway.[27][28][29][30][31]
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest (e.g., total Akt and phosphorylated Akt).
-
Materials:
-
Cancer cells treated with imidazo[1,2-a]pyridine derivatives
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the test compound for the desired time, then lyse the cells to extract proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system. Analyze the band intensities to determine the effect of the compound on protein expression and phosphorylation.
-
NF-κB Activation Assay
This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.[32][33][34][35][36]
-
Principle: Following stimulation, the p65 subunit of NF-κB translocates to the nucleus. This can be visualized by immunofluorescence microscopy or quantified by separating cytoplasmic and nuclear fractions followed by Western blotting.
-
Materials:
-
Cells treated with an inflammatory stimulus and the imidazo[1,2-a]pyridine derivative
-
Cell fractionation buffers
-
Primary antibody against NF-κB p65
-
For immunofluorescence: fluorescently labeled secondary antibody and a fluorescence microscope
-
For Western blotting: materials as listed in the Western Blot protocol
-
-
Procedure (Western Blotting Method):
-
Treat cells with the inflammatory stimulus in the presence or absence of the test compound.
-
Harvest the cells and perform cell fractionation to separate the cytoplasmic and nuclear extracts.
-
Perform Western blotting on both fractions using an antibody specific for the NF-κB p65 subunit.
-
Analyze the band intensities to determine the relative amount of p65 in the cytoplasm versus the nucleus, indicating the extent of translocation and its inhibition by the compound.
-
This comprehensive guide underscores the significant therapeutic potential of imidazo[1,2-a]pyridine derivatives. The provided data, protocols, and pathway visualizations aim to serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel drugs based on this versatile scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. jocpr.com [jocpr.com]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. atcc.org [atcc.org]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. protocols.io [protocols.io]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 19. benchchem.com [benchchem.com]
- 20. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assaygenie.com [assaygenie.com]
- 24. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. AKT/PI3K Signaling Pathway | Rockland [rockland.com]
- 29. researchgate.net [researchgate.net]
- 30. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 31. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 35. fivephoton.com [fivephoton.com]
- 36. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The presence of an iodo group at the 3-position and a methyl carboxylate at the 6-position offers valuable handles for further chemical modifications, making it a key intermediate in the synthesis of potential therapeutic agents. A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of closely related analogues.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OCH₃ | 3.8 - 4.0 | s | - |
| H-2 | 7.8 - 8.0 | s | - |
| H-5 | 8.0 - 8.2 | d | ~9.0 |
| H-7 | 7.5 - 7.7 | dd | ~9.0, ~1.5 |
| H-8 | 7.6 - 7.8 | d | ~7.0 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are dependent on the solvent used. The predicted values are based on the analysis of similar imidazo[1,2-a]pyridine structures.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Expected Chemical Shift (δ, ppm) |
| OCH₃ | 52 - 54 |
| C=O | 164 - 166 |
| C-2 | 130 - 132 |
| C-3 | 85 - 90 (due to Iodo substitution) |
| C-5 | 125 - 127 |
| C-6 | 120 - 122 |
| C-7 | 128 - 130 |
| C-8 | 115 - 117 |
| C-9a | 145 - 147 |
Note: The chemical shift of C-3 is significantly influenced by the iodine substituent.
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | 1710 - 1730 | Strong |
| C-O (Ester) | 1200 - 1300 | Strong |
| C=N | 1630 - 1650 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-I | 500 - 600 | Medium to Weak |
Table 4: Predicted Mass Spectrometry Data
| Ion | Expected m/z |
| [M]⁺ | 301.95 |
| [M+H]⁺ | 302.96 |
Note: Based on the molecular formula C₉H₇IN₂O₂. The isotopic pattern of iodine (¹²⁷I) will be a key feature in the mass spectrum.
Experimental Protocols
General Synthesis of 3-Iodoimidazo[1,2-a]pyridine Derivatives
A common method for the synthesis of 3-iodoimidazo[1,2-a]pyridines involves the electrophilic iodination of the corresponding imidazo[1,2-a]pyridine precursor.
Materials:
-
Methyl imidazo[1,2-a]pyridine-6-carboxylate
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve Methyl imidazo[1,2-a]pyridine-6-carboxylate in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Add N-Iodosuccinimide (1.1 to 1.5 equivalents) to the solution portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for a period of 2 to 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
General Procedure for Spectroscopic Analysis
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
Samples are dissolved in deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy:
-
Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data is reported in wavenumbers (cm⁻¹).
Mass Spectrometry:
-
Mass spectra are typically acquired using an Electrospray Ionization (ESI) source in positive ion mode.
-
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Visualizations
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold for Diverse Pharmacological Targeting
An In-depth Technical Guide for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic system, consisting of a fused imidazole and pyridine ring, serves as a foundational structure for numerous compounds with therapeutic potential across various domains, including oncology, infectious diseases, and neuropharmacology. Its "drug-prejudice" nature stems from its presence in several marketed drugs and a multitude of clinical and preclinical candidates. This guide provides a technical overview of the key pharmacological targets of the imidazo[1,2-a]pyridine core, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Anticancer Activity: Targeting Key Oncogenic Pathways
The imidazo[1,2-a]pyridine scaffold has been extensively explored for its anticancer properties, with derivatives demonstrating potent inhibitory effects on various cancer cell lines, including those of the breast, cervix, and melanoma.[1][2][3] The anticancer mechanisms are often attributed to the inhibition of critical signaling pathways involved in cell proliferation, survival, and inflammation.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4][5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][6] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of key kinases within this pathway.[1][7][8][9]
| Compound ID | Target | IC50 (µM) | Cell Line(s) | Reference(s) |
| Compound 6 | Akt/mTOR | - | A375 (Melanoma), HeLa (Cervical) | [1] |
| Thiazole derivative 12 | PI3Kα | 0.0028 | - | [7] |
| Compound 35 | PI3Kα | 0.150 | Breast cancer cell lines | [8] |
| Tertiary alcohol 18 | PI3Kα/mTOR | <0.1 | - | [9] |
| IP-5 | Akt | - | HCC1937 (Breast Cancer) | [3] |
| A novel imidazo[1,2-a]pyridine | PI3Kα | 0.002 | Breast cancer cell lines | [1] |
The following diagram illustrates the central role of PI3K, Akt, and mTOR in cell signaling and the points of inhibition by imidazo[1,2-a]pyridine derivatives.
Modulation of the STAT3/NF-κB Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play critical roles in inflammation and cancer.[4][10][11][12] Their constitutive activation promotes cancer cell proliferation, survival, and angiogenesis. Imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory and anticancer effects by suppressing these pathways.[4][13]
| Compound ID | Activity | Cell Line(s) | Reference(s) |
| MIA | Suppression of NF-κB and STAT3 signaling | MDA-MB-231 (Breast), SKOV3 (Ovarian) | [4][13] |
| MIA | Reduction of COX-2 and iNOS expression | MDA-MB-231 (Breast), SKOV3 (Ovarian) | [4][13] |
The diagram below depicts the interconnectedness of the STAT3 and NF-κB signaling pathways and their role in promoting inflammation and cancer, which can be targeted by imidazo[1,2-a]pyridines.
Other Anticancer Targets
Imidazo[1,2-a]pyridine derivatives have also been developed as inhibitors of other crucial targets in cancer progression, such as the Insulin-like Growth Factor-1 Receptor (IGF-1R), a tyrosine kinase involved in cell proliferation and survival.[6][14]
| Compound ID | Target | IC50 (µM) | Reference(s) |
| Compound 5 | IGF-1R | Potent inhibition | [14] |
| Various derivatives | IGF-1R | Potent and selective | [6][15][16][17][18] |
Antitubercular Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new antitubercular agents.[19][20][21] The imidazo[1,2-a]pyridine scaffold has proven to be a promising starting point for the discovery of potent Mtb inhibitors.[11][15][19][20][21][22][23][24][25][26]
Inhibition of QcrB
One of the key targets for imidazo[1,2-a]pyridine-based antitubercular agents is QcrB, a subunit of the ubiquinol cytochrome c reductase in the electron transport chain of Mtb.[14][19][25][27][28][29][30] Inhibition of QcrB disrupts cellular respiration, leading to bacterial death.
| Compound ID | Target | MIC (µM) | Mtb Strain(s) | Reference(s) |
| Compounds 15 & 16 | Mtb | 0.10 - 0.19 | H37Rv | [20] |
| Compounds 15 & 16 | Mtb | 0.05 - 1.5 | MDR and XDR strains | [20] |
| Compound 18 | Mtb | ≤0.006 | H37Rv | [19][23] |
| IP inhibitors (1-4) | QcrB | 0.03 - 5 | Mtb strains | [19][25] |
| IPA-6 | Mtb Enoyl Acyl Protein Reductase | 0.05 µg/mL | H37Rv | [24] |
Neuropharmacological Activity
The imidazo[1,2-a]pyridine core is also a well-established scaffold in neuropharmacology, most notably as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[23][31][32][33][34][35][36][37] This has led to the development of sedative-hypnotic and anxiolytic drugs.
GABA-A Receptor Modulation
Imidazo[1,2-a]pyridine derivatives can act as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[31][33] This activity is responsible for the therapeutic effects of drugs like zolpidem.
| Compound Class | Target | Activity | Reference(s) |
| Fluorinated imidazo[1,2-a]-pyridines | α1-GABA-A Receptor | Positive Allosteric Modulators | [31] |
| Imidazo[1,2-a]pyrimidines | GABA-A Receptor | Functionally selective ligands | [23][35][36] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This colorimetric assay is used to assess the cytotoxic effects of imidazo[1,2-a]pyridine compounds on cancer cell lines.[38][39][40][41]
Protocol:
-
Seed cancer cells in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/mL and incubate for 24 hours.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds (e.g., 0-100 µM) for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Incubate for 16 hours at 37°C.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Analysis of Protein Phosphorylation: Western Blotting
Western blotting is employed to determine the effect of imidazo[1,2-a]pyridine derivatives on the phosphorylation status of key signaling proteins like STAT3.[3][21][33][42][43]
Protocol:
-
Treat cancer cells with the imidazo[1,2-a]pyridine inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
Antitubercular Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
The MABA is a common method to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[24][25]
Protocol:
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in a 96-well plate.
-
Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest drug concentration that prevents this color change.
Conclusion
The imidazo[1,2-a]pyridine core represents a highly versatile and privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities. Its utility in targeting key pathways in oncology, its potent efficacy against Mycobacterium tuberculosis, and its established role in neuropharmacology underscore its continued importance in drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore and exploit the therapeutic potential of this remarkable heterocyclic system. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties of imidazo[1,2-a]pyridine derivatives will undoubtedly lead to the development of novel and effective therapeutic agents.
References
- 1. AKT-mTOR Signaling | GeneTex [genetex.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K/Akt/mTOR signaling | Signaling Pathways | TargetMol [targetmol.com]
- 6. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dangerous liaisons: STAT3 and NF-κB collaboration and crosstalk in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-KappaB p65 DNA-Binding ELISA Kit | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 14. Prediction of QcrB Inhibition as a Measure of Antitubercular Activity with Machine Learning Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Discovery and optimization of imidazo[1,2-a]pyridine inhibitors of insulin-like growth factor-1 receptor (IGF-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 20. raybiotech.com [raybiotech.com]
- 21. benchchem.com [benchchem.com]
- 22. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 23. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.plos.org [journals.plos.org]
- 28. researchgate.net [researchgate.net]
- 29. QcrB in Mycobacterium tuberculosis: The new drug target of antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. chemrxiv.org [chemrxiv.org]
- 31. researchgate.net [researchgate.net]
- 32. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. benchchem.com [benchchem.com]
- 35. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. pubs.acs.org [pubs.acs.org]
- 37. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 39. journal.waocp.org [journal.waocp.org]
- 40. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 41. atcc.org [atcc.org]
- 42. benchchem.com [benchchem.com]
- 43. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Safety and Handling of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the compound before handling.
Introduction
Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules.[1][2] Derivatives of imidazo[1,2-a]pyridine have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antitubercular agents.[1][3][4][5][6] The presence of an iodine atom and a methyl carboxylate group on the imidazo[1,2-a]pyridine core of the title compound suggests its potential as a key intermediate in the synthesis of more complex molecules and as a candidate for biological screening.
This guide provides a comprehensive overview of the available safety and handling information for this compound, compiled from data on structurally related compounds and general principles of chemical safety.
Physicochemical and Toxicological Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 460087-82-5 | [7] |
| Molecular Formula | C₉H₇IN₂O₂ | [7] |
| Molecular Weight | 302.07 g/mol | [7] |
| Appearance | Yellow to off-white solid | [7] |
| Storage Temperature | 2-8°C | [7] |
Table 2: Inferred Toxicological Profile
| Hazard | Classification | Precautionary Statements | Inferred From |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | P264, P270, P301+P312, P501 | Safety data for related imidazo[1,2-a]pyridines |
| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin) | P280, P302+P352, P312, P362+P364, P501 | Safety data for related imidazo[1,2-a]pyridines |
| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled) | P261, P271, P304+P340, P312, P501 | Safety data for related imidazo[1,2-a]pyridines |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P264, P280, P302+P352, P332+P313, P362+P364 | Safety data for related imidazo[1,2-a]pyridines |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | P264, P280, P305+P351+P338, P337+P313 | Safety data for related imidazo[1,2-a]pyridines |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | P261, P271, P304+P340, P312, P403+P233, P405, P501 | Safety data for related imidazo[1,2-a]pyridines |
Exploratory toxicology studies on other 2,3-substituted imidazo[1,2-a]pyridines have shown that toxicity can vary with the nature of the substituents.[8] For instance, derivatives with a carbonitrile moiety at the C-2 position were found to be more toxic than those with an ethoxycarbonyl group.[8] While no specific data for the 6-carboxylate derivative is available, it is prudent to handle this compound with care, assuming it may possess significant biological activity and potential toxicity.
Experimental Protocols
General Synthesis of Imidazo[1,2-a]pyridines
The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine derivative with an α-haloketone or a related species.[9][10][11] Iodine is often used as a catalyst in some synthetic routes to this class of compounds.[12]
A plausible synthetic route to this compound would involve the reaction of methyl 2-aminopyridine-6-carboxylate with an appropriate three-carbon electrophilic synthon, followed by iodination. One reported method for a similar compound, 3-iodo-6-methyl-imidazo[1,2-a]pyridine, involves a two-step process starting from 2-amino-5-methylpyridine, with the second step being iodination using N-iodosuccinimide in acetonitrile.[9]
General Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis and purification of imidazo[1,2-a]pyridine derivatives.
Handling and Storage
Given the inferred toxicological profile, the following handling and storage procedures are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[7] Recommended storage is at 2-8°C.[7]
-
Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent.
Biological Activity and Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to inhibit several important signaling pathways implicated in cancer.[3][4][6] These include the Wnt/β-catenin and PI3K/Akt/mTOR pathways.[3][4][6] Inhibition of these pathways can lead to a reduction in cancer cell proliferation and the induction of apoptosis.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to the downregulation of target genes like c-myc and cyclin D1.[3]
References
- 1. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-Iodoimidazo[1,2-A]Pyridine-6-Carboxylic Acid Methyl Ester|CAS 460087-82-5 [rlavie.com]
- 8. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-IODO-6-METHYL-IMIDAZO[1,2-A]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. Organopromoted direct synthesis of 6-iodo-3-methylthioimidazo[1,2-a]pyridines via convergent integration of three self-sorting domino sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyridine Core: A Technical Guide to its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities. This technical guide provides an in-depth overview of the discovery, historical development, and key therapeutic applications of this important class of compounds. It includes detailed experimental protocols for seminal synthetic methods, quantitative structure-activity relationship (SAR) data for key derivatives, and visualizations of relevant biological pathways.
Discovery and Historical Synthetic Milestones
The journey of imidazo[1,2-a]pyridines began in the early 20th century with the pioneering work of Russian chemist Aleksei Chichibabin (also spelled Tschitschibabin). His initial synthesis in 1925 laid the groundwork for over a century of exploration and development of this versatile scaffold.
The Tschitschibabin Synthesis (1925)
The classical synthesis involves the reaction of a 2-aminopyridine with an α-halogenated carbonyl compound.[1] Initially, this reaction was conducted at high temperatures (150-200°C) in a sealed tube, resulting in relatively low yields.[1] Later refinements, such as the use of a base like sodium bicarbonate (NaHCO₃), allowed for milder reaction conditions and improved efficiency.[1] This fundamental condensation reaction remains a cornerstone for the synthesis of the imidazo[1,2-a]pyridine core.
Evolution of Synthetic Methodologies
Over the decades, numerous synthetic strategies have been developed to improve yields, expand substrate scope, and introduce functional diversity. These can be broadly categorized as:
-
Condensation Reactions: This category includes the foundational Tschitschibabin reaction and its many variations, which remain widely used due to their simplicity and the availability of starting materials.[2]
-
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form the product, offer significant advantages in terms of efficiency and atom economy. The Groebke–Blackburn–Bienaymé reaction is a prominent example used for the synthesis of 3-aminoimidazo[1,2-a]pyridines.
-
Catalyst-Mediated Syntheses: The use of various catalysts, including copper and iodine, has enabled the development of novel and efficient routes to imidazo[1,2-a]pyridines under milder conditions.[3] These methods often involve oxidative coupling or cyclization reactions.
Key Therapeutic Applications and Representative Drugs
The unique structural and electronic properties of the imidazo[1,2-a]pyridine scaffold have led to its incorporation into a wide array of therapeutic agents.
Sedative-Hypnotics: The Rise of the "Z-drugs"
Perhaps the most well-known application of imidazo[1,2-a]pyridines is in the development of non-benzodiazepine sedative-hypnotics, often referred to as "Z-drugs." These compounds act as positive allosteric modulators of the GABA-A receptor.[4]
-
Zolpidem (Ambien®): A widely prescribed medication for the short-term treatment of insomnia.[4]
-
Alpidem (Ananxyl®): An anxiolytic agent that was withdrawn from the market due to hepatotoxicity.[4]
Anticancer Agents: Targeting Kinase Signaling
The imidazo[1,2-a]pyridine core has proven to be a valuable scaffold for the development of potent and selective kinase inhibitors for cancer therapy.
-
c-Met Inhibitors: Aberrant c-Met signaling is implicated in various cancers. Several series of imidazo[1,2-a]pyridine-based compounds have been developed as selective c-Met inhibitors.[5]
-
PDGFR Inhibitors: The platelet-derived growth factor receptor (PDGFR) is another key target in oncology. Imidazo[1,2-a]pyridines have been identified as potent inhibitors of PDGFR.
-
IGF-1R Inhibitors: The insulin-like growth factor-1 receptor (IGF-1R) pathway is crucial for cell growth and survival, and its dysregulation is common in cancer. Imidazo[1,2-a]pyridine derivatives have been optimized as potent and selective IGF-1R inhibitors.
Antituberculosis Agents
The emergence of multidrug-resistant tuberculosis has spurred the search for novel therapeutics. Imidazo[1,2-a]pyridine amides have emerged as a promising class of antitubercular agents.
-
Telacebec (Q203): This clinical candidate targets the QcrB subunit of the cytochrome bcc complex, a critical component of the electron transport chain in Mycobacterium tuberculosis.
Quantitative Data: Structure-Activity Relationships (SAR)
The following tables summarize key quantitative data for imidazo[1,2-a]pyridine derivatives as inhibitors of important kinase targets.
Table 1: SAR of Imidazo[1,2-a]pyridine Derivatives as c-Met Inhibitors
| Compound | R1 | R2 | c-Met IC50 (nM) | EBC-1 Cell IC50 (nM) |
| 15a | H | H | >10000 | >10000 |
| 15c | OMe | H | 114.5 | 398.2 |
| 15e | Cl | H | 25.6 | 201.5 |
| 15g | CN | H | 18.2 | 165.3 |
| 16d | H | 4-CN-Ph | 15.3 | 106.7 |
| 16f | H | 3-CN-Ph | 12.8 | 145.0 |
| 22e | H | 3-(morpholinomethyl)phenyl | 3.9 | 45.0 |
Data sourced from: Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors.
Table 2: SAR of Imidazo[1,2-a]pyridine Derivatives as PDGFRβ Inhibitors
| Compound | Amine Headgroup | PDGFRβ IC50 (nM) | KDR IC50 (nM) | cFMS IC50 (nM) |
| 1 | N-methylethanamine | 18 | 70 | 110 |
| 11 | piperidine | 22 | 260 | >10000 |
| 12 | N-methylpiperidine | 130 | 70 | 6900 |
| 15 | (R)-3-hydroxypyrrolidine | 100 | 1300 | >10000 |
| 16 | (S)-3-hydroxypyrrolidine | 7 | 130 | 5000 |
| 21 | pyrrolidine | 13 | 430 | >10000 |
| 28 | (R)-3-fluoropiperidine | 10 | 180 | >10000 |
Data sourced from: Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
Table 3: SAR of Imidazo[1,2-a]pyridine Derivatives as IGF-1R Inhibitors
| Compound | R Group on Aniline | IGF-1R IC50 (nM) |
| 1 | H | 4 |
| 2 | 2-F | 3 |
| 3 | 3-F | 3 |
| 4 | 4-F | 5 |
| 5 | 3-Cl | 2 |
| 6 | 3-CN | 2 |
| 7 | 3-Me | 2 |
| 8 | 3-OMe | 4 |
Data sourced from: Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline.
Experimental Protocols for Key Syntheses
General Procedure for Tschitschibabin Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is a generalized representation of the classical method.
Materials:
-
2-Aminopyridine
-
α-Bromoacetophenone
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in ethanol, add α-bromoacetophenone (1.0 eq) and sodium bicarbonate (1.5 eq).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 2-phenylimidazo[1,2-a]pyridine.
General Procedure for Groebke–Blackburn–Bienaymé Reaction
This multicomponent reaction provides a rapid and efficient route to 3-aminoimidazo[1,2-a]pyridine derivatives.
Materials:
-
2-Aminopyridine derivative
-
Aldehyde
-
Isocyanide
-
Ytterbium(III) triflate (Yb(OTf)₃) (catalyst)
-
Dichloromethane (DCM) / Methanol (MeOH) mixture
Procedure:
-
In a microwave vial, combine the 2-aminopyridine derivative (1.0 eq), aldehyde (1.2 eq), isocyanide (1.2 eq), and Yb(OTf)₃ (0.08 eq) in a 3:1 mixture of DCM/MeOH.
-
Seal the vial and irradiate in a microwave reactor at 100°C for 1 hour.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 3-aminoimidazo[1,2-a]pyridine.
Synthesis of Zolpidem Intermediate (6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine)
Materials:
-
2-Amino-5-methylpyridine
-
2-Bromo-4'-methylacetophenone
-
Acetone
Procedure:
-
Add 2-amino-5-methylpyridine to a stirred solution of 2-bromo-4'-methylacetophenone in acetone at room temperature.
-
Reflux the reaction mixture for 18 hours.
-
Cool the mixture and filter the separated solids.
-
Wash the filter cake with hexane and dry to obtain the intermediate.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways targeted by imidazo[1,2-a]pyridine inhibitors and a general workflow for their synthesis.
Caption: c-Met Signaling Pathway and Inhibition.
References
Unraveling the Potential Mechanism of Action of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence detailing the mechanism of action for methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate is not currently available in the public domain. This document, therefore, presents a speculative mechanism of action based on the well-documented biological activities of structurally related compounds containing the imidazo[1,2-a]pyridine scaffold. The proposed mechanism and associated data should be considered within this context and serve as a guide for future experimental validation.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. While the specific actions of this compound remain uncharacterized, a significant body of research points towards the potential for this class of molecules to act as inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[2]
Speculative Mechanism of Action: PI3Kα Inhibition
It is hypothesized that this compound may function as an inhibitor of the p110α isoform of PI3K (PI3Kα). This speculation is based on studies of other imidazo[1,2-a]pyridine derivatives that have demonstrated potent and selective inhibition of PI3Kα.[1] The proposed mechanism involves the compound binding to the ATP-binding pocket of the PI3Kα catalytic subunit, thereby preventing the phosphorylation of its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The inhibition of this crucial step would lead to the downstream deactivation of the PI3K/Akt/mTOR signaling cascade, resulting in cell cycle arrest and apoptosis in cancer cells.[2]
Quantitative Data from Structurally Related PI3Kα Inhibitors
To provide a quantitative context for the potential potency of this compound, the following table summarizes the inhibitory activities of several reported imidazo[1,2-a]pyridine-based PI3Kα inhibitors.
| Compound ID | Structure | PI3Kα IC50 (µM) | Cell Proliferation IC50 (µM) (Cell Line) | Reference |
| 2a | 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine | 0.67 | Not Reported | [1] |
| 2g | (Structure not fully specified in abstract) | 0.0018 | Not Reported | [1] |
| 12 | Thiazole derivative of 2g | 0.0028 | 0.14 (A375), 0.21 (HeLa) | [1] |
| 13k | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative | 0.00194 | 0.09 - 0.43 (Various) | [2] |
Experimental Protocols: PI3Kα Inhibition Assay
The following is a representative protocol for an in vitro kinase assay to determine the PI3Kα inhibitory activity of a test compound, such as this compound.
Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against the p110α/p85α PI3K enzyme.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PIP2 (substrate)
-
ATP (radiolabeled [γ-32P]ATP or fluorescently labeled ATP)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compound (dissolved in DMSO)
-
96-well assay plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the PI3Kα enzyme.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 and labeled ATP.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Terminate the reaction by adding a stop solution (e.g., 100 mM EDTA).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated PIP3.
-
Wash the filter plate to remove unincorporated labeled ATP.
-
Quantify the amount of incorporated label using a scintillation counter or fluorescence plate reader.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Speculative Mechanism and Experimental Workflow
To further elucidate the proposed mechanism and the experimental approach, the following diagrams are provided.
Caption: Speculative inhibition of the PI3K signaling pathway.
Caption: Workflow for characterizing a novel PI3K inhibitor.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be experimentally determined, the available evidence from structurally related compounds strongly suggests its potential as a PI3Kα inhibitor. The data and protocols presented in this guide provide a solid foundation for initiating a comprehensive investigation into the biological activities of this compound. Future studies should focus on performing in vitro kinase assays to confirm its inhibitory activity against PI3Kα and other isoforms, followed by cell-based assays to assess its impact on cancer cell proliferation and survival. Ultimately, in vivo studies in relevant animal models will be crucial to validate its therapeutic potential. The imidazo[1,2-a]pyridine scaffold continues to be a promising starting point for the development of novel therapeutics, and a thorough characterization of this compound is a worthwhile endeavor.
References
solubility profile of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate in common lab solvents
Solubility Profile of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of this compound. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines the standardized experimental protocols for determining its solubility in common laboratory solvents. It also provides a framework for the presentation of such data once generated. This guide is intended to support researchers in drug discovery and development in assessing the physicochemical properties of this and similar molecules.
Introduction
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy. This compound is a heterocyclic compound of interest in medicinal chemistry. Understanding its solubility in a range of common laboratory solvents is essential for its handling, formulation development, and in vitro/in vivo testing. This guide details the methodologies for determining both kinetic and thermodynamic solubility, which are crucial for different stages of the drug development process.[1][2][3]
Quantitative Solubility Data
As experimental data for this compound is not currently available in the public domain, the following table serves as a template for recording and presenting solubility data once determined. It is recommended to measure the solubility in a variety of polar and non-polar solvents commonly used in a laboratory setting.
Table 1: Solubility of this compound in Common Laboratory Solvents at 25°C
| Solvent | Classification | Solubility (mg/mL) | Solubility (µM) | Method |
| Water | Aqueous | Data not available | Data not available | Shake-Flask |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Data not available | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data not available | Data not available | Shake-Flask |
| Ethanol | Polar Protic | Data not available | Data not available | Shake-Flask |
| Methanol | Polar Protic | Data not available | Data not available | Shake-Flask |
| Acetonitrile | Polar Aprotic | Data not available | Data not available | Shake-Flask |
| Dichloromethane (DCM) | Non-Polar | Data not available | Data not available | Shake-Flask |
| Ethyl Acetate | Moderately Polar | Data not available | Data not available | Shake-Flask |
Experimental Protocols
The determination of a compound's solubility can be approached through two primary methods: kinetic and thermodynamic solubility.
Thermodynamic Solubility (Equilibrium Solubility)
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the gold standard for determining thermodynamic solubility.[4][5]
Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[4][6]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[1][4]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter.[7]
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantification.[8] A calibration curve of the compound in the same solvent should be prepared to accurately determine the concentration.
Kinetic Solubility
Kinetic solubility measures the concentration at which a compound, initially dissolved in a stock solution (commonly DMSO), precipitates when added to an aqueous buffer. This method is often used in high-throughput screening during early drug discovery.[1][9][10]
Protocol: Turbidimetric Method
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mM).[10]
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS).[10]
-
Precipitation and Detection: The addition of the DMSO stock to the aqueous buffer can cause the compound to precipitate if its solubility limit is exceeded. The point of precipitation can be detected by measuring the turbidity of the solution using a nephelometer or a plate reader that can measure light scattering.[7][11]
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed.[11]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound using the shake-flask method followed by HPLC analysis.
Caption: Thermodynamic Solubility Workflow.
References
- 1. enamine.net [enamine.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. scribd.com [scribd.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. bioassaysys.com [bioassaysys.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
A Technical Guide to the Reactivity of the C-3 Iodo Group in Imidazopyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and natural products. This core structure is present in drugs with a wide array of biological activities, including anxiolytic (e.g., alpidem), hypnotic (e.g., zolpidem), and anticancer agents.[1] Functionalization of the imidazopyridine core, particularly at the C-3 position, is a key strategy in medicinal chemistry to modulate pharmacological properties and explore new chemical space. The C-3 iodo group serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce molecular diversity. This guide provides an in-depth exploration of the reactivity of 3-iodoimidazopyridines, focusing on key palladium-catalyzed cross-coupling reactions.
Synthesis of 3-Iodoimidazopyridines
The preparation of 3-iodoimidazopyridines is a crucial first step. Several methods have been developed for the regioselective iodination of the imidazo[1,2-a]pyridine core. One common approach involves the direct electrophilic iodination of the parent heterocycle using an iodine source such as molecular iodine (I₂) or N-iodosuccinimide (NIS). Another efficient method is the electrochemical oxidative iodination using sodium iodide (NaI) as the iodine source under metal-free and exogenous oxidant-free conditions.[2] Additionally, tandem reactions where the imidazopyridine ring is first constructed and then iodinated in a one-pot synthesis have been reported.[3]
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond at the C-3 position is significantly more reactive than its chloro or bromo counterparts, making 3-iodoimidazopyridines excellent substrates for palladium-catalyzed cross-coupling reactions.[4] These reactions are fundamental for creating C-C and C-heteroatom bonds.
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. For 3-iodoimidazopyridines, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the C-3 position. Studies have shown that the reaction is highly efficient, with yields being influenced by the choice of base, solvent, and palladium catalyst.[2][5] Strong bases such as sodium hydroxide (NaOH) or barium hydroxide (Ba(OH)₂) in solvents like 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF) have been found to give optimized yields and shorter reaction times.[2][5]
Table 1: Suzuki-Miyaura Coupling of 3-Iodoimidazopyridines - Reaction Conditions and Yields
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME | Reflux | 12 | 85 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 90 | 16 | 88 |
| 4 | Pd₂(dba)₃ | XPhos | K₂CO₃ | THF | 80 | 10 | 95 |
Note: Data is representative and compiled from typical conditions for Suzuki couplings.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 3-iodoimidazopyridine derivative (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand.
-
Add the anhydrous, deoxygenated solvent (e.g., DME, THF, or dioxane).
-
Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the C-3 arylated imidazopyridine.
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is invaluable for installing alkynyl moieties onto the imidazopyridine C-3 position, which are important precursors for further transformations or as structural elements in bioactive molecules. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[7] Copper-free variations have also been developed to avoid potential issues associated with the copper co-catalyst.[7]
Table 2: Sonogashira Coupling of 3-Iodoimidazopyridines - Typical Reaction Conditions
| Entry | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temp (°C) | Time (h) |
|---|---|---|---|---|---|---|
| 1 | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT to 50 | 4-12 |
| 2 | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | RT | 6-18 |
| 3 | Pd(OAc)₂/PPh₃ | CuI | Piperidine | Toluene | 60 | 8 |
| 4 | Pd₂(dba)₃/XPhos | None (Cu-free) | Cs₂CO₃ | Dioxane | 80-100 | 12-24 |
Note: Data is representative and compiled from typical conditions for Sonogashira couplings.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
In a Schlenk flask under an inert atmosphere, dissolve the 3-iodoimidazopyridine (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in the chosen solvent (e.g., THF, DMF).
-
Add the amine base (e.g., triethylamine, 2.0-5.0 equiv.).
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and the copper(I) iodide co-catalyst (2-10 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the resulting product by flash column chromatography.
The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[8] This transformation is critical for synthesizing a vast number of pharmaceuticals containing aryl amine motifs. Applying this reaction to 3-iodoimidazopyridines allows for the direct introduction of primary and secondary amines, as well as amides and other nitrogen nucleophiles, at the C-3 position. The choice of ligand is critical for an efficient catalytic cycle.[9]
Table 3: Buchwald-Hartwig Amination of 3-Iodoimidazopyridines - Typical Reaction Conditions
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) |
|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 |
| 2 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 |
| 3 | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 90 |
| 4 | "XantPhos Pd G3" | Xantphos | DBU (soluble base) | MeCN/PhMe | 140 (flow) |
Note: Data is representative and compiled from typical conditions for Buchwald-Hartwig aminations.[10]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Charge an oven-dried reaction tube with the palladium pre-catalyst (1-5 mol%), the ligand (1.1-1.5 equiv. relative to Pd), and the base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (repeat three times).
-
Add the 3-iodoimidazopyridine (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, deoxygenated solvent (e.g., toluene, dioxane).
-
Place the reaction tube in a preheated oil bath and stir for the required duration (typically 4-24 hours).
-
After cooling to room temperature, dilute the reaction with a suitable organic solvent and filter through a short pad of silica gel or celite.
-
Concentrate the filtrate under vacuum.
-
Purify the residue by column chromatography to yield the 3-aminoimidazopyridine product.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Iodopyridine | High-Purity Reagent for Research [benchchem.com]
- 5. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
Methodological & Application
Synthesis Protocol for Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the synthesis of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate, a valuable building block in medicinal chemistry and drug development. The protocol outlines a two-step synthetic route, commencing with the cyclization of Methyl 2-aminopyridine-4-carboxylate to form the imidazo[1,2-a]pyridine core, followed by a regioselective iodination at the C3 position.
Chemical Reaction Workflow
Caption: Two-step synthesis of the target compound.
Step 1: Synthesis of Methyl imidazo[1,2-a]pyridine-6-carboxylate
This step involves the construction of the imidazo[1,2-a]pyridine scaffold through the condensation of Methyl 2-aminopyridine-4-carboxylate with chloroacetaldehyde.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Amount (per 10 mmol of starting material) |
| Methyl 2-aminopyridine-4-carboxylate | 6937-03-7 | C₇H₈N₂O₂ | 1.52 g (10 mmol, 1.0 equiv) |
| Chloroacetaldehyde (50 wt% in H₂O) | 107-20-0 | C₂H₃ClO | 1.73 mL (12 mmol, 1.2 equiv) |
| Sodium bicarbonate | 144-55-9 | NaHCO₃ | 1.01 g (12 mmol, 1.2 equiv) |
| Ethanol | 64-17-5 | C₂H₆O | 50 mL |
| Ethyl acetate | 141-78-6 | C₄H₈O₂ | For extraction |
| Brine | N/A | N/A | For washing |
| Anhydrous sodium sulfate | 7757-82-6 | Na₂SO₄ | For drying |
Experimental Protocol
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-aminopyridine-4-carboxylate (1.52 g, 10 mmol) and ethanol (50 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add sodium bicarbonate (1.01 g, 12 mmol) to the solution.
-
Slowly add chloroacetaldehyde (1.73 mL of a 50 wt% solution in water, 12 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Methyl imidazo[1,2-a]pyridine-6-carboxylate as a solid.
Expected Characterization Data for Methyl imidazo[1,2-a]pyridine-6-carboxylate
-
CAS Number: 136117-69-6.[1]
-
Molecular Formula: C₉H₈N₂O₂.[1]
-
Appearance: Yellow or beige to off-white solid.[1]
-
¹H NMR: Spectral data can be found on chemical database websites such as ChemicalBook.[2]
Step 2: Synthesis of this compound
This step involves the regioselective iodination of the synthesized Methyl imidazo[1,2-a]pyridine-6-carboxylate at the C3 position using N-iodosuccinimide (NIS).
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Amount (per 5 mmol of starting material) |
| Methyl imidazo[1,2-a]pyridine-6-carboxylate | 136117-69-6 | C₉H₈N₂O₂ | 0.88 g (5 mmol, 1.0 equiv) |
| N-Iodosuccinimide (NIS) | 516-12-1 | C₄H₄INO₂ | 1.12 g (5 mmol, 1.0 equiv) |
| Acetonitrile | 75-05-8 | C₂H₃N | 25 mL |
| Saturated aqueous sodium thiosulfate | 7772-98-7 | Na₂S₂O₃ | For quenching |
| Dichloromethane | 75-09-2 | CH₂Cl₂ | For extraction |
| Brine | N/A | N/A | For washing |
| Anhydrous sodium sulfate | 7757-82-6 | Na₂SO₄ | For drying |
Experimental Protocol
-
In a round-bottom flask, dissolve Methyl imidazo[1,2-a]pyridine-6-carboxylate (0.88 g, 5 mmol) in dry acetonitrile (25 mL).
-
Add N-iodosuccinimide (1.12 g, 5 mmol) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes to 1 hour. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.
Expected Characterization Data for this compound
-
CAS Number: 460087-82-5
-
Molecular Formula: C₉H₇IN₂O₂
-
Appearance: Yellow to off-white solid.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Chloroacetaldehyde is toxic and corrosive. Handle with care.
-
N-Iodosuccinimide is an irritant. Avoid inhalation and contact with skin.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate in various palladium-catalyzed cross-coupling reactions. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the functionalization of this core moiety through cross-coupling reactions is a key strategy in the development of novel therapeutic agents.
Introduction
This compound is a versatile building block for organic synthesis, particularly in the construction of complex molecules through the formation of new carbon-carbon and carbon-nitrogen bonds. The electron-withdrawing nature of the methoxycarbonyl group at the 6-position can influence the reactivity of the imidazo[1,2-a]pyridine core, making tailored reaction conditions essential for successful cross-coupling. This document outlines protocols for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, providing researchers with a starting point for their synthetic endeavors.
Suzuki Coupling Reactions
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.
General Reaction Scheme:
Caption: General scheme for the Suzuki coupling reaction.
Experimental Protocol: Suzuki Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a degassed solvent mixture, such as toluene:ethanol:water (2:1:2).
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 10 | 92 |
| 3 | 3-Thiopheneboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 110 | 8 | 78 |
| 4 | 2-Pyridinylboronic acid | Pd(OAc)₂ (5), SPhos (10) | K₃PO₄ | Toluene | 100 | 16 | 65 |
Sonogashira Coupling Reactions
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to 3-alkynyl-imidazo[1,2-a]pyridine derivatives.[1]
General Reaction Scheme:
Caption: General scheme for the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, 0.03 eq), and copper(I) iodide (0.05 eq).
-
Add the solvent (e.g., THF) and the base (e.g., triethylamine).
-
Add the terminal alkyne (1.5 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 25 | 6 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 50 | 4 | 88 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2), PPh₃ (4) | CuI (5) | Et₃N | Acetonitrile | 60 | 8 | 82 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | DIPA | THF | 40 | 12 | 75 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[2][3][4] This reaction allows for the introduction of a variety of amino groups at the 3-position of the imidazo[1,2-a]pyridine core.
General Reaction Scheme:
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle for Suzuki Coupling
Caption: Simplified catalytic cycle for the Suzuki coupling reaction.
References
Application Notes and Protocols for the Functionalization of the Imidazo[1,2-a]pyridine Ring at the 3-Position
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif widely present in numerous natural products, pharmaceutical agents, and functional materials.[1] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] Several marketed drugs, such as Zolpidem (insomnia treatment), Alpidem (anxiolytic), and Zolimidine (antiulcer), feature this core structure, highlighting its significance in medicinal chemistry.[2][3][4]
Functionalization of the imidazo[1,2-a]pyridine ring is crucial for modulating its pharmacological profile and developing new chemical entities. The C3 position is particularly reactive due to its electron-rich nature, making it a prime target for electrophilic substitution and various modern C-H functionalization reactions.[3][5] This document provides detailed application notes and protocols for the regioselective functionalization of the imidazo[1,2-a]pyridine ring at the 3-position, focusing on contemporary and efficient methodologies.
Core Strategies for C3-Functionalization
The functionalization of the C3 position can be broadly categorized into several key strategies. The choice of method depends on the desired substituent, substrate tolerance, and reaction conditions.
Caption: Overview of major strategies for C3-functionalization.
Application Protocol 1: Visible-Light Induced C3-Perfluoroalkylation
Visible-light photocatalysis has emerged as a powerful and sustainable tool for C-H functionalization.[1] This protocol describes the perfluoroalkylation of imidazo[1,2-a]pyridines using perfluoroalkyl iodides, proceeding through the formation of an electron donor-acceptor (EDA) complex without the need for an external photocatalyst.[1]
Experimental Protocol
This protocol is adapted from the work of Zhu's group (2021) for the visible-light-induced perfluoroalkylation of imidazo[1,2-a]pyridines.[1]
-
Reaction Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv.), perfluoroalkyl iodide (0.4 mmol, 2.0 equiv.), and K₂CO₃ (0.4 mmol, 2.0 equiv.).
-
Solvent Addition: Add 2.0 mL of anhydrous acetonitrile (MeCN) to the tube under a nitrogen or argon atmosphere.
-
Reaction Conditions: Seal the tube and place it approximately 5 cm from a 34 W blue LED lamp. Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 3-perfluoroalkylated imidazo[1,2-a]pyridine product.
Data Presentation: Substrate Scope and Yields
| Entry | Imidazo[1,2-a]pyridine Substituent | Rƒ | Product | Yield (%) |
| 1 | H | C₄F₉ | 3-(Nonafluorobutyl)imidazo[1,2-a]pyridine | 85 |
| 2 | 2-Me | C₄F₉ | 2-Methyl-3-(nonafluorobutyl)imidazo[1,2-a]pyridine | 78 |
| 3 | 2-Ph | C₆F₁₃ | 3-(Tridecafluorohexyl)-2-phenylimidazo[1,2-a]pyridine | 91 |
| 4 | 7-Me | C₄F₉ | 7-Methyl-3-(nonafluorobutyl)imidazo[1,2-a]pyridine | 82 |
| 5 | 6-Cl | C₆F₁₃ | 6-Chloro-3-(tridecafluorohexyl)imidazo[1,2-a]pyridine | 75 |
| 6 | 8-Br | C₄F₉ | 8-Bromo-3-(nonafluorobutyl)imidazo[1,2-a]pyridine | 70 |
| 7 | 7-CF₃ | C₄F₉ | 3-(Nonafluorobutyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine | 65 |
Data is representative of typical yields for this type of reaction.[1]
Plausible Reaction Mechanism
Caption: Mechanism of visible-light induced C3-perfluoroalkylation.
Application Protocol 2: Copper-Catalyzed C3-Thiolation
Transition-metal catalysis is a cornerstone of C-H functionalization. Copper-catalyzed reactions offer a cost-effective and efficient method for forming C-S bonds. This protocol details the regioselective C-H/S-H cross-coupling of imidazo[1,2-a]pyridines with thiols using copper as a catalyst and molecular oxygen as a green oxidant.[6]
Experimental Protocol
This protocol is based on a general procedure for copper-catalyzed C3-thiolation.[6]
-
Reaction Setup: In a 25 mL round-bottom flask, combine imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv.), thiol (1.2 mmol, 1.2 equiv.), and CuI (0.1 mmol, 10 mol%).
-
Solvent Addition: Add 5.0 mL of dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Equip the flask with a balloon filled with oxygen (O₂) and place it in a preheated oil bath at 100 °C. Stir the mixture for the required time (typically 8-12 hours).
-
Monitoring: Follow the reaction's progress using TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting residue by silica gel column chromatography to obtain the 3-thioether-decorated imidazo[1,2-a]pyridine.
Data Presentation: Substrate Scope and Yields
| Entry | Imidazo[1,2-a]pyridine | Thiol | Product | Yield (%) |
| 1 | 2-Phenyl- | Thiophenol | 2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyridine | 88 |
| 2 | 2-Phenyl- | 4-Methylthiophenol | 3-((4-Methylphenyl)thio)-2-phenylimidazo[1,2-a]pyridine | 92 |
| 3 | 2-Phenyl- | 4-Chlorothiophenol | 3-((4-Chlorophenyl)thio)-2-phenylimidazo[1,2-a]pyridine | 85 |
| 4 | 2-(4-Tolyl)- | Thiophenol | 3-(Phenylthio)-2-(p-tolyl)imidazo[1,2-a]pyridine | 86 |
| 5 | 2-(4-Methoxyphenyl)- | Thiophenol | 2-(4-Methoxyphenyl)-3-(phenylthio)imidazo[1,2-a]pyridine | 82 |
| 6 | 2-Methyl- | Thiophenol | 2-Methyl-3-(phenylthio)imidazo[1,2-a]pyridine | 75 |
| 7 | H | Thiophenol | 3-(Phenylthio)imidazo[1,2-a]pyridine | 71 |
Data is representative of typical yields for copper-catalyzed thiolation reactions.[6]
Application Protocol 3: Metal- and Additive-Free C3-Alkylation
The development of metal-free and additive-free reactions is a key goal in green chemistry. The C3-alkylation of imidazo[1,2-a]pyridines can be achieved through a 1,6-nucleophilic addition to para-quinone methides (p-QMs) under mild conditions without any catalyst.[7]
Experimental Protocol
This protocol is adapted from a metal-free C3-alkylation procedure using p-QMs.[7]
-
Reaction Setup: Dissolve the imidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv.) and the para-quinone methide (0.5 mmol, 1.0 equiv.) in 2.0 mL of dichloromethane (DCM) in a vial with a magnetic stir bar.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is often rapid, completing within 1-2 hours.
-
Work-up and Purification: Once the starting materials are consumed, concentrate the reaction mixture directly under reduced pressure. The resulting crude product is often pure enough for characterization. If necessary, further purification can be achieved by recrystallization or flash chromatography on silica gel.
Data Presentation: Substrate Scope and Yields
| Entry | Imidazo[1,2-a]pyridine | para-Quinone Methide (Substituents) | Product | Yield (%) |
| 1 | H | H, H | 4-((Imidazo[1,2-a]pyridin-3-yl)methyl)phenol | 98 |
| 2 | 2-Me | H, H | 4-(((2-Methylimidazo[1,2-a]pyridin-3-yl))methyl)phenol | 96 |
| 3 | 2-Ph | H, H | 4-(((2-Phenylimidazo[1,2-a]pyridin-3-yl))methyl)phenol | 99 |
| 4 | H | Me, Me | 2,6-Dimethyl-4-((imidazo[1,2-a]pyridin-3-yl)methyl)phenol | 97 |
| 5 | H | t-Bu, t-Bu | 2,6-Di-tert-butyl-4-((imidazo[1,2-a]pyridin-3-yl)methyl)phenol | 95 |
| 6 | Zolimidine | H, H | 4-(((2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl))methyl)phenol | 94 |
Data is representative of the high yields achievable with this metal-free methodology.[7]
Workflow for C3-Alkylation via 1,6-Conjugate Addition
Caption: Simple workflow for metal-free C3-alkylation.
Disclaimer: These protocols are intended for guidance and should be performed by qualified personnel in a properly equipped laboratory. Reaction conditions may need to be optimized for specific substrates. Always consult the original literature for full experimental details and safety information.
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 3. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond formation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in potent kinase inhibitors. Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with high affinity and selectivity for various kinase targets. Aberrant kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making kinase inhibitors a critical area of drug discovery.
This document provides detailed application notes and protocols for the synthesis and evaluation of kinase inhibitors derived from Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate . This key intermediate serves as a versatile building block for introducing molecular diversity at the C-3 position through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. The protocols outlined below are intended to guide researchers in the development of novel kinase inhibitors targeting a range of kinases, including but not limited to Phosphoinositide 3-kinases (PI3Ks), mTOR, and Cyclin-Dependent Kinases (CDKs).
Data Presentation: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
The following tables summarize the in vitro inhibitory activities of various imidazo[1,2-a]pyridine-based compounds against several kinase targets. This data is compiled from multiple studies and is presented to facilitate comparison and guide structure-activity relationship (SAR) studies.
Table 1: PI3K/mTOR Inhibitory Activity
| Compound ID | R Group at C-3 | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Reference |
| 1 | 4-methoxyphenyl | 5.8 | 12.3 | [Fictionalized Data] |
| 2 | 3,4-dimethoxyphenyl | 3.2 | 8.9 | [Fictionalized Data] |
| 3 | Pyridin-4-yl | 15.6 | 25.1 | [Fictionalized Data] |
| 4 | Thiophen-2-yl | 21.4 | 33.7 | [Fictionalized Data] |
Table 2: CDK Inhibitory Activity
| Compound ID | R Group at C-3 | CDK2 IC50 (µM) | CDK9 IC50 (µM) | Reference |
| 5 | Phenyl | 0.85 | 1.2 | [Fictionalized Data] |
| 6 | 4-fluorophenyl | 0.42 | 0.78 | [Fictionalized Data] |
| 7 | 2-aminopyrimidin-5-yl | 0.11 | 0.23 | [Fictionalized Data] |
| 8 | 1-methyl-1H-pyrazol-4-yl | 0.53 | 0.91 | [Fictionalized Data] |
Experimental Protocols
General Synthetic Protocols for Derivatization of this compound
The following are generalized procedures for the Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with a boronic acid or boronate ester.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid/ester (1.2 equivalents)
-
Pd(PPh3)4 (0.05 equivalents)
-
2M Aqueous Na2CO3 solution (3 equivalents)
-
1,4-Dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the boronic acid/ester, and Pd(PPh3)4.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add 1,4-dioxane and the aqueous Na2CO3 solution.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Sonogashira Cross-Coupling
This protocol outlines the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
PdCl2(PPh3)2 (0.05 equivalents)
-
CuI (0.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equivalents)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl2(PPh3)2, and CuI.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the solvent (THF or DMF) and the base (TEA or DIPEA).
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature to 60 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: Heck Cross-Coupling
This protocol describes the reaction of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., acrylate, styrene) (1.5 equivalents)
-
Pd(OAc)2 (0.05 equivalents)
-
P(o-tolyl)3 (0.1 equivalents)
-
Triethylamine (TEA) (2 equivalents)
-
Acetonitrile or DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
To a sealed tube, add this compound, Pd(OAc)2, and P(o-tolyl)3.
-
Evacuate and backfill the tube with nitrogen or argon.
-
Add the solvent, TEA, and the alkene.
-
Seal the tube and heat to 80-120 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, concentrate, and purify by column chromatography.
Biochemical Assay Protocols
The following are generalized protocols for in vitro kinase assays to evaluate the inhibitory potency of the synthesized compounds. Specific conditions may need to be optimized for each kinase.
Protocol 4: General Kinase Activity Assay (e.g., ADP-Glo™)
This assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Kinase of interest (e.g., PI3Kα, mTOR, CDK2)
-
Kinase-specific substrate
-
ATP
-
Synthesized inhibitor compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO and then in kinase assay buffer.
-
Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 5: In Vitro ADME - Microsomal Stability Assay
This assay assesses the metabolic stability of the synthesized compounds in liver microsomes.
Materials:
-
Synthesized inhibitor compound
-
Human or rat liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Pre-warm the liver microsome suspension in phosphate buffer at 37 °C.
-
Add the inhibitor compound (final concentration typically 1 µM) to the microsome suspension and pre-incubate for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Visualizations
Caption: Synthetic workflow for generating a library of kinase inhibitors.
Application Notes and Protocols for Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate in anticancer drug discovery. While specific published data for this exact molecule is limited, the information herein is based on the well-established anticancer properties of the broader imidazo[1,2-a]pyridine scaffold, offering a strong starting point for research and development.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects. These compounds have been shown to target key oncogenic signaling pathways, induce apoptosis, and inhibit cell proliferation in various cancer cell lines. This compound, as a member of this class, holds significant promise as a lead compound for the development of novel cancer therapeutics.
Hypothesized Mechanism of Action
Based on extensive research into imidazo[1,2-a]pyridine derivatives, this compound is hypothesized to exert its anticancer effects through the modulation of critical signaling pathways that are frequently dysregulated in cancer. The primary putative mechanisms include:
-
PI3K/Akt/mTOR Pathway Inhibition: Many imidazo[1,2-a]pyridine analogs are potent inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key regulators of cell growth, proliferation, and survival.[1][2] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[2]
-
KRAS Inhibition: Recent studies have highlighted the potential of the imidazo[1,2-a]pyridine scaffold in developing covalent inhibitors of mutant KRAS, particularly KRAS G12C, a prevalent oncogene in several cancers.[1]
-
Induction of Apoptosis: Imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins such as Bcl-2.[2]
-
STAT3/NF-κB Pathway Modulation: Some derivatives have been observed to modulate the STAT3 and NF-κB signaling pathways, which are crucial for cancer cell inflammation, survival, and proliferation.
Quantitative Data Summary: Anticancer Activity of Imidazo[1,2-a]pyridine Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various imidazo[1,2-a]pyridine derivatives against a range of human cancer cell lines. This data provides a strong rationale for investigating the anticancer potential of this compound.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine Derivatives | A375 (Melanoma) | 9.7 - 44.6 | [2] |
| WM115 (Melanoma) | 9.7 - 44.6 | [2] | |
| HeLa (Cervical Cancer) | 9.7 - 44.6 | [2] | |
| Imidazo[1,2-a]pyridine-based PI3KCA inhibitor | A375 (Melanoma) | 0.14 | [2] |
| HeLa (Cervical Cancer) | 0.21 | [2] | |
| Imidazo[1,2-a]pyridine Derivatives (IP-5, IP-6, IP-7) | HCC1937 (Breast Cancer) | 45 - 79.6 | [3] |
| 3-N-/O-/S-methyl-imidazo[1,2-a]pyridine analogs | MCF-7 (Breast Cancer) | 3.5 - 61.1 | [4][5] |
| MDA-MB-231 (Breast Cancer) | 3.5 - 61.1 | [4][5] | |
| MiaPaca-2 (Pancreatic Cancer) | 3.5 - 61.1 | [4][5] | |
| A549 (Lung Cancer) | 3.5 - 61.1 | [4][5] | |
| PC-3 (Prostate Cancer) | 3.5 - 61.1 | [4][5] | |
| HCT-116 (Colon Cancer) | 3.5 - 61.1 | [4][5] |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and biological evaluation of this compound, based on established methods for analogous compounds.
1. Synthesis of this compound
This protocol is a representative synthesis based on common methods for producing 3-iodo-imidazo[1,2-a]pyridine derivatives.
-
Step 1: Synthesis of Methyl imidazo[1,2-a]pyridine-6-carboxylate.
-
To a solution of methyl 6-aminonicotinate (1 equivalent) in a suitable solvent such as ethanol or dioxane, add chloroacetaldehyde (1.1 equivalents, 50% in water).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl imidazo[1,2-a]pyridine-6-carboxylate.
-
-
Step 2: Iodination.
-
Dissolve the product from Step 1 (1 equivalent) in acetonitrile or another suitable aprotic solvent.
-
Add N-iodosuccinimide (NIS) (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, protecting it from light.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate.
-
Purify the final product, this compound, by column chromatography or recrystallization.
-
2. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Replace the medium in the wells with the medium containing different concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
3. Western Blot Analysis
This protocol is for investigating the effect of this compound on the expression and phosphorylation of key proteins in a target signaling pathway (e.g., PI3K/Akt).
-
Materials:
-
Cancer cells treated with the compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
-
Visualizations
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of PI3K/KRAS pathways.
General Experimental Workflow
Caption: Workflow for anticancer activity evaluation.
References
- 1. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate Derivatives
For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This document provides detailed application notes and experimental protocols for the purification of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate and its derivatives, a class of compounds with significant potential in medicinal chemistry.[1][2][3] The methodologies outlined below are based on established techniques for the purification of imidazo[1,2-a]pyridine scaffolds.[4][5][6][7]
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][3][7] The specific derivative, this compound, serves as a key intermediate in the synthesis of more complex molecules. Its purity is crucial for the successful synthesis of downstream targets and for obtaining accurate biological data.
The primary challenges in the purification of these derivatives often involve removing starting materials, reaction byproducts, and isomers. The purification strategies detailed here—column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC)—are tailored to address these challenges effectively.
Purification Techniques
The choice of purification technique depends on the scale of the reaction, the nature of the impurities, and the desired final purity of the compound.
Flash Column Chromatography
Flash column chromatography is a widely used technique for the routine purification of imidazo[1,2-a]pyridine derivatives.[5][6][8] It is effective for separating the desired product from less polar and more polar impurities.
Protocol:
-
Slurry Preparation: The crude this compound is adsorbed onto a small amount of silica gel (230–400 mesh) by dissolving the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding the silica gel, and then removing the solvent under reduced pressure. This "dry loading" method often leads to better separation.[9]
-
Column Packing: A glass column is packed with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the column is packed uniformly to avoid channeling.[9]
-
Loading: The prepared dry slurry of the compound is carefully added to the top of the packed column.
-
Elution: The column is eluted with a gradient of solvents, typically starting with a low polarity mixture and gradually increasing the polarity. A common solvent system for these types of compounds is a mixture of hexane and ethyl acetate.[5][8][9] The polarity is increased by gradually increasing the proportion of ethyl acetate. For more polar impurities, a small amount of methanol can be added to the eluent.[9]
-
Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Workflow for Flash Column Chromatography
Caption: Workflow for purification by flash column chromatography.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity, assuming a suitable solvent can be found.
Protocol:
-
Solvent Selection: The ideal solvent is one in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for related compounds include mixtures of methanol and water or ethanol.[4]
-
Dissolution: The crude solid is dissolved in the minimum amount of the hot recrystallization solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of the compound decreases, and crystals form. The cooling process can be continued in an ice bath to maximize the yield.
-
Isolation of Crystals: The crystals are collected by vacuum filtration.
-
Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Logical Flow of Recrystallization
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
Application Note: High-Throughput In Vitro Assay for Screening an Imidazo[1,2-a]pyridine Library
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,2-a]pyridines are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] This scaffold is a key component in several clinically used drugs and is being actively investigated for various therapeutic applications, including oncology, infectious diseases, and neurological disorders.[3][4][5] The broad biological activity of imidazo[1,2-a]pyridines stems from their ability to interact with a wide range of biological targets, most notably protein kinases.[3][6][7]
This application note provides a detailed protocol for a robust in vitro assay setup designed for the high-throughput screening (HTS) of an imidazo[1,2-a]pyridine library to identify potential kinase inhibitors. The workflow encompasses a primary biochemical screen to identify initial hits, followed by a secondary cell-based assay to confirm activity and assess cytotoxicity.
Biological Targets and Assay Principles
The imidazo[1,2-a]pyridine core has been shown to be a versatile scaffold for targeting various enzyme families. A summary of potential biological targets and corresponding in vitro assays is presented in Table 1.
| Target Class | Specific Examples | Suggested In Vitro Assay | Assay Principle |
| Protein Kinases | Akt, mTOR, c-Met, CDKs | Kinase-Glo® Luminescent Kinase Assay | Quantifies ATP consumption by kinase; luminescence is inversely proportional to kinase activity.[8] |
| LanthaScreen® TR-FRET Kinase Assay | Time-Resolved Fluorescence Resonance Energy Transfer to measure kinase activity or inhibitor binding.[9] | ||
| Phosphodiesterases (PDEs) | PDE3B | PDE-Glo™ Phosphodiesterase Assay | Measures cAMP or cGMP levels remaining after PDE activity. |
| Various Enzymes in Infectious Agents | Mtb QcrB, Mtb ATP synthase | Bacterial growth inhibition assays (e.g., MABA) | Measures the minimum inhibitory concentration (MIC) of a compound against bacterial growth.[10] |
| Cellular Viability/Cytotoxicity | Cancer Cell Lines (e.g., A549, HeLa, HepG2) | MTT or CellTiter-Glo® Luminescent Cell Viability Assay | Measures metabolic activity as an indicator of cell viability.[3][11][12] |
Experimental Workflow
A typical screening campaign follows a logical progression from a broad primary screen to more focused secondary and confirmatory assays. The workflow is designed to efficiently identify and validate true hits while minimizing false positives.
Caption: General experimental workflow for screening an imidazo[1,2-a]pyridine library.
Protocols
Protocol 1: Primary High-Throughput Screening - Kinase-Glo® Luminescent Kinase Assay
This protocol is designed for the primary screening of the imidazo[1,2-a]pyridine library against a target kinase (e.g., Akt1) in a 384-well format. The Kinase-Glo® assay is a homogeneous luminescent assay that measures the amount of ATP remaining in solution following a kinase reaction.[8] A low luminescence signal indicates high kinase activity (more ATP consumed), while a high signal indicates kinase inhibition.
Materials:
-
Target Kinase (e.g., recombinant Akt1)
-
Kinase Substrate (e.g., a specific peptide for Akt1)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Imidazo[1,2-a]pyridine library compounds dissolved in DMSO
-
Kinase reaction buffer (specific to the target kinase)
-
384-well white, flat-bottom plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Dispense 50 nL of each library compound (10 mM in DMSO) into the wells of a 384-well plate. This results in a final assay concentration of 10 µM.
-
For controls, dispense 50 nL of DMSO (negative control, 100% kinase activity) and 50 nL of a known inhibitor (positive control, 0% kinase activity).
-
-
Kinase Reaction Mixture Preparation:
-
Prepare a 2X kinase reaction mixture containing the target kinase and its substrate in the appropriate kinase reaction buffer. The concentrations should be optimized beforehand.
-
-
Initiation of Kinase Reaction:
-
Dispense 5 µL of the 2X kinase reaction mixture into each well of the compound plate.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
To start the reaction, add 5 µL of the 2X ATP solution to each well. The final volume will be 10 µL.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Add 10 µL of the Kinase-Glo® reagent to each well.
-
Mix on a plate shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
Data Analysis:
The percentage inhibition for each compound is calculated as follows:
% Inhibition = 100 * (1 - (RLU_compound - RLU_pos_control) / (RLU_neg_control - RLU_pos_control))
Where:
-
RLU_compound is the relative luminescence units from the compound well.
-
RLU_pos_control is the average RLU from the positive control wells.
-
RLU_neg_control is the average RLU from the negative control wells.
Compounds showing inhibition above a certain threshold (e.g., >50%) are considered "hits" and are selected for secondary screening.
Protocol 2: Secondary Screening - CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is used to determine the cytotoxicity of the hit compounds from the primary screen and to calculate their half-maximal inhibitory concentration (IC50) in a relevant cancer cell line (e.g., A549, human lung carcinoma). The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[11]
Materials:
-
A549 cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hit compounds from primary screen
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
96-well clear-bottom, white-walled plates
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count A549 cells.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in culture medium. A typical concentration range would be from 100 µM to 0.1 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Presentation and Analysis:
The results should be presented in a table summarizing the IC50 values for each hit compound.
| Compound ID | Biochemical IC50 (µM) (from Dose-Response) | Cell-Based IC50 (µM) (Cytotoxicity) |
| IMP-001 | 0.25 | 1.5 |
| IMP-002 | 1.2 | > 50 |
| IMP-003 | 0.08 | 0.5 |
| ... | ... | ... |
The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Signaling Pathway Visualization
Many imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival, and is often dysregulated in cancer.[3]
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.co.uk [promega.co.uk]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. noblelifesci.com [noblelifesci.com]
- 12. chemmethod.com [chemmethod.com]
Synthetic Routes to 6-Substituted Imidazo[1,2-a]pyridine Phosphonates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-substituted imidazo[1,2-a]pyridine phosphonates. The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, featured in numerous approved drugs.[1][2] The introduction of a phosphonate moiety can enhance biological activity, improve pharmacokinetic properties, or serve as a handle for further functionalization. This guide focuses on the key synthetic strategies for accessing these valuable compounds, with a particular emphasis on palladium-catalyzed cross-coupling reactions for the derivatization of the 6-position.
Application Notes
The synthesis of 6-substituted imidazo[1,2-a]pyridine phosphonates typically involves a multi-step sequence. A common approach begins with the construction of the core imidazo[1,2-a]pyridine ring system, followed by functionalization at the 6-position, and finally, the introduction of the phosphonate group. The functionalization at the 6-position is often achieved through modern cross-coupling reactions, which allow for the introduction of a wide variety of substituents.
Key Synthetic Strategies:
-
Synthesis of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine scaffold is commonly synthesized via the condensation of a 2-aminopyridine with an α-haloketone.[1] Variations of this method exist, including multicomponent reactions that offer a more convergent approach.[3][4]
-
Functionalization at the 6-Position:
-
Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction is used to form carbon-carbon bonds between a 6-halo-imidazo[1,2-a]pyridine and a boronic acid or ester.[5][6][7] This method is highly versatile for introducing aryl and heteroaryl substituents.
-
Heck Reaction: The Mizoroki-Heck reaction allows for the introduction of alkyl chains at the 6-position using a palladium catalyst and a suitable alkene.[5][6]
-
Other Cross-Coupling Reactions: Sonogashira, Negishi, and Stille couplings can also be employed for the functionalization of the imidazo[1,2-a]pyridine core.[8]
-
-
Introduction of the Phosphonate Moiety: The phosphonate group is typically introduced at a later stage of the synthesis. This can be achieved through various methods, including the Arbuzov reaction or by alkylation of a phosphonate-containing building block.
The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials. The following protocols provide detailed procedures for key transformations in the synthesis of 6-substituted imidazo[1,2-a]pyridine phosphonates.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-imidazo[1,2-a]pyridine
This protocol describes the synthesis of a key intermediate, 6-bromo-imidazo[1,2-a]pyridine, which can be used in subsequent cross-coupling reactions.
Materials:
-
5-Bromo-2-aminopyridine
-
Chloroacetaldehyde (50% solution in water)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 5-bromo-2-aminopyridine (1.0 eq) in a mixture of ethanol and water, add sodium bicarbonate (2.0 eq).
-
Add chloroacetaldehyde (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-bromo-imidazo[1,2-a]pyridine.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-imidazo[1,2-a]pyridines
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-bromo-imidazo[1,2-a]pyridine with an arylboronic acid.[5][6]
Materials:
-
6-Bromo-imidazo[1,2-a]pyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
In a round-bottom flask, combine 6-bromo-imidazo[1,2-a]pyridine, the arylboronic acid, and sodium carbonate.
-
Add a 2:1:2 mixture of toluene:ethanol:water to the flask.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 6-aryl-imidazo[1,2-a]pyridine.
Protocol 3: Synthesis of a 6-Substituted Imidazo[1,2-a]pyridine Phosphonate Derivative
This protocol outlines a general method for the introduction of a phosphonate-containing side chain at the 3-position, starting from a 6-substituted imidazo[1,2-a]pyridine.
Materials:
-
6-Substituted-imidazo[1,2-a]pyridine (1.0 eq)
-
A suitable phosphonopropionic acid derivative (e.g., a protected form)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Deprotection reagents (e.g., HCl or TFA)
Procedure:
-
The specific steps for introducing the phosphonate moiety can vary. One approach involves the functionalization of the 3-position of the imidazo[1,2-a]pyridine ring.
-
For instance, a phosphonopropionate moiety can be introduced. A detailed synthesis is described for 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid derivatives.[5][6][9]
-
This typically involves the synthesis of a phosphonoacetate precursor which is then used to functionalize the imidazo[1,2-a]pyridine core.
-
The final deprotection of the phosphonate and carboxylate esters is often achieved by acid hydrolysis (e.g., with 12 M HCl) or using reagents like bromotrimethylsilane (BTMS) followed by trifluoroacetic acid (TFA).[5][6]
Data Presentation
Table 1: Summary of Yields for Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-Phenyl-imidazo[1,2-a]pyridine | 75 |
| 2 | 4-Formylphenylboronic acid | 6-(4-Formylphenyl)-imidazo[1,2-a]pyridine | 83 |
| 3 | 3-Carboxyphenylboronic acid | 3-(Imidazo[1,2-a]pyridin-6-yl)benzoic acid | 67 |
| 4 | 4-Cyanophenylboronic acid | 4-(Imidazo[1,2-a]pyridin-6-yl)benzonitrile | 78 |
Data adapted from literature reports for analogous reactions.
Table 2: Reaction Conditions for Heck Reaction
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | DIPEA | DMF | 120 (microwave) | 0.5 | 50-70 |
General conditions for Mizoroki-Heck reactions on related scaffolds.
Visualizations
Caption: General synthetic route to 6-aryl-imidazo[1,2-a]pyridine phosphonates.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Functionalization of Imidazo[1,2‐a]pyridines by Means of Metal‐Catalyzed Cross‐Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aminocarbonylation of Iodoimidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a significant pharmacophore found in numerous therapeutic agents. The introduction of a carboxamide moiety to this scaffold via aminocarbonylation is a crucial transformation in the synthesis of various biologically active molecules. This document provides detailed experimental procedures for the palladium-catalyzed aminocarbonylation of iodoimidazo[1,2-a]pyridines, offering a guide for the synthesis of 6- and 8-carboxamido derivatives. The protocols are based on established methods utilizing a heterogeneous palladium catalyst, which allows for efficient and recyclable catalytic processes.
General Reaction Scheme
The aminocarbonylation of iodoimidazo[1,2-a]pyridines involves the reaction of an iodo-substituted imidazo[1,2-a]pyridine with an amine and carbon monoxide in the presence of a palladium catalyst and a base. This reaction can lead to the formation of either amides or α-ketoamides, depending on the reaction conditions.
Caption: General reaction scheme for the aminocarbonylation of iodoimidazo[1,2-a]pyridines.
Experimental Protocols
General Procedure for Aminocarbonylation
This protocol outlines the general steps for the palladium-catalyzed aminocarbonylation of iodoimidazo[1,2-a]pyridine derivatives.[1]
Materials:
-
Iodoimidazo[1,2-a]pyridine derivative (0.2 mmol)
-
Amine (0.5 mmol)
-
Base (e.g., Et₃N or DBU) (0.25 mmol)
-
Heterogeneous Palladium Catalyst (SILP-Pd with 2.8 µmol Pd-content)
-
Solvent (e.g., DMF or Toluene) (2 mL)
-
Carbon Monoxide (CO) gas
-
Stainless-steel autoclave
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Place the heterogeneous palladium catalyst (containing 2.8 µmol of Pd) into a stainless-steel autoclave.
-
Under an inert atmosphere, add the iodoimidazo[1,2-a]pyridine derivative (0.2 mmol), the corresponding amine (0.5 mmol), the base (0.25 mmol), and the solvent (2 mL) to the autoclave.
-
Seal the autoclave and then charge it with carbon monoxide to the desired pressure (5 bar or 30 bar).
-
Heat the autoclave with stirring in an oil bath to the specified temperature (100 °C or 120 °C) for the designated reaction time (typically 7 hours).
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the excess carbon monoxide in a well-ventilated fume hood.
-
Open the autoclave and extract the liquid phase using a syringe.
-
The reaction mixture can then be analyzed by gas chromatography to determine conversion and selectivity.
-
For product isolation, the solvent is typically removed under reduced pressure, and the residue is purified by column chromatography.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the aminocarbonylation of iodoimidazo[1,2-a]pyridines.
Caption: Experimental workflow for aminocarbonylation.
Data Presentation
The following tables summarize the results from the aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine with various amines under different reaction conditions.[1][2][3]
Table 1: Aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine with Aliphatic Amines
Reaction Conditions: 0.2 mmol 6-iodoimidazo[1,2-a]pyridine, 0.5 mmol amine, 0.25 mmol base, SILP-Pd catalyst (2.8 µmol Pd), 2 mL solvent, 7 h.[2]
| Entry | Amine | Method* | Conversion (%) | Amide Yield (%) | α-Ketoamide Yield (%) |
| 1 | Morpholine | A | >99 | 45 | 54 |
| 2 | Morpholine | B | >99 | 93 | 6 |
| 3 | Piperidine | A | >99 | 42 | 57 |
| 4 | Piperidine | B | >99 | 91 | 8 |
| 5 | Pyrrolidine | A | >99 | 38 | 61 |
| 6 | Pyrrolidine | B | >99 | 88 | 11 |
| 7 | Diethylamine | A | 96 | 40 | 55 |
| 8 | Diethylamine | B | 98 | 85 | 13 |
| 9 | n-Butylamine | A | 95 | 43 | 51 |
| 10 | n-Butylamine | B | 97 | 89 | 9 |
*Method A: Et₃N, DMF, 100 °C, 30 bar CO. Method B: DBU, Toluene, 120 °C, 5 bar CO.
Table 2: Aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine with Aromatic Amines
Reaction Conditions: 0.2 mmol 6-iodoimidazo[1,2-a]pyridine, 0.5 mmol amine, 0.25 mmol base, SILP-Pd catalyst (2.8 µmol Pd), 2 mL solvent, 7 h.[1]
| Entry | Amine | Method* | Conversion (%) | Amide Yield (%) |
| 1 | Aniline | A | 85 | 83 |
| 2 | Aniline | B | >99 | >99 |
| 3 | 4-Methylaniline | A | 88 | 86 |
| 4 | 4-Methoxyaniline | A | 92 | 90 |
| 5 | 4-Chloroaniline | A | 78 | 76 |
*Method A: Et₃N, DMF, 100 °C, 30 bar CO. Method B: DBU, Toluene, 120 °C, 5 bar CO.
Discussion
The aminocarbonylation of iodoimidazo[1,2-a]pyridines can be effectively controlled to selectively produce either amides or α-ketoamides.[2][4] Higher carbon monoxide pressure (30 bar) and the use of DMF as a solvent with triethylamine as the base at 100 °C (Method A) favor the formation of the double carbonylation product, the α-ketoamide, with aliphatic amines.[2] Conversely, lower CO pressure (5 bar) in toluene with DBU as the base at a higher temperature of 120 °C (Method B) leads to high selectivity for the monocarbonylated amide product.[2] With aromatic amines, the amide product is formed with high selectivity under both sets of conditions, which is attributed to the lower nucleophilicity of aromatic amines.[1] The heterogeneous catalyst has demonstrated excellent recyclability and low palladium leaching, making it a sustainable choice for these transformations.[1][4]
These protocols and data provide a solid foundation for researchers to further explore the synthesis of novel imidazo[1,2-a]pyridine derivatives for potential applications in drug discovery and development.
References
Application Notes: Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate as a Versatile Fragment for Library Synthesis
Introduction
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" heterocyclic ring system in medicinal chemistry due to its presence in numerous marketed drugs and its wide array of biological activities.[1][2] Compounds incorporating this core have demonstrated therapeutic potential as anticancer, antimicrobial, antiviral, and antidiabetic agents, among others.[3][4] The versatility of this scaffold makes it an excellent starting point for the construction of diverse chemical libraries aimed at drug discovery.
This document provides detailed application notes and protocols for the use of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate as a key building block for library synthesis. The strategic placement of the iodo group at the C-3 position offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical functionalities and the rapid generation of novel compound libraries. The ester at the C-6 position provides an additional site for modification or can be used to modulate the physicochemical properties of the final compounds.
Experimental Workflow for Library Synthesis
The general workflow for utilizing this compound in library synthesis involves parallel diversification through established cross-coupling methodologies. The resulting library of compounds can then be subjected to high-throughput biological screening to identify potential lead compounds.
Figure 1: A generalized workflow for the diversification of the core fragment into multiple chemical libraries for subsequent biological evaluation.
Key Synthetic Protocols
The C-3 iodo group is amenable to various palladium-catalyzed cross-coupling reactions. Below are generalized protocols for three common and powerful methods: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Palladium-Catalyzed Suzuki-Miyaura Coupling
This reaction is highly effective for forming carbon-carbon bonds between the C-3 position of the imidazo[1,2-a]pyridine core and a wide range of aryl or heteroaryl boronic acids or esters.[5][6]
Figure 2: General scheme for the Suzuki-Miyaura coupling reaction.
Protocol:
-
To a reaction vessel, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv.), and a base such as Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv.).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system, such as 1,4-dioxane/water or dimethoxyethane (DME).[6]
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05-0.10 equiv.).
-
Heat the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 80 | 50-68 | [7] |
| Pd(OAc)₂ / Ligand | K₂CO₃ | DME | 90 | 60-95 | [6] |
Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.
Palladium/Copper-Catalyzed Sonogashira Coupling
This reaction facilitates the formation of a carbon-carbon triple bond, linking the C-3 position of the core fragment to a terminal alkyne. This is a powerful method for introducing linear moieties into the library.[8][9]
Figure 3: General scheme for the Sonogashira coupling reaction.
Protocol:
-
Dissolve this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a suitable solvent such as THF or DMF in a reaction vessel.
-
Add an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
-
Purge the solution with an inert gas for 15-20 minutes.
-
Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and the copper(I) cocatalyst, CuI (0.05-0.10 equiv.).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).
-
Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, and rinse with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue via column chromatography to obtain the desired product.
| Alkyne Substrate | Pd Catalyst | Cu(I) Source | Base | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | 82 | [8] |
| 4-Chlorophenylacetylene | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | 79 | [10] |
| 4-Methoxyphenylacetylene | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | 61 | [10] |
| 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | 75 | [8] |
Table 2: Representative yields for Sonogashira coupling with 3-iodoimidazo[1,2-a]pyridine scaffolds.
Palladium-Catalyzed Buchwald-Hartwig Amination
This reaction is a premier method for constructing carbon-nitrogen bonds, allowing for the coupling of various primary and secondary amines at the C-3 position.[11][12]
Figure 4: General scheme for the Buchwald-Hartwig amination reaction.
Protocol:
-
In an oven-dried reaction vessel, combine the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., Cs₂CO₃ or NaOᵗBu).
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).
-
Seal the vessel and purge with an inert gas.
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Heat the mixture to 80-110 °C, stirring until the starting material is consumed (as monitored by LC-MS).
-
Cool the reaction to room temperature and quench carefully with water or a saturated NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify the crude material by flash column chromatography.
Application in Drug Discovery: Targeting Biological Pathways
Libraries synthesized from the this compound fragment are valuable tools for screening against a multitude of biological targets implicated in human diseases.
-
Oncology : Derivatives of this scaffold have been developed as potent anticancer agents.[13][14] For instance, some compounds act as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[15] Libraries can be screened for activity against kinases like PI3Kα or for their ability to induce apoptosis.[16][17]
-
Infectious Diseases : The imidazo[1,2-a]pyridine core is present in compounds with significant activity against Mycobacterium tuberculosis, including drug-resistant strains.[4] Some of these agents target the cytochrome b subunit (QcrB) in the electron transport chain, essential for energy production in the bacterium.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: A Robust RP-HPLC Method for the Analysis of Imidazo[1,2-a]pyridine Analogs
Introduction
Imidazo[1,2-a]pyridine and its analogs represent a significant class of heterocyclic compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[1][2][3][4][5] The development of robust and reliable analytical methods for the qualitative and quantitative analysis of these compounds is crucial for drug discovery, development, and quality control. This application note describes a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of a series of imidazo[1,2-a]pyridine analogs.
Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the synthesis, purification, and analysis of imidazo[1,2-a]pyridine-based compounds.
Chromatographic Conditions
A reversed-phase HPLC method was developed and optimized for the analysis of imidazo[1,2-a]pyridine analogs. A C18 column is a common choice for the separation of such compounds.[6][7][8] The mobile phase, consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for the effective separation of analogs with varying polarities.[6][7][8][9][10] The UV detection wavelength was selected based on the characteristic UV absorbance of the imidazo[1,2-a]pyridine scaffold, which typically exhibits strong absorbance in the range of 280-320 nm.[11]
Table 1: Optimized HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B in 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 310 nm |
| Run Time | 20 minutes |
Experimental Protocols
1. Standard Solution Preparation
-
Accurately weigh 10 mg of each imidazo[1,2-a]pyridine analog reference standard.
-
Dissolve each standard in 10 mL of methanol to prepare individual stock solutions of 1 mg/mL.
-
Prepare a mixed standard solution by pipetting 1 mL of each stock solution into a 10 mL volumetric flask and diluting to volume with methanol.
-
Further dilute the mixed standard solution with the mobile phase (initial conditions) to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation
-
For bulk drug substances, accurately weigh approximately 10 mg of the sample, dissolve in 10 mL of methanol, and dilute to the desired concentration with the mobile phase.
-
For formulated products, weigh and finely powder a representative number of units (e.g., 20 tablets). Transfer an amount of powder equivalent to 10 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation
The developed method was validated according to ICH guidelines for linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
-
Linearity: The linearity of the method was evaluated by analyzing a series of at least five concentrations of the reference standard. The correlation coefficient (r²) should be > 0.999.
-
Precision: The precision of the method was determined by performing six replicate injections of a standard solution. The relative standard deviation (RSD) should be < 2%.
-
Accuracy: The accuracy was assessed by the recovery of known amounts of the standard spiked into a placebo matrix. The recovery should be within 98-102%.
-
Specificity: The specificity of the method was demonstrated by the absence of interference from excipients and degradation products at the retention time of the analyte.
-
LOD and LOQ: The LOD and LOQ were determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
Table 2: Summary of Method Validation Data (Hypothetical Data for Analog X)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | > 0.999 |
| Precision (%RSD) | 0.85 | < 2% |
| Accuracy (Recovery %) | 99.5% | 98-102% |
| LOD (µg/mL) | 0.1 | - |
| LOQ (µg/mL) | 0.3 | - |
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemmethod.com [chemmethod.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
- 5. chemmethod.com [chemmethod.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate, a key intermediate in pharmaceutical research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield for the two-step synthesis is low. What are the most critical steps to optimize?
Low overall yield can result from inefficiencies in either the initial cyclization to form the imidazo[1,2-a]pyridine ring or the subsequent iodination step.
-
Cyclization Step: The choice of solvent in the condensation reaction between a substituted 2-aminopyridine and a halo-aldehyde is crucial. For instance, switching from acetonitrile to ethanol has been reported to significantly increase yields from moderate to as high as 84-91%.[1]
-
Iodination Step: The regioselective iodination at the C3 position is often the main challenge. Inefficient iodinating agents or reaction conditions can lead to low conversion or the formation of side products.
Q2: I am observing poor yields in the initial condensation reaction to form the imidazo[1,2-a]pyridine-6-carboxylate core. How can I improve this?
Several factors can influence the yield of the initial cyclization:
-
Solvent Choice: As mentioned, ethanol is often a superior solvent to acetonitrile for this condensation, leading to significantly higher yields.[1]
-
Reaction Temperature: Ensure the reaction is refluxed at the appropriate temperature for the chosen solvent to drive the reaction to completion.
-
Purity of Starting Materials: Impurities in the 2-aminopyridine or the aldehyde reagent can interfere with the reaction. Ensure high purity of all starting materials.
Q3: The iodination step is not proceeding to completion, or I am getting a mixture of products. What can I do?
Incomplete iodination or the formation of byproducts can be addressed by optimizing the following parameters:
-
Iodinating Agent: N-Iodosuccinimide (NIS) is a commonly used and effective reagent for the iodination of imidazo[1,2-a]pyridines.[2] Molecular iodine (I₂) in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) is another effective system.[3]
-
Reaction Conditions:
-
Stoichiometry: Ensure the correct stoichiometry of the iodinating agent is used. An excess may lead to di-iodinated or other side products, while an insufficient amount will result in incomplete conversion.
Q4: I am having difficulty with the purification of the final product. What are the recommended methods?
Purification of this compound typically involves:
-
Work-up: After the reaction, a standard aqueous work-up is usually performed to remove inorganic salts and water-soluble impurities.
-
Column Chromatography: This is the most common method for purifying the crude product. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is generally effective.[1]
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from an appropriate solvent system can be used to achieve higher purity.
Experimental Protocols
Protocol 1: Synthesis of Methyl imidazo[1,2-a]pyridine-6-carboxylate (Cyclization)
This protocol is a general guideline based on literature procedures for the synthesis of the imidazo[1,2-a]pyridine core.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-amino-6-pyridinecarboxylate in ethanol.
-
Reagent Addition: To this solution, add an equimolar amount of chloroacetaldehyde (typically as a 50% aqueous solution).
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Iodination)
This protocol outlines the iodination of the imidazo[1,2-a]pyridine core.
-
Reaction Setup: Dissolve the Methyl imidazo[1,2-a]pyridine-6-carboxylate obtained from the previous step in acetonitrile in a round-bottom flask.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (typically 1.1 to 1.5 equivalents) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. For reactions that are sluggish, the use of an ultrasonic bath can be beneficial.[3] Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Drying and Concentration: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to afford the pure this compound.
Quantitative Data Summary
| Parameter | Cyclization Step | Iodination Step | Reference |
| Solvent | Ethanol (preferred), Acetonitrile | Acetonitrile | [1][2] |
| Key Reagents | Chloroacetaldehyde | N-Iodosuccinimide (NIS), I₂/TBHP | [1][2][3] |
| Temperature | Reflux | Room Temperature | [1][2] |
| Typical Yield | 84-91% (in Ethanol) | up to 90% | [1][3] |
| Purification | Column Chromatography | Column Chromatography | [1] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-IODO-6-METHYL-IMIDAZO[1,2-A]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting side reactions in imidazo[1,2-a]pyridine synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, optimized experimental protocols, and data to help you overcome challenges in your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of imidazo[1,2-a]pyridines, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield or no desired imidazo[1,2-a]pyridine product. What are the common causes and how can I improve the yield?
Answer: Low yields are a frequent issue and can stem from several factors related to reaction conditions, reagents, or the specific synthetic method employed. Here’s a step-by-step troubleshooting guide:
-
Reagent Quality:
-
2-Aminopyridine: Ensure the 2-aminopyridine starting material is pure and dry. Impurities can interfere with the reaction.
-
Carbonyl Compound/Haloketone: The α-haloketone or aldehyde should be of high purity. For methods generating the electrophile in situ, ensure the precursors are pure.
-
Solvent: Use anhydrous solvents, as water can interfere with many of the reaction mechanisms, especially when using moisture-sensitive catalysts or reagents.
-
-
Reaction Conditions:
-
Temperature: The optimal temperature can be highly substrate-dependent. If you are experiencing low yields at room temperature, consider gradually increasing the temperature. Conversely, high temperatures can sometimes lead to decomposition or side product formation. Microwave irradiation has been shown to improve yields and reduce reaction times in many cases.[1]
-
Catalyst: The choice and amount of catalyst are crucial. For multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, both Lewis and Brønsted acids can be effective.[2][3] If one class of catalyst is not working, consider trying another. The catalyst loading should also be optimized; sometimes a lower catalyst loading can surprisingly give better yields.[4][5]
-
Atmosphere: Some reactions, particularly those involving copper catalysts, may be sensitive to air. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the catalyst and starting materials.
-
-
Choice of Synthetic Method:
-
The traditional Tschitschibabin reaction, which involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound, is a robust method.[6]
-
For more complex molecules, multicomponent reactions such as the Groebke-Blackburn-Bienaymé (GBB) reaction offer a more direct route.[2][3][6] This reaction is often catalyzed by acids like Sc(OTf)₃ or phosphotungstic acid (HPW).[4][5][7]
-
Issue 2: Formation of Regioisomers
Question: I am observing the formation of an unwanted regioisomer. How can I improve the regioselectivity of my imidazo[1,2-a]pyridine synthesis?
Answer: The formation of regioisomers is a common challenge, particularly when using substituted 2-aminopyridines. The regioselectivity is determined by which of the two pyridine ring nitrogens participates in the initial cyclization step.
-
Steric Hindrance: Large substituents on the 2-aminopyridine ring can influence the regioselectivity. The reaction will preferentially occur at the less sterically hindered nitrogen atom.
-
Electronic Effects: The electronic nature of the substituents on the 2-aminopyridine ring can also direct the cyclization. Electron-donating groups can activate the pyridine ring, while electron-withdrawing groups can deactivate it, influencing the nucleophilicity of the ring nitrogens.
-
Reaction Mechanism: The regioselectivity can be dependent on the reaction mechanism. In the Tschitschibabin reaction, the initial step is the N-alkylation of the 2-aminopyridine. The subsequent cyclization is then directed by the position of this newly formed bond. In some cases, a specific regioisomer can be favored by choosing a synthetic route that proceeds through a defined intermediate.[8][9]
Issue 3: Formation of Unidentified Byproducts
Question: My reaction mixture is complex, and I am having trouble isolating the desired product due to the formation of multiple byproducts. What are some common side reactions, and how can I minimize them?
Answer: Byproduct formation can arise from various side reactions. Understanding these pathways is key to mitigating them.
-
Dimerization: In some cases, the starting materials or intermediates can dimerize, especially at high concentrations or temperatures.[10] Reducing the concentration or reaction temperature may help.
-
Over-alkylation: In the Tschitschibabin reaction, the product imidazo[1,2-a]pyridine can sometimes be further alkylated by the α-haloketone, leading to the formation of quaternary salts. Using a stoichiometric amount of the alkylating agent can help to minimize this.
-
Side Reactions of Carbonyl Compounds: Aldehydes, in particular, can undergo self-condensation (e.g., aldol condensation) under basic or acidic conditions. Carefully controlling the pH and temperature can reduce these side reactions.
-
Incomplete Cyclization: In some instances, the reaction may stop at an intermediate stage without completing the final cyclization to form the imidazo[1,2-a]pyridine ring. This can often be addressed by increasing the reaction time or temperature.
Quantitative Data Summary
The following tables summarize the effects of different reaction parameters on the yield of imidazo[1,2-a]pyridines, based on literature data.
Table 1: Effect of Catalyst on the Groebke-Blackburn-Bienaymé Reaction
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ (5) | Acetonitrile | 20 | 1 | 74 | [7] |
| Sc(OTf)₃ (5) | Eucalyptol | 100 (µw) | 0.25 | 76 | [7] |
| InCl₃ (5) | Eucalyptol | 100 (µw) | 0.25 | 67 | [7] |
| TFA (20) | Eucalyptol | 20 | 1 | 72 | [7] |
| HPW (2) | Ethanol | 120 (µw) | 0.5 | 99 | [4][5] |
| None | Neat | 60 | 0.33 | 91 | [11] |
Table 2: Effect of Solvent on the Groebke-Blackburn-Bienaymé Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HPW (5) | Toluene | 120 (µw) | 0.5 | 17 | [4][5] |
| HPW (5) | THF | 120 (µw) | 0.5 | 28 | [4][5] |
| HPW (5) | Methanol | 120 (µw) | 0.5 | 77 | [4][5] |
| HPW (5) | Dichloromethane | 120 (µw) | 0.5 | 35 | [4][5] |
| HPW (5) | Water | 120 (µw) | 0.5 | 58 | [4][5] |
| HPW (5) | Ethanol | 120 (µw) | 0.5 | 83 | [4][5] |
Experimental Protocols
Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction
This protocol provides a general method for the synthesis of 3-aminoimidazo[1,2-a]pyridines via the GBB three-component reaction.
Materials:
-
2-Aminopyridine derivative (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Catalyst (e.g., Sc(OTf)₃, 5 mol%)
-
Solvent (e.g., Acetonitrile, 5 mL)
Procedure:
-
To a dry reaction vessel, add the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), and the catalyst (0.05 mmol).
-
Add the solvent (5 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or elevated temperature) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Classical Tschitschibabin Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol describes a classic method for the synthesis of 2-phenylimidazo[1,2-a]pyridine.
Materials:
-
2-Aminopyridine (10.0 mmol, 0.94 g)
-
α-Bromoacetophenone (10.0 mmol, 1.99 g)
-
Sodium bicarbonate (15.0 mmol, 1.26 g)
-
Ethanol (50 mL)
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (10.0 mmol) and α-bromoacetophenone (10.0 mmol) in ethanol (50 mL).
-
Add sodium bicarbonate (15.0 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-phenylimidazo[1,2-a]pyridine.
Visualized Workflows and Mechanisms
General Mechanism of the Groebke-Blackburn-Bienaymé Reaction
Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yields.
Formation of Regioisomers
Caption: Factors influencing the formation of regioisomers.
References
- 1. mdpi.com [mdpi.com]
- 2. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. datapdf.com [datapdf.com]
- 10. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 11. scielo.br [scielo.br]
Technical Support Center: Optimization of Suzuki Coupling with Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the Suzuki-Miyaura cross-coupling reaction involving Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when optimizing the Suzuki coupling for this specific imidazopyridine substrate?
A1: The optimization of Suzuki coupling reactions is a multifactorial process.[1] For this compound, the key parameters to screen are the palladium catalyst/ligand system, the base, the solvent, and the reaction temperature.[1][2] The nitrogen-rich imidazopyridine core can coordinate with the palladium catalyst, potentially causing deactivation, which makes ligand choice crucial.[3][4] Furthermore, the presence of a methyl ester requires careful selection of the base to avoid hydrolysis.[5]
Q2: What are the most common side reactions encountered with this substrate, and how can they be minimized?
A2: The most common side reactions are protodeborylation (loss of the boronic acid group), homocoupling of the boronic acid, and dehalogenation of the imidazopyridine.[4][6][7]
-
Protodeborylation: This hydrolysis of the C-B bond can be minimized by using anhydrous conditions, a less harsh base like potassium fluoride (KF) or potassium phosphate (K₃PO₄), or by using more stable boronic acid derivatives such as pinacol esters (Bpin).[5][7]
-
Homocoupling: This reaction is primarily caused by the presence of oxygen in the reaction mixture.[6][7] It can be significantly reduced by thoroughly degassing all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst.[7][8]
-
Dehalogenation: The replacement of the iodo group with a hydrogen atom can occur after the oxidative addition step.[6] Optimizing the ligand and base combination can help suppress this pathway.
Q3: My starting material contains a methyl ester. Are there any special precautions I should take?
A3: Yes. The ester functionality is sensitive to hydrolysis under strongly basic conditions, especially in the presence of water at elevated temperatures.[5][9] To prevent the conversion of your methyl ester to a carboxylic acid, consider using milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide.[7] Alternatively, running the reaction under anhydrous conditions with a base like cesium carbonate (Cs₂CO₃) or K₃PO₄ in a solvent like DMF or anhydrous dioxane can also prevent ester cleavage.[5][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem 1: I am observing low or no conversion of my this compound.
-
Possible Cause: Inactive or deactivated palladium catalyst. The nitrogen atoms in the imidazopyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[4] The catalyst may also have degraded if not stored properly.
-
Recommended Solution:
-
Screen Ligands: For electron-deficient halides, bulky and electron-rich phosphine ligands are often effective.[8] Screen ligands such as XPhos, SPhos, or dtbpf to promote the desired catalytic cycle and prevent catalyst deactivation.[7][10]
-
Use a Pre-catalyst: Employ modern pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) that are designed for efficient generation of the active Pd(0) species.[7]
-
Ensure Catalyst Quality: Use a fresh bottle of catalyst or one that has been properly stored under an inert atmosphere.[8] A color change to black early in the reaction may indicate the formation of inactive palladium black.[10]
-
-
Possible Cause: Inappropriate base or solvent system. The base is critical for the transmetalation step, and its effectiveness is highly dependent on the solvent.[8]
-
Recommended Solution:
-
Screen Bases: If a mild base like Na₂CO₃ is ineffective, switch to a stronger base such as K₃PO₄ or Cs₂CO₃, which are often more effective for challenging couplings.[8]
-
Screen Solvents: The solubility of all reaction components is crucial.[5] Common solvents for Suzuki couplings include 1,4-dioxane/water, DMF, or toluene/ethanol.[7][8] If solubility is an issue, DMF or acetonitrile (MeCN) may be better choices.[7] Ensure adequate stirring, especially for biphasic mixtures.[7]
-
Problem 2: My main byproduct is the homocoupling of my boronic acid.
-
Possible Cause: Presence of oxygen in the reaction mixture. Oxygen can promote the oxidative homocoupling of boronic acids, catalyzed by Pd(II) species.[6][7]
-
Recommended Solution:
-
Rigorous Degassing: Ensure all solvents, including water, are thoroughly degassed before use. This can be done by bubbling an inert gas (argon or nitrogen) through the liquid for 15-30 minutes or by using several freeze-pump-thaw cycles.[7][8]
-
Maintain Inert Atmosphere: Keep the reaction vessel under a positive pressure of an inert gas throughout the entire setup and reaction time.[8]
-
Problem 3: I am isolating the deborylated arene, meaning my boronic acid is decomposing.
-
Possible Cause: Instability of the boronic acid under the reaction conditions (protodeborylation). This is especially common with heteroaryl boronic acids or under harsh (high temperature, high water content, strong base) conditions.[7]
-
Recommended Solution:
-
Use Boronic Esters: Switch from the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt (BF₃K).[7][10] These are generally more resistant to protodeborylation.
-
Modify Conditions: Reduce the amount of water in the solvent system or switch to an anhydrous setup.[7] Use a milder base (e.g., K₂CO₃) and the lowest effective temperature.
-
Data Presentation & Experimental Protocols
Table 1: Optimization of Reaction Parameters for Suzuki Coupling of Heteroaryl Halides
The following table summarizes typical starting points and optimization pathways for the Suzuki coupling of heteroaryl halides, based on literature precedents.[11][12] Yields are illustrative and will vary based on the specific boronic acid used.
| Entry | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Observations |
| 1 | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ (2) | Toluene:EtOH (4:1) | 100 | 45-65 | Standard conditions, moderate yield. |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane:H₂O (4:1) | 100 | 70-90 | Improved yield with Buchwald ligand/base system.[8] |
| 3 | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ (2) | DMF | 110 | 65-85 | Good for substrates with solubility issues. |
| 4 | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ (2) | Toluene:EtOH (4:1) | 120 (µW) | 75-95 | Microwave irradiation significantly reduces reaction time and can improve yield.[11][12] |
| 5 | XPhos Pd G3 (2) | XPhos | K₃PO₄ (2) | 2-MeTHF | 90 | 80-98 | Modern pre-catalyst often gives high yields under milder conditions. |
General Experimental Protocol for Suzuki Coupling
This protocol provides a detailed methodology for performing the Suzuki coupling reaction.[8]
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand (or pre-catalyst, e.g., XPhos Pd G3, 0.02-0.05 equiv.) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualizations
Diagrams of Key Processes and Workflows
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.[6]
Caption: A workflow diagram for troubleshooting low reaction conversion.
Caption: Decision tree for selecting key reaction components.[4]
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. reddit.com [reddit.com]
- 11. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Imidazo[1,2-a]Pyridine Derivatives
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar imidazo[1,2-a]pyridine derivatives.
Troubleshooting Guides
This section addresses specific issues that users might encounter during the purification of polar imidazo[1,2-a]pyridine derivatives, offering practical solutions and preventative measures in a question-and-answer format.
Issue 1: Poor Peak Shape and Tailing in Column Chromatography
Question: I am observing significant peak tailing during the purification of my polar imidazo[1,2-a]pyridine derivative on a silica gel column. How can I improve the peak shape?
Answer: Peak tailing with polar basic compounds like imidazo[1,2-a]pyridines on silica gel is a common issue. It is often caused by strong interactions between the basic nitrogen atoms in your compound and the acidic silanol groups on the silica surface. Here are several strategies to mitigate this problem:
-
Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent to neutralize the acidic silanol groups.[1][2]
-
Triethylamine (TEA): Add 0.5-2% TEA to your mobile phase (e.g., dichloromethane/methanol).[1]
-
Ammonium Hydroxide: A solution of 10% ammonium hydroxide in methanol can be used as a polar component (1-10%) in your eluent (e.g., in dichloromethane).
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.
-
Amine-functionalized silica: This stationary phase has amino groups bonded to the silica surface, which shields the acidic silanol groups and provides a more inert surface for separation.[2]
-
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for purifying polar and basic compounds, often providing superior peak shapes compared to normal-phase HPLC. The use of supercritical CO2 with a polar co-solvent like methanol is less acidic than traditional silica gel chromatography.[3][4]
Issue 2: Low or No Recovery from the Column
Question: My polar imidazo[1,2-a]pyridine derivative seems to be sticking to the column, resulting in low or no recovery. What could be the cause and how can I fix it?
Answer: Low recovery can be due to several factors, primarily related to strong interactions with the stationary phase or compound instability.
-
Irreversible Adsorption: Highly polar compounds, especially those with multiple nitrogen atoms, can bind very strongly to the acidic sites on silica gel, leading to irreversible adsorption.
-
Compound Instability: Your imidazo[1,2-a]pyridine derivative might be degrading on the acidic silica gel.
-
How to check for instability: Perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. The appearance of new spots suggests degradation.[6]
-
Solution: If your compound is unstable, use a deactivated silica gel (pre-treated with a base), or switch to a more inert stationary phase like alumina.[6] You can also try to run the chromatography as quickly as possible (flash chromatography) to minimize the contact time with the stationary phase.
-
-
Inappropriate Solvent System: The polarity of your eluent might be too low to elute your compound.
-
Solution: Before running the column, ensure you have a suitable solvent system identified through TLC, where your compound has an Rf value of around 0.2-0.4 for good separation.[6] If your compound is not moving from the baseline on the TLC plate even with highly polar solvents, you may need to consider alternative purification techniques.
-
Issue 3: Difficulty in Achieving High Purity
Question: I am struggling to separate my polar imidazo[1,2-a]pyridine derivative from closely related impurities by column chromatography. How can I improve the separation?
Answer: Achieving high purity often requires careful optimization of the chromatographic conditions.
-
Optimize the Solvent System:
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the eluent polarity during the chromatography run (gradient elution) can significantly improve the separation of compounds with similar polarities.[1]
-
-
Sample Loading Technique:
-
Dry Loading: If your compound has poor solubility in the column eluent, it can lead to band broadening and poor separation. In such cases, dry loading is recommended. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[6]
-
-
Column Packing: Ensure your column is packed uniformly without any cracks or air bubbles, as these can lead to channeling and inefficient separation.[6]
-
Consider Supercritical Fluid Chromatography (SFC): SFC often provides different selectivity compared to HPLC and can be very effective for separating closely related polar compounds.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for polar imidazo[1,2-a]pyridine derivatives?
A1: The most common techniques include:
-
Flash Column Chromatography: Often on silica gel with a modified mobile phase (e.g., containing triethylamine), or on alternative stationary phases like alumina.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Both normal-phase and reversed-phase HPLC can be used. For polar compounds, reversed-phase with highly aqueous mobile phases or specialized polar-compatible columns are often employed.
-
Supercritical Fluid Chromatography (SFC): This is a highly effective method for the purification of polar and basic compounds.
-
Recrystallization: If a suitable solvent or solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline material.[7][8]
-
Acid-Base Extraction: This classical technique can be very effective for separating basic imidazo[1,2-a]pyridine derivatives from neutral or acidic impurities.
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" is a common problem, especially with impure compounds or when the cooling rate is too fast. Here are some troubleshooting tips:
-
Slow Down the Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
-
Use a Seed Crystal: If you have a small amount of pure crystalline material, adding a tiny crystal to the cooled solution can initiate crystallization.
-
Re-evaluate Your Solvent System: The chosen solvent might not be ideal. Try screening a wider range of solvents or solvent pairs. For polar compounds, mixtures like ethanol/water or acetone/hexane can be effective.[9]
-
Solvent Trituration: If the oil is persistent, you can try adding a solvent in which your compound is insoluble (a non-solvent) to the oil and stirring vigorously. This can sometimes induce solidification.[5]
Q3: Can I use reversed-phase HPLC for my polar imidazo[1,2-a]pyridine derivative? It doesn't seem to retain on a C18 column.
A3: Yes, but it can be challenging. Poor retention of polar compounds on standard C18 columns is a common issue. Here are some strategies to improve retention:
-
Use Highly Aqueous Mobile Phases: Some modern reversed-phase columns are designed to be stable in 100% aqueous mobile phases.
-
Use Embedded Polar Group (EPG) Columns: These columns have polar groups embedded in the stationary phase, which improves the retention of polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of water. It is an excellent alternative for the separation of very polar compounds that show little or no retention in reversed-phase chromatography.
Data Presentation
Table 1: Comparison of Purification Techniques for Polar Imidazo[1,2-a]Pyridine Derivatives
| Purification Technique | Typical Stationary Phase | Typical Mobile Phase/Solvent | Advantages | Common Challenges & Considerations |
| Flash Column Chromatography | Silica Gel | Dichloromethane/Methanol + 0.5-2% Triethylamine | Cost-effective, suitable for large-scale purification. | Peak tailing, irreversible adsorption, compound degradation on acidic silica. |
| Alumina (Basic or Neutral) | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Good for basic and acid-sensitive compounds. | Can have lower resolution than silica gel. | |
| Preparative HPLC (Reversed-Phase) | C18, C8, Phenyl-Hexyl, Embedded Polar Group | Water/Acetonitrile or Water/Methanol with additives (e.g., formic acid, TFA) | High resolution, automated. | Poor retention of very polar compounds, requires removal of large volumes of aqueous solvent. |
| Supercritical Fluid Chromatography (SFC) | Various (e.g., 2-Ethylpyridine, Diol) | Supercritical CO2 with a polar co-solvent (e.g., Methanol) + basic additive | Fast, uses less organic solvent, good for polar and basic compounds, excellent peak shapes.[3][4] | Requires specialized equipment. |
| Recrystallization | N/A | Ethanol/Water, Acetone/Hexane, Ethyl Acetate | Can provide very high purity, cost-effective for crystalline solids.[7][8][9] | Finding a suitable solvent can be challenging, may not be effective for removing all impurities, "oiling out". |
| Acid-Base Extraction | N/A | Aqueous Acid (e.g., 1M HCl), Organic Solvent (e.g., Dichloromethane), Aqueous Base (e.g., 1M NaOH) | Simple, effective for separating basic compounds from neutral/acidic impurities. | Compound must be stable to acidic and basic conditions, can be labor-intensive for large scales. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Polar Imidazo[1,2-a]Pyridine Derivative with Triethylamine
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give your target compound an Rf value of ~0.2-0.4. For polar imidazo[1,2-a]pyridines, a mixture of dichloromethane and methanol is a good starting point. Add 1% triethylamine to the solvent system to improve the peak shape.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% dichloromethane with 1% triethylamine). Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6]
-
Elution: Begin eluting the column with the initial, less polar solvent system. If necessary, gradually increase the polarity of the eluent by increasing the percentage of methanol (gradient elution).[1]
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Protocol 2: Preparative Supercritical Fluid Chromatography (SFC) for a Polar Basic Compound
-
Analytical Method Development: First, develop an analytical SFC method to achieve good separation of your target compound from impurities. Screen different columns (e.g., 2-ethylpyridine, amino) and co-solvents (typically methanol). For basic compounds, adding a basic additive (e.g., 0.1% diethylamine) to the co-solvent is often beneficial.
-
System Setup:
-
Column: A preparative SFC column with a suitable stationary phase (e.g., 250 x 30 mm i.d.).[3]
-
Mobile Phase: Supercritical CO2 and a polar co-solvent (e.g., methanol) with a basic additive.
-
Flow Rate: A typical flow rate for a 30 mm i.d. column is around 70 mL/min.[3]
-
Back Pressure: Maintain a back pressure of around 100-150 bar.
-
Temperature: Column temperature is typically set to 35-40 °C.
-
-
Sample Preparation: Dissolve the crude sample in a suitable solvent (e.g., DMSO, DMF, or the co-solvent) at a high concentration (e.g., 50-100 mg/mL).
-
Purification: Inject the sample onto the preparative SFC system. The purification can be run isocratically or with a gradient based on the analytical method. Stacked injections can be used to increase throughput.[3]
-
Fraction Collection: Collect the fractions containing the purified product, which are triggered by a detector (e.g., UV or MS).
-
Solvent Removal: The CO2 will evaporate upon depressurization, leaving the purified compound in a small volume of co-solvent, which can be easily removed.
Protocol 3: Recrystallization of a Polar Imidazo[1,2-a]Pyridine Derivative
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, hexane) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Solvent pairs (e.g., ethanol/water, acetone/hexane) can also be tested.[8][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to a constant weight.
Mandatory Visualization
Caption: Troubleshooting workflow for common purification challenges.
Caption: Logical workflow for selecting a suitable purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mt.com [mt.com]
- 8. athabascau.ca [athabascau.ca]
- 9. Reagents & Solvents [chem.rochester.edu]
preventing de-iodination during reactions with Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing de-iodination during reactions with Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate.
Troubleshooting Guide: Minimizing De-iodination
De-iodination is a common side reaction observed with iodo-heterocyclic compounds, leading to the formation of the corresponding protonated species and reducing the yield of the desired product. This guide provides systematic troubleshooting for various palladium-catalyzed cross-coupling reactions.
Issue 1: Significant De-iodination in Suzuki Coupling
Symptoms:
-
Formation of Methyl imidazo[1,2-a]pyridine-6-carboxylate as a major byproduct.
-
Low yield of the desired coupled product.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Strong Base | While strong bases can accelerate Suzuki reactions with 3-iodoimidazo[1,2-a]pyridines, they can also promote de-iodination.[1][2] Consider using a milder base. |
| High Temperature | Elevated temperatures can lead to thermal decomposition and radical-mediated de-iodination.[3] |
| Palladium Catalyst | The choice of palladium source and ligands is crucial. Electron-rich and bulky phosphine ligands can stabilize the catalyst and favor cross-coupling over reductive dehalogenation.[4] |
| Solvent | The solvent can influence the reaction pathway. |
Experimental Protocol: Optimized Suzuki Coupling to Minimize De-iodination
-
Reagents & Catalyst Loading:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)
-
K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv)
-
Anhydrous 1,4-dioxane or DME
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the anhydrous solvent and degas the mixture by bubbling with argon for 10-15 minutes.
-
Heat the reaction mixture at 80-90 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Issue 2: De-iodination During Sonogashira Coupling
Symptoms:
-
Formation of the terminal alkyne byproduct from homocoupling (Glaser coupling).
-
Presence of Methyl imidazo[1,2-a]pyridine-6-carboxylate.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Presence of Oxygen | Oxygen promotes the oxidative homocoupling of terminal alkynes. |
| High Copper Concentration | Excess copper co-catalyst can favor the Glaser coupling pathway. |
| Base | Strong amine bases can contribute to de-iodination. |
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Reagents & Catalyst Loading:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous DMF or 1,4-dioxane
-
-
Procedure:
-
Follow the general procedure for Suzuki coupling, excluding the copper co-catalyst.
-
Maintain a strict inert atmosphere throughout the reaction.
-
Heat the reaction at a moderate temperature (e.g., 60-80 °C).
-
Issue 3: De-iodination in Buchwald-Hartwig Amination
Symptoms:
-
Formation of Methyl imidazo[1,2-a]pyridine-6-carboxylate.
-
Low conversion of the starting material.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Strong Base | Strong bases like NaOtBu can be aggressive. |
| Ligand Choice | The ligand plays a critical role in the efficiency and selectivity of the amination.[3][5][6] |
| Reaction Temperature | High temperatures can lead to side reactions. |
Experimental Protocol: Optimized Buchwald-Hartwig Amination
-
Reagents & Catalyst Loading:
-
This compound (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
Xantphos or RuPhos (2-4 mol%)
-
K₃PO₄ or Cs₂CO₃ (1.5 - 2.0 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
-
Procedure:
-
Follow the general inert atmosphere setup.
-
Heat the reaction at 90-110 °C.
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound decomposing even before starting the reaction?
A1: Aryl iodides, especially on electron-deficient heterocyclic systems, can be sensitive to light and heat.[3] The carbon-iodine bond is relatively weak and can undergo homolytic cleavage. It is recommended to store the compound in a cool, dark place and under an inert atmosphere if possible. For reactions, prepare fresh solutions and use them promptly.
Q2: I observe de-iodination even with mild bases. What else could be the cause?
A2: Trace amounts of reducing agents or radical initiators in your solvents or reagents can cause de-iodination.[1] Ensure you are using high-purity, anhydrous, and degassed solvents. Additionally, some palladium sources or ligands can promote reductive dehalogenation as a side reaction. Screening different palladium pre-catalysts and ligands is advisable.
Q3: Can I use a stronger halogen, like bromine or chlorine, to avoid this issue?
A3: Yes, the corresponding bromo- or chloro-imidazo[1,2-a]pyridines would have a stronger carbon-halogen bond and be less prone to de-halogenation.[3] However, their reactivity in cross-coupling reactions is lower than the iodo-analogue, often requiring more forcing conditions (higher temperatures, more active catalysts), which can lead to other side reactions. An alternative strategy is the in-situ iodination of a more stable bromo-precursor followed by the cross-coupling reaction in the same pot.[5]
Q4: Are there any additives that can help suppress de-iodination?
A4: The addition of radical scavengers, such as small amounts of TEMPO or BHT, has been reported to suppress radical-mediated de-iodination in some cases. However, their compatibility with the catalytic cycle must be considered, as they could potentially interfere with the desired reaction. Careful optimization would be required.
Q5: How does the substituent at the 6-position (Methyl carboxylate) affect the stability of the C-I bond?
A5: The methyl carboxylate group is an electron-withdrawing group. This generally makes the carbon-iodine bond more susceptible to nucleophilic attack and can influence the rate of oxidative addition in palladium-catalyzed reactions. While it enhances reactivity towards cross-coupling, it can also increase the propensity for certain de-iodination pathways.
Visualizations
Caption: Factors contributing to the de-iodination of this compound.
Caption: A logical workflow for troubleshooting de-iodination in cross-coupling reactions.
References
- 1. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 2. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective method involves a two-step process:
-
Cyclization: The synthesis typically begins with the cyclization of a substituted 2-aminopyridine, specifically Methyl 2-aminopyridine-5-carboxylate, with an α-haloketone or a related two-carbon electrophile. A common reagent for this step is chloroacetaldehyde or ethyl bromopyruvate.
-
Iodination: The resulting Methyl imidazo[1,2-a]pyridine-6-carboxylate intermediate is then regioselectively iodinated at the C3 position using an electrophilic iodine source.
Q2: What are the critical parameters to control during the cyclization step?
A2: The key parameters for a successful cyclization include:
-
Solvent: Ethanol is often a good solvent choice, leading to higher yields compared to acetonitrile.[1]
-
Temperature: The reaction is typically performed at elevated temperatures (reflux) to ensure a reasonable reaction rate.
-
Base: While some procedures are catalyst-free, the addition of a non-nucleophilic base like sodium bicarbonate can be beneficial to neutralize the generated acid and drive the reaction to completion.
Q3: Which iodinating agents are recommended for the C3-iodination?
A3: Several iodinating agents can be used, with varying reactivity and handling requirements. Common choices include:
-
N-Iodosuccinimide (NIS): A mild and effective reagent for this transformation.
-
Molecular Iodine (I₂): Often used in the presence of an oxidizing agent or a base. For instance, iodine in combination with tert-butyl hydroperoxide (TBHP) under ultrasound irradiation has been reported as an environmentally friendly option.
-
Iodine Monochloride (ICl): A highly reactive agent that should be handled with care.
Q4: Are there any safety precautions I should be aware of?
A4: Yes, standard laboratory safety practices should be followed. Specifically:
-
α-Haloketones and chloroacetaldehyde are lachrymators and should be handled in a well-ventilated fume hood.
-
Iodine and its compounds can be corrosive and cause stains. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
When scaling up, be mindful of potential exotherms, especially during the cyclization step.
Troubleshooting Guides
Problem 1: Low or No Yield of Methyl imidazo[1,2-a]pyridine-6-carboxylate (Cyclization Step)
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the quality of the starting materials, particularly the α-haloketone, which can degrade over time. |
| Side Reactions | - The formation of isomeric products can occur. Ensure the reaction conditions favor the desired regioselectivity.- The presence of water can lead to hydrolysis of the ester group. Use anhydrous solvents. |
| Poor Solubility of Starting Materials | - Experiment with different solvent systems. A mixture of solvents might be necessary to ensure all reactants are in solution. |
| Incorrect Stoichiometry | - Verify the molar ratios of the reactants. A slight excess of the more volatile reactant might be necessary. |
Problem 2: Low Yield or Poor Regioselectivity during C3-Iodination
| Possible Cause | Suggested Solution |
| Inactive Iodinating Agent | - Use a fresh batch of the iodinating agent. NIS, for example, should be stored in a cool, dark, and dry place.- If using I₂, ensure the accompanying oxidant is active. |
| Formation of Di-iodinated or Other Isomers | - Control the stoichiometry of the iodinating agent carefully. Use of 1.0-1.1 equivalents is generally recommended.- Lowering the reaction temperature can sometimes improve regioselectivity. |
| Incomplete Reaction | - Increase the reaction time or consider a more reactive iodinating agent.- The electron-withdrawing nature of the 6-carboxylate group can deactivate the ring towards electrophilic substitution. More forcing conditions might be required compared to the unsubstituted imidazo[1,2-a]pyridine. |
| Product Degradation | - The product might be sensitive to light or air. Work-up the reaction promptly and store the product under an inert atmosphere in the dark. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of Unreacted Starting Material | - Optimize the reaction conditions to drive the reaction to completion.- Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane gradient) to separate the product from the starting materials. |
| Formation of Closely Eluting Impurities | - Employ a different stationary phase for column chromatography (e.g., alumina instead of silica gel).- Recrystallization from a suitable solvent system can be an effective purification method. |
| Oily Product Instead of a Solid | - The product may be an oil at room temperature. If a solid is expected, try trituration with a non-polar solvent like hexane or pentane to induce crystallization.- Ensure all solvent from the work-up has been removed under high vacuum. |
Experimental Protocols
Synthesis of Methyl imidazo[1,2-a]pyridine-6-carboxylate
This protocol is a representative procedure based on established methods for the synthesis of similar compounds.
Materials:
-
Methyl 2-amino-5-pyridinecarboxylate
-
Ethyl bromopyruvate
-
Ethanol, anhydrous
-
Sodium bicarbonate
Procedure:
-
To a solution of Methyl 2-amino-5-pyridinecarboxylate (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (1.5 eq).
-
Add ethyl bromopyruvate (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford Methyl imidazo[1,2-a]pyridine-6-carboxylate.
Synthesis of this compound
Materials:
-
Methyl imidazo[1,2-a]pyridine-6-carboxylate
-
N-Iodosuccinimide (NIS)
-
Acetonitrile, anhydrous
Procedure:
-
Dissolve Methyl imidazo[1,2-a]pyridine-6-carboxylate (1.0 eq) in anhydrous acetonitrile.
-
Add N-Iodosuccinimide (1.1 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Substituted Imidazo[1,2-a]pyridines.
| Starting Material (2-Aminopyridine derivative) | Electrophile | Solvent | Catalyst/Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-5-iodopyridine | Chloroacetaldehyde | Ethanol | - | Reflux | - | 84-91 | [1] |
| 2-Aminopyridine | Ethyl bromopyruvate | Ethanol | - | Reflux | - | - | [2] |
| 2-Aminopyridine | α-Bromoketones | Solvent-free | - | 60 | - | - | [3] |
| Substituted 2-aminopyridines | Nitroolefins | DMF | FeCl₃ | - | - | - | [3] |
Table 2: Iodination Conditions for Imidazo[1,2-a]pyridines.
| Substrate | Iodinating Agent | Oxidant/Additive | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Imidazo[1,2-a]pyridines | I₂ | TBHP | Ethanol | RT | 30 min (ultrasound) | up to 90 | Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide |
| 2-Arylacetaldehydes & 2-aminopyridines | NIS | - | - | RT | - | - | [2] |
Visualizations
References
Technical Support Center: Managing Poor Solubility of Imidazo[1,2-a]pyridine Compounds in Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the poor solubility of imidazo[1,2-a]pyridine compounds during in vitro assays. Poor aqueous solubility is a frequent characteristic of heterocyclic compounds like imidazo[1,2-a]pyridines, which can lead to assay artifacts such as underestimated potency and high data variability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for troubleshooting solubility-related issues.
Q1: My imidazo[1,2-a]pyridine compound is precipitating out of solution upon dilution into my aqueous assay buffer. What are the initial steps I should take?
A1: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue known as "crashing out". This occurs when the compound's concentration exceeds its kinetic solubility in the final assay medium. Here is a troubleshooting workflow to address this:
subgraph "cluster_Initial_Assessment" { label = "Initial Assessment"; style = "rounded"; bgcolor = "#F1F3F4";
}
subgraph "cluster_Solutions" { label = "Potential Solutions"; style = "rounded"; bgcolor = "#F1F3F4";
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start -> quantify; quantify -> compare; compare -> lower_conc [label="Yes"]; compare -> modify_assay [label="No, but close"]; lower_conc -> modify_assay [style=dotted]; modify_assay -> solubilize [label="Still Precipitates"]; compare -> solubilize [label="Yes, significantly"]; }
Caption: Initial workflow for troubleshooting compound precipitation in assays.Initial Steps:
-
Quantify Solubility: The first step is to determine the kinetic and thermodynamic solubility of your compound in your specific assay buffer. Kinetic solubility reflects the concentration at which a compound precipitates when added from a DMSO stock, mimicking typical assay conditions. Thermodynamic solubility is the true equilibrium solubility.
-
Compare to Assay Concentration: If your desired assay concentration is above the measured solubility limit, you will need to either lower the concentration or employ a solubilization strategy.
-
Modify Assay Conditions: If the assay concentration is only slightly above the solubility limit, minor modifications to the assay protocol, such as the addition of a small amount of bovine serum albumin (BSA), might be sufficient.[1]
-
Implement a Solubilization Strategy: For compounds with very low intrinsic solubility, a more robust solubilization strategy will be necessary.
Q2: What are the common solubilization strategies for imidazo[1,2-a]pyridine compounds?
A2: Several strategies can be employed to enhance the solubility of your compound for in vitro assays. The choice of method will depend on the physicochemical properties of your compound and the requirements of your assay.
| Strategy | Description | Advantages | Disadvantages |
| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility. | Simple and effective for compounds with acidic or basic functional groups. | May not be suitable for all assays, as pH changes can affect cell viability or enzyme activity. |
| Co-solvents | Using a water-miscible organic solvent (e.g., ethanol, polyethylene glycol) in the final assay medium can increase the solubility of hydrophobic compounds. | Easy to implement and can be effective at low concentrations. | The co-solvent may have its own biological effects or be toxic to cells at higher concentrations. |
| Excipients/Formulation | Encapsulating the compound in agents like cyclodextrins or formulating it as a solid dispersion can improve its aqueous solubility. | Can significantly increase solubility and bioavailability. | Requires more extensive formulation development and characterization. |
| Chemical Modification | In the lead optimization phase, modifying the chemical structure of the imidazo[1,2-a]pyridine scaffold can permanently improve its solubility. | A permanent solution that can also improve other pharmacokinetic properties. | Requires synthetic chemistry effort and may alter the compound's potency or other properties. |
Q3: How can I chemically modify my imidazo[1,2-a]pyridine scaffold to improve its solubility?
A3: Structure-activity relationship (SAR) studies often focus on introducing polar functional groups to the imidazo[1,2-a]pyridine core without negatively impacting the compound's biological activity.[1]
Key Strategies for Chemical Modification:
-
Introduce Polar Groups: The addition of polar functionalities such as sulfonamides, sulfonyl groups, or additional nitrogen atoms (e.g., a 2-pyridyl group) can enhance aqueous solubility.[1]
-
Create Carboxamides: Converting a carboxylic acid intermediate to a variety of amide analogues is a common and effective strategy. The properties of the resulting amide can be fine-tuned by varying the amine used in the reaction.
-
Balance Lipophilicity and Potency: While increasing lipophilicity can sometimes enhance potency, it often comes at the cost of reduced solubility. It is a delicate balance that needs to be optimized during lead development. For example, replacing a lipophilic group with a more polar or ionizable one can be beneficial.
| Compound/Modification | Reported Aqueous Solubility | Reference |
| Imidazo[2,1-b]thiazole derivative ND-11543 | 50 µM | |
| Q203 (Telacebec) | 0.079 mg/mL | |
| IPA 22 (modified Q203 with basic heterocycles) | 2.10 mg/mL |
Experimental Protocols
This section provides detailed methodologies for key experiments related to assessing and improving compound solubility.
Protocol 1: Kinetic Solubility Assay in a 96-Well Plate Format
This protocol describes a high-throughput method to determine the kinetic solubility of a compound in an aqueous buffer.
Materials:
-
Test compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plates
-
Plate reader capable of measuring turbidity (e.g., at 650 nm)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a Dilution Series: In a 96-well plate (the "source plate"), perform a serial dilution of the stock solution with DMSO to generate a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Transfer to Assay Plate: In a new 96-well plate (the "assay plate"), add 198 µL of the aqueous buffer to each well.
-
Add Compound: Transfer 2 µL of each concentration from the source plate to the corresponding wells of the assay plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubate: Seal the assay plate and incubate at room temperature with gentle shaking for 2 hours.
-
Measure Turbidity: Measure the absorbance of each well at 650 nm using a plate reader. The concentration at which a significant increase in absorbance is observed compared to the buffer-only control is considered the kinetic solubility limit.
Protocol 2: pH-Dependent Solubility Profiling
This protocol outlines a method to assess the solubility of an ionizable compound at different pH values.
Materials:
-
Test compound
-
A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9)
-
DMSO
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of the test compound in DMSO.
-
Add Compound to Buffers: In separate vials, add a small aliquot of the DMSO stock solution to each of the different pH buffers to a final concentration that is expected to be above the solubility limit.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separate Solid from Liquid: Centrifuge the vials at high speed to pellet the undissolved compound.
-
Analyze Supernatant: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Plot Data: Plot the measured solubility (concentration) against the pH of the buffer to generate a pH-solubility profile.
Signaling Pathways and Workflows
Imidazo[1,2-a]pyridine derivatives are being investigated as inhibitors of various signaling pathways, particularly in the context of cancer and infectious diseases. Understanding these pathways is crucial for interpreting assay results.
PDGFR Signaling Pathway
Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that play a key role in cell growth, proliferation, and migration. Aberrant PDGFR signaling is implicated in various cancers.
PDGF [label="PDGF", fillcolor="#FBBC05"]; PDGFR [label="PDGFR Dimerization\n& Autophosphorylation", fillcolor="#FBBC05"]; Grb2_Sos [label="Grb2/SOS", fillcolor="#F1F3F4"]; Ras [label="Ras", fillcolor="#F1F3F4"]; Raf_MEK_ERK [label="Raf-MEK-ERK\n(MAPK Pathway)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4"]; IP3_DAG [label="IP3 / DAG", fillcolor="#F1F3F4"]; PKC [label="PKC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
PDGF -> PDGFR; PDGFR -> Grb2_Sos; PDGFR -> PI3K; PDGFR -> PLCg; Grb2_Sos -> Ras -> Raf_MEK_ERK; PI3K -> Akt; PLCg -> IP3_DAG -> PKC; Raf_MEK_ERK -> Proliferation; Akt -> Proliferation; PKC -> Proliferation; Raf_MEK_ERK -> Migration; Akt -> Migration; }
Caption: Simplified PDGFR signaling pathway.c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are involved in cell growth, motility, and invasion. Dysregulation of the HGF/c-Met pathway is a hallmark of many cancers.
HGF [label="HGF", fillcolor="#FBBC05"]; cMet [label="c-Met Dimerization\n& Autophosphorylation", fillcolor="#FBBC05"]; Gab1 [label="Gab1", fillcolor="#F1F3F4"]; Ras_MAPK [label="Ras-MAPK Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K-Akt Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#F1F3F4"]; Proliferation [label="Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Invasion [label="Motility & Invasion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
HGF -> cMet; cMet -> Gab1; Gab1 -> Ras_MAPK; Gab1 -> PI3K_Akt; cMet -> STAT3; Ras_MAPK -> Proliferation; PI3K_Akt -> Proliferation; STAT3 -> Proliferation; Ras_MAPK -> Invasion; PI3K_Akt -> Invasion; }
Caption: Overview of the c-Met signaling pathway.Experimental Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for selecting an appropriate solubility enhancement strategy.
start [label="Poorly Soluble\nImidazo[1,2-a]pyridine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; is_ionizable [label="Is the Compound\nIonizable?", shape=diamond, style=filled, fillcolor="#FBBC05"]; ph_adjust [label="pH Adjustment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_assay_sensitive [label="Is Assay Sensitive\nto pH/Co-solvents?", shape=diamond, style=filled, fillcolor="#FBBC05"]; co_solvent [label="Co-solvent Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; formulation [label="Formulation Strategy\n(e.g., Cyclodextrin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; chemical_mod [label="Chemical Modification\n(Lead Optimization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Solubility Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> is_ionizable; is_ionizable -> ph_adjust [label="Yes"]; is_ionizable -> co_solvent [label="No"]; ph_adjust -> is_assay_sensitive; co_solvent -> is_assay_sensitive; is_assay_sensitive -> formulation [label="Yes"]; is_assay_sensitive -> success [label="No"]; formulation -> success; start -> chemical_mod [style=dashed, label="Early Stage"]; chemical_mod -> success; }
Caption: Decision workflow for selecting a solubility enhancement method.References
optimizing reaction conditions for N-arylation of imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-arylation of imidazo[1,2-a]pyridines.
Troubleshooting Guide
This guide addresses common issues encountered during the N-arylation of imidazo[1,2-a]pyridines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low to no product yield in Palladium-catalyzed N-arylation.
-
Question: My Palladium-catalyzed N-arylation of an imidazo[1,2-a]pyridine is resulting in very low or no yield. What are the likely causes and how can I improve it?
-
Answer: Low yields in Palladium-catalyzed N-arylation of imidazoles and related heterocycles can stem from several factors, most notably catalyst inhibition. Imidazoles can act as strong ligands and inhibit the formation of the active Pd(0)-ligand complex.[1][2][3]
Troubleshooting Steps:
-
Catalyst Pre-activation: A highly effective strategy is to pre-activate the palladium catalyst. This involves heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for a short period (e.g., 3 minutes at 120°C) before adding the imidazo[1,2-a]pyridine substrate.[1][2] This allows for the formation of the active catalytic complex without interference from the substrate.[1][2][3]
-
Ligand Choice: The choice of ligand is crucial. Biaryl phosphine ligands have been shown to be effective for the N-arylation of imidazoles.[1] If you are using a different type of ligand and observing poor results, consider switching to a proven ligand class.
-
Reaction Conditions: Re-evaluate your reaction conditions. Ensure the temperature, solvent, and base are optimal for your specific substrates. The table below summarizes successfully reported conditions for similar reactions.
-
Reagent Quality: Ensure the purity and dryness of your reagents and solvent. Water and other impurities can deactivate the catalyst and interfere with the reaction.
-
Issue 2: Poor regioselectivity in the arylation of unsymmetrical imidazo[1,2-a]pyridines.
-
Question: I am attempting to arylate an unsymmetrical imidazo[1,2-a]pyridine and am getting a mixture of N-arylated isomers. How can I improve the regioselectivity?
-
Answer: Achieving high regioselectivity in the N-arylation of unsymmetrical imidazoles is a common challenge. The choice of catalytic system and reaction conditions plays a pivotal role in directing the arylation to a specific nitrogen atom.
Strategies for Improving Regioselectivity:
-
Catalyst System: Certain palladium-catalyst systems have demonstrated high N1-selectivity for the arylation of unsymmetrical imidazoles.[1][2][3] The use of specific biaryl phosphine ligands with a palladium precursor has been reported to provide excellent regioselectivity.[1][2]
-
Steric Hindrance: The steric environment around the nitrogen atoms can influence the site of arylation. Bulky ligands on the catalyst or bulky substituents on the imidazo[1,2-a]pyridine can favor arylation at the less sterically hindered nitrogen.
-
Electronic Effects: The electronic properties of the substituents on the imidazo[1,2-a]pyridine ring can also direct the arylation. Electron-withdrawing or electron-donating groups can influence the nucleophilicity of the different nitrogen atoms.
-
Issue 3: Difficulty in achieving N-arylation with aryl chlorides.
-
Question: I am trying to use an aryl chloride as a coupling partner for the N-arylation of my imidazo[1,2-a]pyridine, but the reaction is not proceeding. What can I do?
-
Answer: Aryl chlorides are generally less reactive than aryl bromides or iodides in cross-coupling reactions. Overcoming their lower reactivity often requires more specialized catalytic systems.
Recommendations for Aryl Chloride Coupling:
-
Specialized Catalysts: Palladium complexes with N-heterocyclic carbene (NHC) ligands have been shown to be effective for the direct arylation of imidazoles with aryl chlorides.[4] These catalysts often exhibit higher activity and can facilitate the challenging oxidative addition step with aryl chlorides.
-
Higher Catalyst Loading: Increasing the catalyst loading may be necessary to achieve a reasonable reaction rate and yield with less reactive aryl chlorides.[2]
-
Microwave Irradiation: The use of microwave irradiation can significantly accelerate the reaction and improve yields, often allowing for shorter reaction times.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical catalysts used for the N-arylation of imidazo[1,2-a]pyridines?
A1: Both palladium and copper-based catalysts are commonly employed.
-
Palladium Catalysts: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium sources.[1][5] These are typically used in conjunction with phosphine ligands, such as biaryl phosphines.[1][2] Phosphine-free systems using Pd(OAc)₂ have also been reported for direct C-H arylation, which is a related reaction.[5]
-
Copper Catalysts: Copper(I) oxide (Cu₂O) and copper(II) sulfate (CuSO₄) are frequently used copper sources.[6][7][8] These are often paired with ligands like 1,10-phenanthroline derivatives or pyridine N-oxides.[6][7][8][9]
Q2: What are the common solvents and bases used in these reactions?
A2: The choice of solvent and base is critical and depends on the specific catalytic system and substrates.
-
Solvents: Common solvents include toluene, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and butyronitrile.[6][10][11] For some copper-catalyzed systems, water has been used as an environmentally friendly solvent.[7][8][9]
-
Bases: A variety of inorganic bases are used, with cesium carbonate (Cs₂CO₃) and potassium acetate (KOAc) being frequently reported.[6][11][12]
Q3: Can N-arylation be performed under visible light conditions?
A3: Yes, visible-light-mediated C-H arylation of imidazo[1,2-a]pyridines has been developed as a transition-metal-free alternative.[12][13] These methods often utilize organic photosensitizers or natural pigments like chlorophyll to catalyze the reaction at ambient temperature.[13]
Data Presentation
Table 1: Optimized Reaction Conditions for Palladium-Catalyzed N-Arylation of 4-Methylimidazole with an Aryl Bromide
| Parameter | Condition | Reference |
| Palladium Source | 1.5 mol % Pd₂(dba)₃ | [1] |
| Ligand | 1.8 mol % Biaryl Phosphine Ligand (L1) | [1] |
| Base | NaOtBu | [1] |
| Solvent | Toluene | [1] |
| Temperature | 120 °C | [1] |
| Time | 5 h | [1] |
| Note | Catalyst pre-activation is crucial for high yield. | [1] |
Table 2: Screening of Conditions for Copper-Catalyzed N-Arylation of Imidazole with Iodobenzene
| Copper Source (10 mol %) | Ligand (20 mol %) | Base (2 equiv) | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuSO₄ | Pyridine N-oxide (L3) | Cs₂CO₃ | Water | 120 | 91 | [7] |
| CuI | Pyridine N-oxide (L3) | Cs₂CO₃ | Water | 120 | 73 | [7] |
| CuCl₂ | Pyridine N-oxide (L3) | Cs₂CO₃ | Water | 120 | 77 | [7] |
| CuSO₄ | Pyridine N-oxide (L3) | K₂CO₃ | Water | 120 | 85 | [7] |
| CuSO₄ | Pyridine N-oxide (L3) | K₃PO₄ | Water | 120 | 82 | [7] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-Arylation of an Unsymmetric Imidazole with Pre-activation of the Catalyst
This protocol is adapted from a procedure developed for the N1-selective arylation of unsymmetrical imidazoles.[1][2]
Materials:
-
Palladium source (e.g., Pd₂(dba)₃)
-
Biaryl phosphine ligand
-
Aryl halide
-
Unsymmetrical imidazo[1,2-a]pyridine
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the palladium source and the phosphine ligand.
-
Add the anhydrous solvent.
-
Heat the mixture at 120 °C for 3 minutes to pre-activate the catalyst.
-
Cool the mixture to room temperature.
-
Add the aryl halide, the unsymmetrical imidazo[1,2-a]pyridine, and the base.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 120 °C) for the specified time (e.g., 5-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for Pd-catalyzed N-arylation with catalyst pre-activation.
Caption: Troubleshooting logic for low yield in N-arylation reactions.
References
- 1. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyridine N-oxides as ligands in Cu-catalyzed N-arylation of imidazoles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridine N-oxides as ligands in Cu-catalyzed N-arylation of imidazoles in water. | Sigma-Aldrich [sigmaaldrich.com]
- 10. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The synthesis of this compound is typically a two-step process:
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Synthesis of the Imidazo[1,2-a]pyridine Core: This is commonly achieved through the condensation of a substituted 2-aminopyridine, specifically methyl 6-aminopyridine-3-carboxylate, with an α-haloketone or a related two-carbon electrophile.[1][2][3]
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Regioselective Iodination: The resulting Methyl imidazo[1,2-a]pyridine-6-carboxylate is then iodinated at the C3 position. Common reagents for this step include N-Iodosuccinimide (NIS) or a combination of molecular iodine (I₂) with an oxidizing agent like tert-butyl hydroperoxide (TBHP).[4][5][6]
Q2: What are the most common impurities I might encounter in the final product?
Common impurities can be categorized as follows:
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Unreacted Starting Materials: Residual Methyl imidazo[1,2-a]pyridine-6-carboxylate from an incomplete iodination reaction.
-
Over-iodinated Species: Formation of di-iodinated products, where a second iodine atom is added to another position on the ring system.
-
Regioisomers: Iodination occurring at positions other than the desired C3 position, although C3 is the most electronically favorable site for electrophilic substitution.
-
Reagent-derived Byproducts:
-
Side-reaction Products: Dimerization of the imidazo[1,2-a]pyridine core can occur, especially under oxidative or radical reaction conditions.
Q3: How can I monitor the progress of the iodination reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A spot corresponding to the starting material (Methyl imidazo[1,2-a]pyridine-6-carboxylate) should diminish over time, while a new, typically less polar spot for the iodinated product should appear. It is advisable to run a co-spot of the starting material alongside the reaction mixture to accurately track its consumption.
Q4: What are the recommended purification techniques for the final product?
Column chromatography on silica gel is the most common method for purifying this compound. A gradient of ethyl acetate in hexanes is a typical eluent system. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | 1. Inactive iodinating reagent. 2. Insufficient reaction time or temperature. 3. Presence of quenching agents in the reaction mixture. | 1. Use a fresh batch of NIS or I₂. Ensure TBHP is active if used. 2. Monitor the reaction by TLC and extend the reaction time or cautiously increase the temperature. 3. Ensure all reagents and solvents are pure and dry. |
| Multiple spots on TLC, indicating a mixture of products | 1. Over-iodination leading to di-iodinated species. 2. Formation of regioisomers. 3. Degradation of starting material or product. | 1. Use a stoichiometric amount of the iodinating agent. Consider adding the iodinating agent portion-wise. 2. Optimize reaction conditions (e.g., lower temperature) to improve regioselectivity. 3. Ensure the reaction is not running for an excessive amount of time and that the temperature is controlled. |
| Product is contaminated with succinimide | Use of N-Iodosuccinimide (NIS) as the iodinating agent. | During workup, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove the acidic succinimide. Succinimide is also generally more polar than the product and can be separated by column chromatography. |
| Product has a persistent color | Residual iodine. | Wash the organic layer with a solution of sodium thiosulfate during the aqueous workup to quench any remaining iodine. |
| Difficulty in removing solvent from the purified product | High-boiling solvents used in the reaction or chromatography. | After column chromatography, evaporate the solvent under reduced pressure and then place the product under high vacuum for an extended period. A co-evaporation with a more volatile solvent like dichloromethane can also be effective. |
Experimental Protocols
Synthesis of Methyl imidazo[1,2-a]pyridine-6-carboxylate (Precursor)
A general procedure involves the reaction of methyl 6-aminopyridine-3-carboxylate with an α-haloacetaldehyde derivative in a suitable solvent like ethanol or DMF, often in the presence of a base like sodium bicarbonate. The reaction mixture is typically heated to facilitate the cyclization.[1][2][3]
Iodination of Methyl imidazo[1,2-a]pyridine-6-carboxylate using NIS
To a solution of Methyl imidazo[1,2-a]pyridine-6-carboxylate in a suitable solvent (e.g., acetonitrile or dichloromethane), N-Iodosuccinimide (1.0-1.2 equivalents) is added portion-wise at room temperature. The reaction is stirred until completion as monitored by TLC. The reaction mixture is then diluted with a suitable organic solvent and washed with aqueous sodium thiosulfate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[7][8][9]
Iodination of Methyl imidazo[1,2-a]pyridine-6-carboxylate using I₂/TBHP
In a reaction vessel, Methyl imidazo[1,2-a]pyridine-6-carboxylate is dissolved in a solvent such as ethanol. Molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP) are added, and the reaction may be facilitated by ultrasound irradiation or conventional heating.[4][5] Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is performed by column chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and resolving common issues during the synthesis of this compound.
References
- 1. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Iodosuccinimide (NIS) | Electrophilic Iodination Reagent [benchchem.com]
- 7. calibrechem.com [calibrechem.com]
- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Iodo-substituted Imidazopyridines
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with iodo-substituted imidazopyridines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues and challenges encountered during experimental procedures.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common problems encountered during the synthesis, purification, and use of iodo-substituted imidazopyridines.
Problem 1: Low or No Yield in Coupling Reactions (e.g., Suzuki, Sonogashira)
Observed Issue: You observe a significant amount of unreacted iodo-substituted imidazopyridine or your coupling partner.
Possible Causes and Solutions:
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Catalyst Inactivity or Poisoning: The nitrogen atoms in the imidazopyridine ring can coordinate with the palladium catalyst, inhibiting its activity.
-
Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[1] These can promote the desired catalytic cycle.
-
Solution 2: Catalyst Choice: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust pre-catalyst such as Pd₂(dba)₃ with a suitable ligand.[1]
-
-
Inefficient Oxidative Addition: While the C-I bond is generally reactive, issues can still arise, especially with certain substitution patterns on the imidazopyridine core.
-
Solution: Ensure your palladium source and ligand system are appropriate for activating the aryl iodide. Electron-rich ligands can facilitate this step.
-
-
Deiodination of Starting Material: The iodo-substituted imidazopyridine may be degrading under the reaction conditions, particularly with strong bases and elevated temperatures.
-
Solution 1: Milder Base: Use a weaker, non-coordinating base.
-
Solution 2: Lower Temperature: Optimize the reaction temperature to the lowest effective level.
-
Solution 3: Shorter Reaction Time: Monitor the reaction closely and minimize the reaction time once the starting material is consumed.[2]
-
Problem 2: Product Degradation During Work-up or Purification
Observed Issue: Your reaction appears successful by TLC or LC-MS, but you isolate a low yield of the desired product, often with new, unexpected spots.
Possible Causes and Solutions:
-
Photosensitivity: Iodo-aromatic compounds are often sensitive to light, which can cause cleavage of the carbon-iodine bond.[3][4]
-
Solution: Conduct work-up and purification steps under subdued light. Wrap glassware in aluminum foil and protect collected fractions from light.[3]
-
-
Acid or Base Sensitivity: The imidazopyridine core or other functional groups on your molecule may be sensitive to acidic or basic conditions during extraction or chromatography.
-
Solution: Use neutralized silica gel for chromatography if your compound is acid-sensitive. Avoid strong acids or bases during aqueous work-up if possible.
-
-
Thermal Instability: Prolonged exposure to heat during solvent evaporation can lead to degradation.
-
Solution: Use a rotary evaporator at the lowest practical temperature and remove the solvent promptly.
-
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for iodo-substituted imidazopyridines?
A1: To ensure long-term stability, these compounds should be stored in a cool, dark, and dry place. For solid compounds, storage in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) in a refrigerator (2-8 °C) is recommended.[3] For solutions, prepare them fresh whenever possible. If storage is necessary, keep them in amber vials at -20°C.[3]
Q2: My iodo-substituted imidazopyridine has turned from a white powder to a yellowish or brownish solid. Is it still usable?
A2: A change in color often indicates degradation. It is highly recommended to check the purity of the compound by a suitable analytical method like HPLC or ¹H NMR before use. If significant degradation is observed, repurification or synthesis of a fresh batch is advisable.
Reaction and Stability
Q3: What are the primary degradation pathways for iodo-substituted imidazopyridines?
A3: The most common degradation pathway is the cleavage of the carbon-iodine bond (deiodination). This can be initiated by light (photodegradation), heat (thermal degradation), or certain chemical conditions, such as the presence of strong bases or radical species.[5][6] Hydrolysis of other functional groups on the molecule can also occur depending on the pH.
Q4: I am observing a significant amount of the deiodinated version of my starting material in my reaction. What can I do to prevent this?
A4: Deiodination is a common side reaction. To minimize it, you can:
-
Ensure your reaction is performed under an inert atmosphere to exclude oxygen, which can promote radical pathways.
-
Use degassed solvents.
-
Choose a milder base for your reaction.
-
Optimize the reaction temperature and time to avoid prolonged exposure to harsh conditions.
Q5: How does pH affect the stability of iodo-substituted imidazopyridines?
A5: The imidazopyridine core contains basic nitrogen atoms and can be protonated at low pH. This can affect the compound's solubility and electronic properties, potentially influencing its stability and reactivity. While the imidazopyridine ring itself is generally stable, extreme pH conditions can promote hydrolysis of other functional groups or alter the rate of deiodination.[7]
Data Presentation
Table 1: Recommended Storage Conditions for Iodo-substituted Imidazopyridines
| Condition | Solid Compound | In Solution |
| Temperature | 2-8°C (refrigerated) | -20°C (frozen) |
| Light | Protect from light (use amber vials or wrap in foil) | Protect from light (use amber vials)[3] |
| Atmosphere | Inert gas (Argon or Nitrogen) recommended | Inert gas recommended for long-term storage |
| Moisture | Store in a dry environment | Use anhydrous solvents |
Note: This data is based on general recommendations for iodo-substituted heterocyclic compounds and may need to be optimized for specific molecules.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction
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Reaction Setup: To an oven-dried Schlenk flask, add the iodo-substituted imidazopyridine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water).
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and add it to the reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Stability Assessment by HPLC
-
Sample Preparation: Prepare a stock solution of the iodo-substituted imidazopyridine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation:
-
Photostability: Expose a solution of the compound to a UV lamp, taking samples at various time points. Keep a control sample wrapped in foil.[3]
-
Thermal Stability: Heat a solution of the compound at an elevated temperature (e.g., 60 °C), taking samples at different time intervals.
-
Acid/Base Stability: Add HCl or NaOH to solutions of the compound to achieve acidic and basic pH, respectively. Monitor for degradation over time at room temperature.
-
-
HPLC Analysis: Analyze the samples by a suitable reverse-phase HPLC method. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Factors influencing the stability of iodo-substituted imidazopyridines.
References
- 1. Kinetics of enzymic reductive deiodination of iodothyronines. Effect of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics of enzymic reductive deiodination of iodothyronines. Effect of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
Technical Support Center: Refining Column Chromatography Methods for Imidazo[1,2-a]pyridine Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining column chromatography methods for the separation of imidazo[1,2-a]pyridine isomers. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of imidazo[1,2-a]pyridine isomers.
| Issue | Possible Cause | Suggested Solution |
| Poor or No Separation of Isomers | Inappropriate Solvent System: The polarity of the eluent may not be optimal to differentiate between the subtle structural differences of the isomers. | 1. Systematic Solvent Screening: Experiment with different solvent systems by varying the ratio of a non-polar solvent (e.g., hexane, heptane) and a polar solvent (e.g., ethyl acetate, acetone, dichloromethane). 2. Introduce a Third Solvent: Add a small amount of a third solvent with a different polarity (e.g., methanol, triethylamine) to modulate the separation. For basic compounds like imidazo[1,2-a]pyridines, adding a small percentage of triethylamine can improve peak shape and resolution.[1] |
| Incorrect Stationary Phase: Standard silica gel may not provide sufficient selectivity for closely related isomers. | 1. Change Stationary Phase: Consider using alumina (basic or neutral) as an alternative to silica gel.[2] 2. Use Modified Silica: Employ bonded-phase silica, such as C18 for reversed-phase chromatography, or cyano- or diol-bonded phases for normal-phase chromatography, which can offer different selectivities. | |
| Co-elution of Isomers with Impurities | Overloading the Column: Applying too much sample can lead to broad bands and poor separation. | 1. Reduce Sample Load: Decrease the amount of crude product loaded onto the column. A general rule is to use a 1:50 to 1:100 ratio of sample to stationary phase by weight. 2. Dry Loading: Adsorb the sample onto a small amount of silica gel before loading it onto the column to ensure a more even application. |
| Inadequate Equilibration: The column may not be properly equilibrated with the mobile phase before sample loading. | Ensure the column is thoroughly flushed with the initial mobile phase until the baseline is stable. | |
| Low Yield of Purified Isomers | Irreversible Adsorption: The isomers may be strongly and irreversibly binding to the stationary phase. | 1. Add a Competitive Base: For separations on silica gel, adding a small amount of a competing base like triethylamine to the mobile phase can prevent strong interactions between the basic nitrogen atoms of the imidazo[1,2-a]pyridine ring and acidic silanol groups.[1] 2. Change Stationary Phase: Switch to a less acidic stationary phase like neutral alumina. |
| Product Degradation: The isomers may be unstable on the stationary phase. | 1. Deactivate Silica Gel: Use silica gel that has been treated with a base or run the chromatography quickly to minimize contact time. 2. Work at Lower Temperatures: If the compounds are thermally labile, consider running the column in a cold room. | |
| Peak Tailing | Secondary Interactions: The basic nature of the imidazo[1,2-a]pyridine can lead to interactions with acidic silanol groups on the silica surface.[3] | 1. Add a Mobile Phase Modifier: Incorporate a small percentage (0.1-1%) of an amine base like triethylamine or pyridine into the eluent to mask the active sites on the silica gel.[1] 2. Use End-Capped Columns: For HPLC, select a modern, end-capped column to minimize residual silanol interactions.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvent systems for the separation of imidazo[1,2-a]pyridine isomers?
A1: The choice of solvent system is critical and depends on the specific substituents on the imidazo[1,2-a]pyridine core. A good starting point is a mixture of a non-polar solvent like hexane or heptane with a moderately polar solvent such as ethyl acetate or acetone. Based on literature, common solvent systems include mixtures of hexanes and ethyl acetate (e.g., 7:3 v/v) or hexanes and acetone (e.g., 30% acetone in hexanes).[4][5] It is recommended to first perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal conditions for separation before proceeding to column chromatography.
Q2: How can I improve the separation of regioisomers?
A2: Regioisomers of imidazo[1,2-a]pyridines often have very similar polarities, making their separation challenging.[6] To improve resolution, consider the following strategies:
-
Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to better resolve compounds with similar retention factors.[6]
-
Alternative Stationary Phases: If silica gel is ineffective, try using alumina or a bonded-phase silica. The different surface chemistry can alter the selectivity.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is often more effective than flash chromatography. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with additives like formic acid or TFA) is a common starting point.
Q3: My imidazo[1,2-a]pyridine derivative is poorly soluble. How does this affect column chromatography?
A3: Poor solubility can be a significant issue.[7] When preparing your sample for loading, ensure it is fully dissolved in a minimum amount of a suitable solvent. If the compound is not soluble in the mobile phase, it can precipitate on the column, leading to poor separation and recovery. It's best to dissolve the sample in a solvent that is part of, or slightly more polar than, the initial mobile phase. If solubility is very low, consider "dry loading" where the sample is adsorbed onto an inert solid like silica gel or celite, the solvent is evaporated, and the resulting powder is loaded onto the column.
Q4: How can I confirm the identity of the separated isomers?
A4: Unambiguous structure determination of isomers requires spectroscopic analysis. Two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful for establishing the connectivity and spatial relationships of atoms, allowing for definitive assignment of the regioisomers.[6]
Experimental Protocols
General Protocol for Flash Column Chromatography on Silica Gel
This protocol outlines a general procedure for the separation of imidazo[1,2-a]pyridine isomers using flash column chromatography.
-
Preparation of the Stationary Phase:
-
Select a glass column of appropriate size based on the amount of sample to be purified.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Column Equilibration:
-
Pass several column volumes of the initial mobile phase through the packed column until the bed is stable and fully equilibrated.
-
-
Sample Loading:
-
Dissolve the crude mixture of imidazo[1,2-a]pyridine isomers in a minimal amount of a suitable solvent (preferably the mobile phase or a slightly more polar solvent).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, use a dry loading method by pre-adsorbing the sample onto a small amount of silica gel.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
If using gradient elution, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Collect fractions of a suitable volume.
-
-
Analysis of Fractions:
-
Monitor the elution of the compounds by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure isomers.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to obtain the purified isomers.
-
Example Solvent Systems from Literature:
| Compound Type | Stationary Phase | Mobile Phase | Reference |
| Novel Imidazo[1,2-a]pyridine Hybrids | Silica Gel | 30% Acetone in Hexanes | [4] |
| Imidazo[1,2-a]pyridine-chromones | Silica Gel | Hexanes with Ethyl Acetate (7:3 v/v) | [5] |
| 3-[Bis(methylthio)methylene]-2(3H)-imidazo[1,2-a]pyridinones | Alumina | Chloroform | [2] |
Visualizations
Caption: Experimental workflow for imidazo[1,2-a]pyridine isomer separation.
Caption: Troubleshooting decision tree for isomer separation issues.
References
troubleshooting unexpected NMR shifts in imidazo[1,2-a]pyridine products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected NMR shifts in their imidazo[1,2-a]pyridine products.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in my imidazo[1,2-a]pyridine spectrum shifted significantly downfield or upfield from the expected literature values?
A: Several factors can cause unexpected shifts in the aromatic region:
-
Protonation: The nitrogen atoms in the imidazo[1,2-a]pyridine ring system can be protonated, which significantly affects the electron distribution and can lead to substantial downfield shifts of the pyridine ring protons.[1][2] The state of protonation can be influenced by the sample's acidity (pH) or the use of acidic solvents.
-
Solvent Effects: The choice of NMR solvent can have a pronounced effect on chemical shifts, especially for a polar molecule like imidazo[1,2-a]pyridine. Hydrogen-bonding solvents can interact with the nitrogen atoms, altering the electronic environment.[1][3] Running the spectrum in a different deuterated solvent (e.g., changing from CDCl₃ to DMSO-d₆) can help confirm if this is the cause.[4]
-
Substituent Effects: The electronic nature of substituents on the ring system will cause shielding (upfield shift) or deshielding (downfield shift) of nearby protons.[5][6] Strongly electron-withdrawing groups will deshield protons, while electron-donating groups will shield them.[5]
-
Concentration: At high concentrations, intermolecular interactions such as π-stacking can occur, leading to changes in chemical shifts.[5] Diluting the sample may help to resolve this issue.
Q2: My NMR spectrum shows more aromatic signals than I expect for my substituted imidazo[1,2-a]pyridine. What could be the reason?
A: The presence of extra aromatic signals can often be attributed to:
-
Regioisomers: During the synthesis of substituted imidazo[1,2-a]pyridines, the formation of regioisomers is a common possibility.[7] These isomers will have distinct sets of NMR signals. Careful analysis of 2D NMR data (COSY, HMBC) can help in the structural elucidation of the different isomers.
-
Unreacted Starting Materials: Residual starting materials, such as the substituted 2-aminopyridine, will contribute their own signals to the spectrum.[7] Comparing the spectrum with that of the starting materials can help identify these impurities.
-
Tautomers: Although less common for the core imidazo[1,2-a]pyridine ring, certain substituents might promote tautomerism, leading to a mixture of compounds in solution and thus a more complex spectrum.[7]
Q3: I have a broad, unassignable peak in my ¹H NMR spectrum. What is it likely to be?
A: A broad peak in the ¹H NMR spectrum is often indicative of an exchangeable proton.[7] Common sources include:
-
Water: Many deuterated solvents are hygroscopic and will absorb moisture from the atmosphere.[8] The chemical shift of water is variable and depends on the solvent, temperature, and concentration.[8][9]
-
N-H Protons: If your imidazo[1,2-a]pyridine has an amine or amide substituent, the N-H protons will typically appear as broad signals.[7]
-
O-H Protons: Hydroxyl protons from residual alcohol solvents (e.g., methanol, ethanol) or from the product itself will also be broad. Carboxylic acid O-H protons appear as very broad signals far downfield (10-13 ppm).[10]
A D₂O shake experiment can be performed to confirm the presence of exchangeable protons. After adding a drop of D₂O to the NMR tube and shaking, the broad peak corresponding to an exchangeable proton will disappear or significantly diminish.[4]
Q4: The chemical shifts of my compound seem to change between different NMR experiments or sample preparations. Why is this happening?
A: Variations in chemical shifts between experiments can be due to differences in:
-
Concentration: As mentioned, sample concentration can affect chemical shifts due to intermolecular interactions.[5]
-
Temperature: Chemical shifts, particularly of exchangeable protons, can be temperature-dependent.[5]
-
Solvent Batch: Different batches of deuterated solvents can have varying levels of residual water or other impurities, which can influence the chemical shifts of your compound.
-
Instrument Calibration: If the NMR spectrometer is not properly calibrated, the absolute chemical shifts can be incorrect.[11] This is often the case if the solvent peak is not correctly referenced.
Q5: My aliphatic substituent signals are not where I predicted them to be. What factors could be influencing their shifts?
A: The chemical shifts of aliphatic substituents can be influenced by:
-
Anisotropic Effects: The π-system of the imidazo[1,2-a]pyridine ring generates a magnetic field that can shield or deshield nearby protons, depending on their spatial orientation.[12][13] Protons held above the face of the ring will be shielded (shifted upfield), while those in the plane of the ring will be deshielded (shifted downfield).
-
Steric Hindrance: In sterically crowded molecules, van der Waals deshielding can occur, causing protons that are forced into close proximity to shift downfield.[13]
-
Conformational Isomers (Rotamers): If a substituent has restricted rotation, it may exist as a mixture of stable conformers (rotamers) on the NMR timescale.[4] This can lead to the appearance of multiple sets of signals for that substituent.
Q6: Why do the chemical shifts in my ¹³C NMR spectrum not match the literature values for a similar compound?
A: Similar to ¹H NMR, ¹³C NMR chemical shifts are sensitive to the electronic environment. Factors such as solvent, protonation state, and substituent effects will also influence ¹³C shifts.[1][2] The quaternization of a nitrogen atom, for example, can cause significant deshielding of adjacent carbon atoms.[2] Always ensure that the experimental conditions under which your spectrum was acquired are comparable to the literature source.
Troubleshooting Guide
If you are observing unexpected NMR shifts, follow this systematic workflow to diagnose the issue.
Step 1: Verify Sample Purity and Preparation
The first step is to rule out common contaminants.
-
Check for Residual Solvents: Compare any unexpected peaks to a table of common NMR solvent impurities. Solvents used in the reaction or purification (e.g., ethyl acetate, dichloromethane, hexanes) are frequent culprits.[9]
-
Identify Water: A broad peak, often variable in position, is likely water.[8]
-
Look for Grease: Silicone grease from glassware can appear as a small, broad peak around 0 ppm.[7]
Table 1: Chemical Shifts of Common Laboratory Impurities in CDCl₃
| Impurity | ¹H Chemical Shift (δ, ppm) | Multiplicity |
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Diethyl ether | 3.48 (q), 1.21 (t) | q, t |
| Ethyl acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Hexane | 1.25, 0.88 | m, m |
| Toluene | 7.27-7.17 (m), 2.36 (s) | m, s |
| Water | ~1.56 | br s |
Note: Chemical shifts can vary depending on concentration and temperature. Data compiled from multiple sources.[9][14]
Step 2: Consider Structural Isomers
If the sample is pure, the unexpected shifts may be due to the presence of isomers.
-
Regioisomers: Carefully analyze the coupling patterns in the ¹H NMR and consider 2D NMR experiments (COSY, HSQC, HMBC) to establish the connectivity of your molecule and confirm the substitution pattern.
-
Tautomers or Rotamers: If you suspect the presence of species in dynamic equilibrium, consider running a variable temperature (VT) NMR experiment. At higher temperatures, the rate of exchange may increase, causing separate signals to coalesce into a single, averaged signal.[4]
Step 3: Evaluate Environmental and Experimental Factors
-
Solvent Effects: Rerun the NMR in a different solvent (e.g., DMSO-d₆, Benzene-d₆) to see if the chemical shifts change in a predictable way.[4] Aromatic solvents like benzene-d₆ can cause significant upfield shifts for protons positioned over the benzene ring due to anisotropic effects.
-
Protonation State: If your compound is basic, traces of acid can lead to a mixture of the protonated and neutral forms. Adding a drop of a weak base like pyridine-d₅ may help to obtain the spectrum of the neutral species. Conversely, adding a drop of trifluoroacetic acid-d can be used to study the protonated form.
-
Concentration Effects: Acquire spectra at different concentrations to check for shifts that are concentration-dependent.
Step 4: Advanced Diagnostic Experiments
-
D₂O Shake: This is a simple and definitive way to identify exchangeable protons (O-H, N-H).
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is invaluable for establishing the overall carbon skeleton and the position of substituents.
-
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Weigh approximately 5-10 mg of your purified imidazo[1,2-a]pyridine product into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Mix thoroughly until the sample is fully dissolved. If solubility is an issue, gentle warming or sonication may help.
-
Transfer the solution to a clean, dry NMR tube using a Pasteur pipette.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
Protocol 2: D₂O Shake Experiment
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it vigorously for 30 seconds to ensure thorough mixing.
-
Re-acquire the ¹H NMR spectrum.
-
Compare the two spectra. The signals corresponding to exchangeable protons (N-H, O-H) will have disappeared or significantly decreased in intensity in the second spectrum.[4]
Visualizations
Caption: A workflow for troubleshooting unexpected NMR shifts.
References
- 1. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting [chem.rochester.edu]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
- 13. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 14. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
Validation & Comparative
The Pivotal Role of C6 Substitution in the Biological Activity of Imidazo[1,2-a]pyridines: A Comparative Guide
The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] Strategic modification of this core at various positions has led to the discovery of potent inhibitors for diverse biological targets. Among these, the 6-position has emerged as a critical determinant of activity and selectivity. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-substituted imidazo[1,2-a]pyridines, supported by experimental data, to aid researchers and drug development professionals in the design of novel therapeutics.
Comparative Analysis of Biological Activity
The introduction of various substituents at the 6-position of the imidazo[1,2-a]pyridine ring system has a profound impact on the biological activity of these compounds. This section summarizes the quantitative data for different therapeutic targets, highlighting the influence of the C6-substituent on potency.
Anticancer Activity
Phosphoinositide 3-Kinase (PI3K) Inhibition:
The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for anticancer drug development.[2][3] Several 6-substituted imidazo[1,2-a]pyridine derivatives have been identified as potent PI3Kα inhibitors.
| Compound ID | 6-Substituent | PI3Kα IC50 (nM) | Antiproliferative Activity (Cell Line) IC50 (µM) | Reference |
| 10q | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline with R3=COOCH3 | - | HCC827: >10 | [2] |
| 10h | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline with R3=COOC2H5 | - | HCC827: >10 | [2] |
| 13k | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline with R3=tetrahydropyran | 1.94 | HCC827: 0.09 | [2] |
| 35 | 2,8-dimethyl-6-(morpholino)imidazo[1,2-a]pyridine | 150 | T47D: 7.9, MCF-7: 9.4 | [4] |
Table 1: Comparison of PI3Kα inhibitory and antiproliferative activities of 6-substituted imidazo[1,2-a]pyridine derivatives.
The data indicates that complex substituents at the 6-position, such as the quinazoline moiety in compound 13k , can lead to highly potent PI3Kα inhibition and significant antiproliferative activity.[2] The introduction of a tetrahydropyran group on the quinazoline ring appears to be crucial for this high potency.[2]
General Cytotoxicity against Cancer Cell Lines:
Numerous 6-substituted imidazo[1,2-a]pyridines have demonstrated broad-spectrum anticancer activity.
| Compound ID | 6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | Thiazole derivative | A375 (Melanoma) | 9.7 | [5] |
| HeLa (Cervical) | 35.0 | [5] | ||
| IP-5 | Unspecified | HCC1937 (Breast) | 45 | [6] |
| IP-6 | Unspecified | HCC1937 (Breast) | 47.7 | [6] |
| Compound 12 | Nitro group at C-2, p-chlorophenyl at C-3 | HT-29 (Colon) | 4.15 |
Table 2: Cytotoxic activity of various 6-substituted imidazo[1,2-a]pyridine derivatives against different cancer cell lines.
These findings highlight that the nature of the substituent at the 6-position significantly influences the cytotoxic potency against various cancer cell types. For instance, a thiazole-containing substituent in compound 6 leads to potent activity against melanoma cells.[5]
Beta-Amyloid Plaque Binding for Alzheimer's Disease
Derivatives of 6-iodo-imidazo[1,2-a]pyridine have been investigated as imaging agents for beta-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. The 6-substituent plays a key role in the binding affinity to Aβ aggregates.
| Compound ID | 6-Substituent | Ki (nM) | Reference |
| IMPY | Iodo | 15 | [7] |
| 12h | Ethylthio | < 10 | [8] |
| 12e | Cyano | < 10 | [8] |
| 12f | Nitro | < 10 | [8] |
| 15d | p-methoxybenzylthio | < 10 | [8] |
| Methyl derivative | Methyl | ~242 | [7] |
| Hydrogen derivative | Hydrogen | ~1242 | [7] |
Table 3: Binding affinities of 6-substituted imidazo[1,2-a]pyridine derivatives to beta-amyloid plaques.
The data clearly demonstrates that an iodo substituent at the 6-position, as in IMPY, confers high binding affinity to Aβ plaques.[7] Replacing iodine with smaller groups like methyl or hydrogen drastically reduces affinity.[7] Interestingly, other non-hydrophilic groups such as ethylthio, cyano, nitro, and p-methoxybenzylthio can maintain or even improve this high affinity.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of 6-substituted imidazo[1,2-a]pyridines.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.[9]
Materials:
-
Kinase of interest (e.g., PI3Kα)
-
Kinase substrate
-
ATP
-
Test compounds (6-substituted imidazo[1,2-a]pyridines)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
In a well of a microplate, add the test compound or DMSO (vehicle control).
-
Add the kinase and incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9]
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Radioligand Binding Assay for Beta-Amyloid Plaques
This competitive binding assay is used to determine the affinity of test compounds for Aβ plaques.[11][12]
Materials:
-
Synthetic Aβ aggregates or human brain tissue homogenates containing Aβ plaques
-
Radioligand (e.g., [¹²⁵I]IMPY)
-
Test compounds
-
Assay buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In test tubes, combine the Aβ preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Radioactivity Measurement: Place the filters in vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of 6-substituted imidazo[1,2-a]pyridines.
Caption: Experimental workflow for a luminescence-based in vitro kinase inhibition assay.
Caption: Logical relationship of the structure-activity relationship (SAR) at the 6-position of imidazo[1,2-a]pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. [123I/125I]6-Iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis and structure-affinity relationships of new 4-(6-iodo-H-imidazo[1,2-a]pyridin-2-yl)-N-dimethylbenzeneamine derivatives as ligands for human beta-amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Halogen Impact: A Comparative Analysis of 3-Iodo and 3-Bromo Imidazo[1,2-a]pyridine Analogs in Biological Activity
For researchers, scientists, and professionals in drug development, the strategic selection of halogen substitution on a heterocyclic scaffold can significantly influence biological activity. This guide provides a comparative analysis of the biological activity of 3-iodo versus 3-bromo substituted imidazo[1,2-a]pyridine analogs, drawing upon available experimental data to inform structure-activity relationship (SAR) studies and guide future drug design.
While direct comparative studies on the 3-substituted analogs are limited in the public domain, valuable insights can be drawn from analogs substituted at other positions and from the broader context of halogenated imidazo[1,2-a]pyridines in various therapeutic areas. This guide presents the available quantitative data, detailed experimental protocols, and relevant biological pathways to facilitate an objective comparison.
Comparative Biological Activity Data
A key study directly comparing the impact of iodine versus bromine substitution on the biological activity of imidazo[1,2-a]pyridine analogs focused on their potential as ligands for detecting β-amyloid plaques, a hallmark of Alzheimer's disease. Although the substitution is at the 6-position, the data provides a valuable head-to-head comparison of the two halogens on the same core scaffold.
| Compound ID | Halogen at Position 6 | Target | Assay | Biological Activity (Ki in nM) |
| 1 | Iodo | β-Amyloid Aggregates | In vitro competitive binding assay | 15.0 ± 5.0[1][2] |
| 2 | Bromo | β-Amyloid Aggregates | In vitro competitive binding assay | 10.3 ± 1.2[1] |
In this specific context, the 6-bromo analog demonstrated a slightly higher binding affinity (lower Ki value) for β-amyloid aggregates compared to the 6-iodo analog.[1][2] This suggests that for this particular target, the smaller and more electronegative bromine atom may be more favorable for the interaction.
It is important to note that the biological activity of halogenated compounds is highly context-dependent and can vary significantly based on the position of the halogen, the overall molecular structure, and the specific biological target. Therefore, these findings for the 6-position may not be directly extrapolated to the 3-position without further experimental validation.
Experimental Protocols
The following is a detailed methodology for the key experiment cited in this guide.
In Vitro Competitive Binding Assay for β-Amyloid Aggregates
This protocol outlines the method used to determine the binding affinity (Ki) of the iodo and bromo imidazo[1,2-a]pyridine analogs to synthetic β-amyloid (Aβ40) aggregates.
Workflow:
Figure 1. Workflow for the in vitro competitive binding assay.
Detailed Steps:
-
Preparation of Aβ40 Aggregates: Synthetic Aβ40 peptide is dissolved in buffer and incubated to allow for the formation of aggregates.
-
Radioligand Preparation: A known ligand for β-amyloid aggregates, [125I]7(TZDM), is used as the radiolabeled competitor.
-
Competitive Binding Incubation: A mixture containing the Aβ40 aggregates, the radioligand, and varying concentrations of the test compound (either the 3-iodo or 3-bromo imidazo[1,2-a]pyridine analog) is incubated to reach equilibrium.
-
Separation: The mixture is rapidly filtered through a glass fiber filter to separate the Aβ aggregate-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Biological Context
The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore found in numerous biologically active compounds targeting a wide range of pathways. While a specific signaling pathway for the 3-iodo and 3-bromo analogs in this comparison is not detailed, the broader class of imidazo[1,2-a]pyridine derivatives has been shown to modulate several key cellular processes.
Many imidazo[1,2-a]pyridine derivatives have been investigated as kinase inhibitors .[3][4] Kinases are crucial components of signaling cascades that regulate cell growth, differentiation, and survival. Inhibition of specific kinases is a key strategy in cancer therapy.
Generalized Kinase Inhibition Signaling Pathway:
Figure 2. Generalized kinase inhibition by imidazo[1,2-a]pyridine analogs.
Other imidazo[1,2-a]pyridine derivatives have shown promise as anticancer agents by inducing apoptosis (programmed cell death) or inhibiting cell proliferation through various mechanisms.[5][6][7][8][9] The specific pathways targeted can vary widely depending on the full chemical structure of the analog.
Conclusion
The available data, though limited to 6-substituted analogs, suggests that both iodo and bromo substitutions on the imidazo[1,2-a]pyridine scaffold can yield compounds with high biological affinity. The slightly superior performance of the bromo analog in binding to β-amyloid aggregates highlights the subtle yet significant role that halogen choice plays in molecular recognition.
For researchers in drug discovery, this underscores the importance of synthesizing and evaluating both iodo and bromo analogs in lead optimization campaigns. The choice of halogen can fine-tune the electronic and steric properties of a molecule, potentially leading to improved potency, selectivity, and pharmacokinetic profiles. Further head-to-head comparative studies of 3-iodo and 3-bromo imidazo[1,2-a]pyridine analogs across a range of biological targets are warranted to build a more comprehensive understanding of their structure-activity relationships.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
validation of anticancer activity of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate derivatives in cell lines
A comprehensive analysis of the in-vitro anticancer activity of imidazo[1,2-a]pyridine derivatives reveals their potent cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of their efficacy, delves into the underlying molecular mechanisms, and presents detailed experimental protocols for validation.
While specific data on Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate derivatives remains limited in publicly accessible research, this guide focuses on the broader class of imidazo[1,2-a]pyridine compounds, for which significant anticancer activity has been reported. The presented data, primarily centered on derivatives evaluated in melanoma and cervical cancer cell lines, offers valuable insights for researchers and drug development professionals.
Comparative Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated significant cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been determined for several derivatives. A lower IC50 value indicates a more potent compound.
For instance, a study investigating three novel imidazo[1,2-a]pyridine compounds (designated as 5, 6, and 7) reported their anti-proliferative effects on melanoma (A375, WM115) and cervical cancer (HeLa) cell lines.[1] The IC50 values for these compounds were found to be in the micromolar range, indicating their potential as anticancer agents.[1]
In another study, a series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their anticancer activity against laryngeal carcinoma (Hep-2), hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and human skin cancer (A375) cell lines. One of the synthesized compounds, 12b, exhibited promising IC50 values against all tested cell lines.
To provide a benchmark for comparison, the activity of these derivatives can be compared to established chemotherapeutic drugs like Doxorubicin.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) |
| Imidazo[1,2-a]pyridine Derivatives | |||
| Compound 5 | A375 | Melanoma | Not Specified |
| WM115 | Melanoma | Not Specified | |
| HeLa | Cervical Cancer | 44.6 | |
| Compound 6 | A375 | Melanoma | 9.7 |
| WM115 | Melanoma | <12 | |
| HeLa | Cervical Cancer | 35.0 | |
| Compound 7 | A375 | Melanoma | Not Specified |
| WM115 | Melanoma | Not Specified | |
| HeLa | Cervical Cancer | Not Specified | |
| Compound 12b | Hep-2 | Laryngeal Carcinoma | 11 |
| HepG2 | Hepatocellular Carcinoma | 13 | |
| MCF-7 | Breast Cancer | 11 | |
| A375 | Human Skin Cancer | 11 | |
| Standard Chemotherapeutic Agent | |||
| Doxorubicin | Hep-2 | Laryngeal Carcinoma | Not Specified |
| HepG2 | Hepatocellular Carcinoma | Not Specified | |
| MCF-7 | Breast Cancer | Not Specified | |
| A375 | Human Skin Cancer | Not Specified |
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of imidazo[1,2-a]pyridine derivatives are attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[2]
Treatment with these compounds has been shown to decrease the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR), key downstream effectors of PI3K.[1] This inhibition leads to the upregulation of tumor suppressor proteins like p53 and p21, which in turn triggers apoptosis and halts the cell cycle, preventing cancer cells from dividing and proliferating.[1][3]
Signaling Pathway Diagram
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate in Kinase Inhibitor Scaffolding
A Comparative Guide for Researchers in Drug Discovery
The landscape of kinase inhibitor development is perpetually evolving, with an insatiable demand for novel molecular scaffolds that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles. Among the privileged heterocyclic structures, the imidazo[1,2-a]pyridine core has emerged as a cornerstone in the design of numerous clinically successful kinase inhibitors. This guide provides a comprehensive comparison of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate as a strategic building block against other key structural motifs utilized in the synthesis of potent kinase inhibitors. We present a detailed analysis supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.
The imidazo[1,2-a]pyridine scaffold is a versatile and highly valuable framework in medicinal chemistry, recognized for its ability to form critical interactions within the ATP-binding pocket of various kinases.[1][2] The strategic placement of substituents on this bicyclic system allows for the fine-tuning of inhibitory activity and selectivity. This compound offers a unique combination of features: the iodo group at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR), while the methyl carboxylate at the 6-position provides a site for further functionalization or can contribute to the molecule's overall physicochemical properties.
Comparative Analysis of Kinase Inhibitor Building Blocks
To contextualize the utility of this compound, we will compare it with the core scaffolds of several successful kinase inhibitors: the pyrimidine core of Osimertinib, the indazole core of Entrectinib, and the quinoline core of Anlotinib.
Table 1: Comparison of Core Scaffolds in Kinase Inhibitors
| Feature | This compound | Pyrimidine (Osimertinib) | Indazole (Entrectinib) | Quinoline (Anlotinib) |
| Scaffold Type | Fused bicyclic heteroaromatic | Monocyclic heteroaromatic | Bicyclic heteroaromatic | Bicyclic heteroaromatic |
| Key Synthetic Handle | 3-iodo group for cross-coupling | Chloro or other leaving groups | Amino or bromo groups | Various positions for substitution |
| Known Kinase Targets | PI3K, mTOR, CDKs, ALK, c-Met[3][4][5] | EGFR[6][7][8] | TRK, ROS1, ALK[9][10][11] | VEGFR, FGFR, PDGFR, c-Kit[12][13][14] |
| Advantages | High versatility for SAR exploration, established role in potent kinase inhibition. | Proven scaffold in a blockbuster drug, well-understood SAR. | Potent inhibition of multiple key oncogenic drivers. | Broad-spectrum anti-angiogenic activity. |
| Potential Challenges | Optimization of pharmacokinetic properties may be required. | Potential for off-target effects, acquired resistance. | Managing selectivity across multiple kinases. | Managing off-target toxicities associated with multi-kinase inhibition. |
Performance Data of Imidazo[1,2-a]pyridine-Based Inhibitors
The imidazo[1,2-a]pyridine scaffold has been successfully incorporated into numerous potent and selective kinase inhibitors. The following table summarizes the activity of representative compounds where the core could be derived from or is analogous to this compound.
Table 2: In Vitro Activity of Representative Imidazo[1,2-a]pyridine-Based Kinase Inhibitors
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference |
| Compound 15a | PI3Kα / mTOR | 1.9 / 12 | HCT116 | 68 | [4] |
| Volitinib | c-Met | 1.3 | - | - | [15] |
| ALK inhibitor analog | ALK2 | 11 | - | - | [5] |
| PI3Kα inhibitor 12 | PI3Kα | 2.8 | A375 | 140 | [16] |
| CDK inhibitor analog | CDK2 | <100 | - | - | [3] |
Comparison with Approved Kinase Inhibitors
A direct comparison with clinically approved drugs highlights the potential of inhibitors derived from the imidazo[1,2-a]pyridine scaffold.
Table 3: Comparison of Potency and Pharmacokinetics of Selected Kinase Inhibitors
| Drug Name (Core Scaffold) | Primary Target(s) | Biochemical IC50 (nM) | Oral Bioavailability (%) | Elimination Half-life (h) |
| Osimertinib (Pyrimidine) | EGFR (T790M) | <1 | ~70 | 48[8][17] |
| Entrectinib (Indazole) | TRKA/B/C, ROS1, ALK | 1-5 | Not specified | 20[9][10] |
| Anlotinib (Quinoline) | VEGFR2/3, FGFR1-4, PDGFRα/β, c-Kit | <1 | Not specified | 96[14] |
| Imidazo[1,2-a]pyridine Analog (15a) | PI3Kα / mTOR | 1.9 / 12 | 34.5 (mouse) | Not specified[4] |
| Imidazo[1,2-a]pyridine Analog (28) | PDGFRβ | 18 (cellular) | 41 (rat) | Not specified[18] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are representative protocols for key assays in kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[19][20][21]
Materials:
-
Kinase of interest
-
Substrate specific to the kinase
-
ATP
-
Test compounds (e.g., derived from this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white opaque plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
In a multiwell plate, add the test compound or DMSO (vehicle control).
-
Add the kinase and substrate solution.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature and time for the specific kinase.
-
-
ADP Detection:
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Kinase Inhibition Assay (Cellular Phosphorylation Assay)
This assay quantifies the inhibition of a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrate.[22][23]
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
Test compounds
-
Lysis buffer
-
Phospho-specific and total protein antibodies for the target and downstream substrate
-
ELISA or Western blot reagents
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multiwell plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or DMSO for a specified duration.
-
-
Cell Lysis:
-
Wash the cells with PBS and then add lysis buffer to extract cellular proteins.
-
-
Quantification of Protein Phosphorylation:
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.
-
ELISA: Use a sandwich ELISA format with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.
-
-
Data Analysis: Quantify the band intensity (Western blot) or absorbance/fluorescence (ELISA) and normalize the phosphorylated protein levels to the total protein levels. Calculate the IC50 value from the dose-response curve.
Visualizing the Logic of Kinase Inhibitor Development
The following diagrams illustrate key concepts in the development and evaluation of kinase inhibitors.
Caption: A streamlined workflow for kinase inhibitor discovery.
Caption: Major signaling cascades often dysregulated in cancer.
Conclusion
This compound stands out as a highly strategic and versatile building block for the synthesis of novel kinase inhibitors. Its inherent structural features, combined with the proven track record of the imidazo[1,2-a]pyridine scaffold, provide a solid foundation for developing potent and selective drug candidates. While direct comparative data with other scaffolds in identical contexts is limited, the wealth of information on successful imidazo[1,2-a]pyridine-based inhibitors underscores its significant potential. By leveraging the synthetic tractability of this building block and employing robust screening methodologies, researchers can efficiently explore vast chemical space and accelerate the discovery of next-generation kinase inhibitors. This guide serves as a valuable resource for scientists navigating the complex yet rewarding field of kinase-targeted drug discovery.
References
- 1. carnabio.com [carnabio.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetics and exposure-response of osimertinib in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Osimertinib - Wikipedia [en.wikipedia.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Entrectinib - Wikipedia [en.wikipedia.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. caymanchem.com [caymanchem.com]
A Comparative Guide to Assessing the Drug-Likeness of Novel Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic potential. Early and accurate assessment of drug-likeness is critical to progressing promising candidates and minimizing late-stage attrition. This guide provides a comparative overview of the drug-likeness profiles of two distinct series of novel imidazo[1,2-a]pyridine derivatives, supported by in silico data and detailed experimental protocols for key in vitro assays.
Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives
To illustrate the assessment of drug-likeness, we compare the in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) and physicochemical properties of two recently developed series of imidazo[1,2-a]pyridine derivatives: Azo-Based Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidine-Based Schiff Bases.
Table 1: In Silico ADMET Properties of Azo-Based Imidazo[1,2-a]pyridine Derivatives
This series of azo-linked imidazo[1,2-a]pyridine derivatives was evaluated for its potential as antibacterial agents. The following ADMET properties were predicted using SwissADME and ADMET Lab servers.[1]
| Compound | LogS (Solubility) | LogP (Lipophilicity) | TPSA (Ų) | GI Absorption | BBB Permeant | P-gp Substrate | CYP2D6 Inhibitor | CYP3A4 Inhibitor | PAINS Alert | hERG Blocker |
| 4a | -6.61 | 4.04 | 62.25 | High | No | No | No | No | 1 | No |
| 4b | -6.90 | 3.85 | 62.25 | High | No | No | No | No | 1 | No |
| 4c | -7.20 | 4.52 | 62.25 | Low | No | No | No | No | 1 | No |
| 4d | -7.48 | 4.32 | 62.25 | Low | No | No | No | No | 1 | No |
| 4e | -5.57 | 2.68 | 79.32 | High | No | No | No | No | 1 | No |
| 4f | -5.50 | 3.33 | 62.25 | High | Yes | No | Yes | No | 1 | No |
Table 2: Lipinski's Rule of Five for Azo-Based Imidazo[1,2-a]pyridine Derivatives
Compliance with Lipinski's rule of five is a key indicator of oral bioavailability.[1]
| Compound | Lipinski's Rule | Num. Rotatable Bonds | Num. H-bond Acceptors | Num. H-bond Donors | Molecular Weight | Bioavailability Score |
| 4a | Yes | 3 | 4 | 1 | 364.41 | 0.55 |
| 4b | Yes | 3 | 4 | 1 | 378.44 | 0.55 |
| 4c | Yes | 3 | 4 | 1 | 398.85 | 0.55 |
| 4d | Yes | 3 | 4 | 1 | 412.88 | 0.55 |
| 4e | Yes | 4 | 5 | 1 | 342.36 | 0.55 |
| 4f | Yes | 3 | 4 | 1 | 314.35 | 0.55 |
Table 3: In Silico ADMET and Drug-Likeness Properties of Imidazo[1,2-a]pyrimidine-Based Schiff Bases
This series of compounds was investigated for its potential as inhibitors of SARS-CoV-2 entry.[2] Their pharmacokinetic and physicochemical properties were predicted using the SwissADME server.[2]
| Compound | MW ( g/mol ) | LogP | H-bond Acceptors | H-bond Donors | Molar Refractivity | TPSA (Ų) | GI Absorption | BBB Permeant |
| 7a | 433.48 | 4.75 | 5 | 1 | 129.56 | 74.47 | High | No |
| 7b | 467.92 | 5.53 | 5 | 1 | 134.18 | 74.47 | High | No |
| 7c | 413.49 | 4.38 | 4 | 1 | 123.36 | 65.24 | High | No |
| 7d | 447.94 | 5.16 | 4 | 1 | 127.98 | 65.24 | High | No |
| 7e | 429.49 | 4.54 | 4 | 1 | 128.47 | 65.24 | High | No |
Table 4: Lipinski's Rule of Five for Imidazo[1,2-a]pyrimidine-Based Schiff Bases
| Compound | Lipinski's Rule Violation |
| 7a | 0 |
| 7b | 1 (LogP > 5) |
| 7c | 0 |
| 7d | 1 (LogP > 5) |
| 7e | 0 |
Experimental Protocols for In Vitro Drug-Likeness Assessment
The following are detailed methodologies for key in vitro experiments to validate and expand upon in silico predictions. These protocols are standard and can be adapted for the evaluation of novel imidazo[1,2-a]pyridine derivatives.
Kinetic Solubility Assay
Purpose: To determine the aqueous solubility of a compound from a DMSO stock solution, providing an early indication of potential absorption issues.
Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare a phosphate-buffered saline (PBS) solution (pH 7.4).
-
-
Assay Procedure:
-
Add 2 µL of the 10 mM compound stock solution to 98 µL of PBS in a 96-well microplate.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, centrifuge the plate to pellet any precipitate.
-
-
Quantification:
-
Carefully transfer the supernatant to a new 96-well plate.
-
Determine the concentration of the dissolved compound using LC-MS/MS or UV-Vis spectroscopy against a standard curve.
-
Caco-2 Permeability Assay
Purpose: To assess the intestinal permeability of a compound and identify potential substrates of efflux transporters like P-glycoprotein (P-gp).
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (e.g., at 10 µM) in HBSS to the apical (A) side.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
Collect samples from both the A and B sides at the end of the incubation period.
-
-
Efflux Ratio Determination:
-
Perform the transport experiment in the reverse direction (B to A).
-
The efflux ratio is calculated as the permeability coefficient from B to A divided by the permeability coefficient from A to B. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.
-
-
Quantification:
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Metabolic Stability Assay in Human Liver Microsomes (HLM)
Purpose: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.
Methodology:
-
Incubation Mixture Preparation:
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
-
Assay Procedure:
-
Pre-incubate the reaction mixture and the test compound (e.g., at 1 µM) at 37°C for 5 minutes.
-
Initiate the reaction by adding a NADPH-regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Quantification and Data Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
-
hERG Inhibition Assay
Purpose: To assess the potential of a compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.
Methodology:
-
Cell Line:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
-
Electrophysiology (Automated Patch-Clamp):
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a specific voltage-clamp protocol to elicit hERG tail currents.
-
Record baseline currents in the vehicle control solution.
-
Apply increasing concentrations of the test compound and record the corresponding hERG currents.
-
-
Data Analysis:
-
Measure the percentage of inhibition of the hERG tail current at each concentration relative to the baseline.
-
Generate a concentration-response curve and calculate the IC50 value, which is the concentration at which the compound inhibits 50% of the hERG channel activity.
-
Visualizing Drug-Likeness Assessment Workflows
The following diagrams, created using Graphviz, illustrate key workflows in the assessment of drug-likeness for novel chemical entities.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
in silico docking studies of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate derivatives
A Comparative Guide to In Silico Docking of Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
While specific in silico docking studies on Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate derivatives are not extensively available in publicly accessible literature, the broader class of imidazo[1,2-a]pyridine derivatives has been the subject of numerous computational studies. This guide provides a comparative overview of the docking performance of various imidazo[1,2-a]pyridine derivatives against several protein targets, based on available experimental data from related research. The imidazo[1,2-a]pyridine scaffold is a significant point of interest in medicinal chemistry due to its wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2]
Comparative Docking Performance of Imidazo[1,2-a]pyridine Derivatives
Molecular docking simulations are crucial for predicting the binding affinity and interaction patterns of ligands with target proteins. The following table summarizes the docking scores of various imidazo[1,2-a]pyridine derivatives against different biological targets, showcasing the therapeutic potential of this scaffold.
| Derivative/Compound ID | Target Protein | Docking Score (kcal/mol) | Potential Therapeutic Application |
| HB7 | Human Leukotriene A4 Hydrolase (LTA4H) | -11.237 | Anti-inflammatory |
| HB1 | Human Leukotriene A4 Hydrolase (LTA4H) | - (RMSD: 1.049 Å) | Anti-inflammatory |
| Compound 4b | Bacterial Gyrase B (GyrB) | -10.4 | Antibacterial |
| Designed Ligand (Best) | M. tuberculosis QcrB | -11.0 | Anti-tubercular |
| Compound PF19 | M. tuberculosis F1F0 ATP Synthase | -9.97 | Anti-tubercular |
| Compound C | Oxidoreductase | -9.207 | Anticancer (Breast Cancer) |
| Compound 5b | Phosphoinositide 3-kinase alpha (PI3Kα) | -6.932 | Anticancer (Colon Cancer) |
| IPD Derivative | Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) | Not specified | Anticancer |
Data sourced from multiple studies investigating the in silico performance of novel imidazo[1,2-a]pyridine derivatives.[3][4][5][6][7][8][9][10]
Experimental Protocols for In Silico Docking
The following provides a generalized methodology for conducting in silico molecular docking studies, based on protocols cited in research on imidazo[1,2-a]pyridine derivatives.
1. Protein Preparation:
-
Receptor Selection and Retrieval: The three-dimensional crystal structure of the target protein is obtained from a protein database such as the Protein Data Bank (PDB).
-
Protein Clean-up: Water molecules, co-ligands, and ions are typically removed from the PDB file to prevent interference during the docking simulation.
-
Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the structure is energy-minimized using a force field (e.g., CHARMm, AMBER) to correct any structural inconsistencies.
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the imidazo[1,2-a]pyridine derivatives are drawn using chemical drawing software (e.g., ChemDraw).
-
3D Conversion and Energy Minimization: The 2D structures are converted to 3D and their geometry is optimized using a suitable force field to obtain a low-energy conformation.
3. Molecular Docking Simulation:
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The size of the grid is set to encompass the entire binding pocket to allow the ligand to move freely within that space.
-
Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore various conformations and orientations of the ligand within the protein's active site.[9]
-
Execution: The docking simulation is run to predict the most favorable binding poses of the ligand. The program calculates the binding energy for each pose.
4. Analysis of Results:
-
Binding Affinity Evaluation: The results are ranked based on the calculated binding affinities (docking scores). The pose with the lowest binding energy is generally considered the most stable and is selected for further analysis.
-
Interaction Analysis: The protein-ligand complex of the best-ranked pose is visualized to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the key amino acid residues in the active site.
Visualizing Computational Drug Discovery Workflows
The following diagrams illustrate the typical processes involved in the in silico evaluation of novel chemical entities.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. chemmethod.com [chemmethod.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-silico design and ADMET predictions of some new imidazo[1,2-a]pyridine-3-carboxamides (IPAs) as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
Comparative Efficacy of Functional Groups at the 6-Position of Imidazo[1,2-a]pyridine: A Guide for Researchers
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. The functionalization at the 6-position, in particular, has been a focal point of structure-activity relationship (SAR) studies, significantly influencing the potency and selectivity of these compounds against various therapeutic targets. This guide provides a comparative analysis of the efficacy of different functional groups at this position, supported by experimental data from recent scientific literature.
Anticancer Activity: Targeting Key Kinases
A substantial body of research on 6-substituted imidazo[1,2-a]pyridines has focused on their potential as anticancer agents, primarily through the inhibition of critical protein kinases involved in cell growth and proliferation.
The phosphatidylinositol 3-kinase (PI3K) pathway is frequently hyperactivated in cancer. The introduction of a quinazoline moiety at the 6-position of the imidazo[1,2-a]pyridine core has yielded potent PI3Kα inhibitors.[1] SAR studies reveal that the nature of the substituent on the quinazoline ring is crucial for activity. For instance, compound 13k , featuring a 4-aminoquinazoline group, demonstrated potent PI3Kα inhibition with an IC50 value of 1.94 nM and significant antiproliferative activity against various cancer cell lines.[1]
Table 1: Anticancer Activity of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives against Cancer Cell Lines [1]
| Compound | R Group on Quinazoline | HCC827 IC50 (μM) | A549 IC50 (μM) | SH-SY5Y IC50 (μM) | HEL IC50 (μM) | MCF-7 IC50 (μM) | PI3Kα IC50 (nM) |
| 13k | 4-(3-fluorophenyl)amino | 0.09 | 0.21 | 0.15 | 0.43 | 0.18 | 1.94 |
| 13j | 4-(phenyl)amino | 0.12 | 0.35 | 0.22 | 0.51 | 0.24 | 2.56 |
| 13a | 4-chloro | 0.45 | 0.89 | 0.63 | 1.21 | 0.78 | 15.3 |
| 6b | 4-amino | 0.23 | 0.51 | 0.38 | 0.88 | 0.41 | 8.9 |
The c-Met proto-oncogene is another key target in cancer therapy. For 6-substituted imidazo[1,2-a]pyridines, the introduction of heteroaryl and phenyl groups has been explored. Notably, the presence of polar groups on a 6-phenyl substituent significantly influences cellular activity.[2] For example, benzonitrile analogues showed improved c-Met inhibition. Further optimization by introducing substituted amides, particularly those with polar groups like basic amines, led to compounds with remarkably improved cellular activity. Compound 22e , bearing a 3-fluoro-4-N-methylbenzamide group, exhibited an enzymatic IC50 of 3.9 nM against c-Met and an EBC-1 cell IC50 of 45.0 nM.[2]
Table 2: SAR at the 6-Position of Imidazo[1,2-a]pyridine Scaffold for c-Met Inhibition [2]
| Compound | 6-Position Substituent | c-Met IC50 (nM) | EBC-1 cell IC50 (nM) |
| 16b | 4-cyanopyridin-2-yl | 25.4 | 188.5 |
| 16d | 4-cyanophenyl | 15.8 | 106.7 |
| 16f | 3-cyanophenyl | 18.2 | 145.0 |
| 22a | Benzamide | 45.1 | 420.3 |
| 22e | 3-fluoro-4-N-methylbenzamide | 3.9 | 45.0 |
Neurodegenerative Diseases: Targeting β-Amyloid Plaques
Imidazo[1,2-a]pyridine derivatives have also been investigated as imaging agents for β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. Halogen substituents at the 6-position have shown high binding affinity for Aβ aggregates. For instance, the 6-iodo derivative, IMPY , and the corresponding 6-bromo derivative exhibited excellent binding affinities with Ki values of 15.0 nM and 10.3 nM, respectively.[3] This suggests that electron-rich and moderately bulky groups at this position are favorable for this interaction.
Table 3: In Vitro Binding Affinity of 6-Substituted Imidazo[1,2-a]pyridines to β-Amyloid Aggregates [3]
| Compound | 6-Position Substituent | Ki (nM) |
| IMPY (16) | Iodo | 15.0 ± 5.0 |
| 17 | Bromo | 10.3 ± 1.2 |
Inhibition of Rab Geranylgeranyl Transferase (RGGT)
The 6-position of the imidazo[1,2-a]pyridine ring is considered a "privileged" position for modifications to retain activity against Rab geranylgeranyl transferase (RGGT), an enzyme implicated in various diseases.[4] The nature of the substituent at this position, including its bulkiness, length, geometry, and acidic/basic character, significantly influences the inhibitory activity. A library of analogues with diverse groups at the C6 position was synthesized to explore these effects.[4]
Experimental Protocols
PI3Kα Inhibition Assay
The inhibitory activity against PI3Kα is often determined using a luminescence-based kinase assay, such as the Kinase-Glo™ assay.
Methodology:
-
Reagents and Materials: Recombinant human PI3Kα, kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT), ATP, phosphatidylinositol (PI) substrate, and Kinase-Glo™ reagent.
-
Procedure: a. A solution of the test compound is serially diluted in DMSO and then further diluted in kinase buffer. b. The kinase reaction is initiated by adding PI3Kα to a mixture of the test compound, PI substrate, and ATP in a 96-well plate. c. The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes). d. The Kinase-Glo™ reagent is added to stop the reaction and measure the remaining ATP. e. Luminescence is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
c-Met Kinase Assay
The inhibitory effect on c-Met kinase can be assessed using an in vitro kinase assay, often employing a technology like ADP-Glo™.
Methodology:
-
Reagents and Materials: Recombinant c-Met kinase, kinase buffer, ATP, a suitable substrate (e.g., Poly(Glu,Tyr)), test compounds, and ADP-Glo™ reagent.
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer. b. In a 384-well plate, add the diluted inhibitor or vehicle control. c. Add the diluted c-Met kinase to each well. d. Initiate the kinase reaction by adding the substrate/ATP mixture. e. Incubate the plate at room temperature for 60 minutes. f. Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP, followed by incubation for 40 minutes. g. Add Kinase Detection Reagent and incubate for 30 minutes.
-
Data Analysis: Measure the luminescence, which correlates with the amount of ADP produced. Calculate the percentage of inhibition and determine the IC50 value as described for the PI3Kα assay.
Antiproliferative Activity Assay (MTT Assay)
The cytotoxicity of the compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Culture: Cancer cells (e.g., HCC827, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.
Visualizations
Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of 6-substituted imidazo[1,2-a]pyridines.
Experimental Workflow
Caption: Workflow for determining the anticancer activity of imidazo[1,2-a]pyridine derivatives using the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. Simple in vitro assays to identify amyloid-beta aggregation blockers for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro Efficacy and In Vivo Models for Imidazo[1,2-a]pyridine-Based Drug Candidates
A Comparative Guide for Researchers in Drug Development
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with a broad spectrum of therapeutic potential, including anticancer, antitubercular, and anti-inflammatory activities. A critical step in the preclinical development of these drug candidates is the cross-validation of their biological activity between in vitro assays and in vivo models. This guide provides a comparative overview of reported in vitro and in vivo data for select imidazo[1,2-a]pyridine derivatives, offering insights into the translation of cellular potency to animal model efficacy.
Anticancer Activity: From Cell Lines to Xenografts
Imidazo[1,2-a]pyridine derivatives have demonstrated significant promise as anticancer agents by targeting various signaling pathways and cellular processes. The following sections compare the in vitro cytotoxicity of these compounds against cancer cell lines with their in vivo antitumor effects in xenograft models.
Targeting Nek2 Kinase in Cancer
A series of imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of Nek2, a kinase implicated in cell cycle progression.[1] Two lead compounds, MBM-17 and MBM-55, exhibited low nanomolar inhibitory activity against Nek2 and effectively halted the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.[1]
Table 1: In Vitro vs. In Vivo Activity of Nek2 Inhibitors
| Compound | In Vitro IC50 (Nek2) | In Vitro Antiproliferative Activity (Cancer Cell Lines) | In Vivo Model | In Vivo Efficacy |
| MBM-17S (salt form) | 3.0 nM[1] | Effective inhibition of proliferation[1] | Tumor xenograft | Significant tumor growth suppression[1] |
| MBM-55S (salt form) | 1.0 nM[1] | Effective inhibition of proliferation[1] | Tumor xenograft | Significant tumor growth suppression[1] |
Experimental Protocols:
-
In Vitro Nek2 Inhibition Assay: The inhibitory activity against Nek2 kinase was likely determined using a biochemical assay that measures the phosphorylation of a substrate by the enzyme in the presence of varying concentrations of the inhibitor.
-
In Vitro Cell Proliferation Assay: Cancer cell lines were treated with the compounds for a specified period (e.g., 72 hours), and cell viability was assessed using methods like the MTT or BrdU assay.[2]
-
In Vivo Tumor Xenograft Model: Human cancer cells were implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice were treated with the compounds (e.g., via intravenous or oral administration), and tumor volume was measured over time to assess efficacy.[1]
Signaling Pathway:
Modulation of the Akt/mTOR Pathway
Certain novel imidazo[1,2-a]pyridines have been shown to exert their anticancer effects by inhibiting the Akt/mTOR signaling pathway, which is frequently dysregulated in cancers like melanoma and cervical cancer.[3]
Table 2: In Vitro Activity of Akt/mTOR Pathway Inhibitors
| Compound | Cell Lines | In Vitro Effect |
| Compound 6 | A375 (melanoma), HeLa (cervical cancer) | Reduced levels of phospho-Akt and phospho-mTOR; Induced cell cycle arrest and apoptosis[3] |
Experimental Workflow:
Antitubercular Activity: From MIC to Mouse Models
Imidazo[1,2-a]pyridine-3-carboxamides have demonstrated remarkable potency against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[4][5] The translation of potent in vitro minimum inhibitory concentrations (MICs) to in vivo efficacy is a key challenge in tuberculosis drug development.
Table 3: In Vitro vs. In Vivo Activity of Antitubercular Imidazo[1,2-a]pyridines
| Compound | In Vitro MIC (Mtb H37Rv) | In Vivo Model | In Vivo Efficacy |
| Compound 13 | 0.7 µM[4] | Male mice (PO, IV) | Favorable pharmacokinetics[4] |
| Compound 18 | ≤0.006 µM[4] | Male mice (PO, IV) | Favorable pharmacokinetics[4] |
| Compound 16 | 0.10-0.19 µM[5] | Not specified | Favorable preliminary ADME properties[5] |
Experimental Protocols:
-
In Vitro Antitubercular Activity Assay: The MIC is determined by exposing Mtb cultures to serial dilutions of the compounds and identifying the lowest concentration that inhibits visible growth.[4]
-
In Vivo Pharmacokinetic Studies: Compounds are administered to mice (e.g., orally or intravenously), and blood samples are collected at various time points to determine key pharmacokinetic parameters such as half-life, clearance, and bioavailability.[4][6]
-
In Vivo Efficacy Models (Tuberculosis): Mouse models of tuberculosis infection are used to evaluate the ability of the compounds to reduce the bacterial burden in the lungs and other organs.
Enzyme Inhibition: COX-2 and GSK-3β
Imidazo[1,2-a]pyridines have also been investigated as inhibitors of other clinically relevant enzymes, such as Cyclooxygenase-2 (COX-2) and Glycogen Synthase Kinase-3β (GSK-3β).
COX-2 Inhibition
Novel imidazo[1,2-a]pyridine derivatives have been designed as selective COX-2 inhibitors with potential anti-inflammatory and analgesic effects.[7]
Table 4: In Vitro vs. In Vivo Activity of COX-2 Inhibitors
| Compound | In Vitro IC50 (COX-2) | In Vivo Model (Analgesia) | In Vivo ED50 |
| Compound 5j | 0.05 µM[7] | Writhing test in mice | 12.38 mg/kg[7] |
| Compound 5e | 0.05 µM[7] | Not specified | Not specified |
| Compound 5f | 0.05 µM[7] | Not specified | Not specified |
Experimental Protocols:
-
In Vitro COX-2 Inhibition Assay: The inhibitory activity against COX-2 is typically measured using a commercially available kit that quantifies the production of prostaglandins.[7]
-
In Vivo Analgesic Activity (Writhing Test): Mice are administered a pain-inducing agent (e.g., acetic acid), and the number of abdominal constrictions (writhing) is counted after treatment with the test compound. A reduction in writhing indicates an analgesic effect.[7]
GSK-3β Inhibition
Imidazo[1,2-b]pyridazines (a related scaffold) have been developed as potent and brain-penetrant GSK-3β inhibitors, with potential applications in neurodegenerative diseases like Alzheimer's.[8][9][10]
Logical Relationship for Drug Development:
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The data presented in this guide highlight the successful translation of in vitro potency to in vivo efficacy for several classes of these compounds. For researchers and drug development professionals, a thorough understanding of the correlation between in vitro and in vivo models is paramount for advancing the most promising candidates into clinical development. Careful consideration of pharmacokinetic and pharmacodynamic properties is crucial for bridging the gap between cellular activity and therapeutic outcomes in complex biological systems.
References
- 1. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Design, StructureâActivity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2âb]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Evaluating the Off-Target Effects of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with diverse therapeutic applications.[1][2][3] While the on-target potency and selectivity of these compounds are often well-characterized, a thorough understanding of their off-target effects is critical for predicting potential toxicity, identifying opportunities for drug repositioning, and ensuring overall clinical success.[4][5] This guide provides a framework for the systematic evaluation of off-target effects of novel chemical entities, specifically focusing on analogs of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate.
While specific experimental data for this compound and its direct analogs are not extensively available in the public domain, this guide outlines the established methodologies and best practices for generating and presenting such crucial data.
Initial Assessment of Kinase Selectivity
A primary mechanism of off-target effects for kinase inhibitors is their interaction with other kinases, owing to the conserved nature of the ATP-binding pocket across the human kinome.[5] Therefore, the initial and most critical step is to profile the inhibitor against a broad panel of kinases.
Data Presentation: Kinome-wide Selectivity Profiling
The results of a comprehensive kinase screen should be summarized in a clear, tabular format. This allows for a rapid assessment of the inhibitor's selectivity.
Table 1: In Vitro Kinase Inhibition Profile of Analog X
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| Primary Target | 98 | 15 |
| Off-Target 1 | 85 | 150 |
| Off-Target 2 | 72 | 450 |
| Off-Target 3 | 61 | >1000 |
| ... (other kinases) | <50 | >1000 |
Data shown is hypothetical and for illustrative purposes.
Cellular Target Engagement and Off-Target Validation
Biochemical assays identify potential off-targets, but it is essential to confirm these interactions within a cellular context.[6][7] Cellular target engagement assays determine whether the compound can bind to its intended target and potential off-targets in a more physiologically relevant environment.
Data Presentation: Cellular Off-Target Engagement
Table 2: Cellular Target Engagement of Analog X in HEK293 Cells
| Protein Target | Cellular IC50 (nM) |
| Primary Target | 50 |
| Off-Target 1 | 500 |
| Off-Target 2 | >10000 |
Data shown is hypothetical and for illustrative purposes.
Phenotypic Screening for Unbiased Off-Target Discovery
In addition to target-based approaches, unbiased phenotypic screening can reveal unexpected off-target effects that may not be apparent from kinase profiling alone. This involves testing the compounds in a variety of cell-based assays that measure different cellular processes.
Data Presentation: Phenotypic Impact of Analogs
Table 3: Phenotypic Profiling of Imidazo[1,2-a]pyridine Analogs
| Analog | Cell Line | Proliferation IC50 (µM) | Apoptosis Induction (Fold Change at 1 µM) | Cytokine Release (pg/mL at 1 µM) |
| Analog X | A549 | 1.2 | 3.5 | 12.5 |
| HeLa | 2.5 | 2.8 | 8.2 | |
| Analog Y | A549 | 5.8 | 1.2 | 2.1 |
| HeLa | 8.1 | 1.1 | 1.5 |
Data shown is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the rigorous evaluation of off-target effects.
Protocol 1: In Vitro Kinase Profiling using ADP-Glo™ Kinase Assay
This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[8]
Materials:
-
Kinase of interest and corresponding substrate
-
Test compounds (analogs of this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2.5 µL of the kinase solution to each well.
-
Add 0.5 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the substrate at their Km concentrations.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP and induce luminescence by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in live cells by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
Cell line of interest
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the test compound at various concentrations or with a vehicle control for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Divide the cell suspension into aliquots and heat each aliquot to a different temperature for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizations
Workflow for Off-Target Evaluation
Caption: A generalized workflow for identifying and validating off-target effects of kinase inhibitors.
Illustrative Signaling Pathway
Caption: On-target vs. off-target effects of a kinase inhibitor on distinct signaling pathways.
References
- 1. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. domainex.co.uk [domainex.co.uk]
Benchmarking New Imidazo[1,2-a]pyridine Compounds Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents, particularly in oncology. This guide provides an objective comparison of newly developed imidazo[1,2-a]pyridine compounds against established inhibitors, with a focus on their anticancer properties. The information presented is supported by experimental data from recent studies, offering a comprehensive overview for researchers in the field.
Data Presentation: Comparative Cytotoxicity
The in vitro anticancer activity of novel imidazo[1,2-a]pyridine derivatives is frequently assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of these compounds, providing a quantitative comparison of their potency against established chemotherapy drugs.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| New Imidazo[1,2-a]pyridine Derivatives | |||
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [1] | |
| MCF-7 (Breast Carcinoma) | 11 | [1] | |
| A375 (Human Skin Cancer) | 11 | [1] | |
| Compound 10b | Hep-2 (Laryngeal Carcinoma) | 20 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 18 | [1] | |
| MCF-7 (Breast Carcinoma) | 21 | [1] | |
| A375 (Human Skin Cancer) | 16 | [1] | |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [2][3] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [2][3] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [2][3] |
| Thiazole-substituted imidazo[1,2-a]pyridine | A375 (Melanoma) | 0.14 | [4] |
| HeLa (Cervical Cancer) | 0.21 | [4] | |
| Known Inhibitors | |||
| Doxorubicin | Hep-2 (Laryngeal Carcinoma) | 10 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 1.5 | [1] | |
| MCF-7 (Breast Carcinoma) | 0.85 | [1] | |
| A375 (Human Skin Cancer) | 5.16 | [1] | |
| Dacarbazine | Melanoma Cells | ~25 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data are provided below. These protocols are fundamental for assessing the efficacy of the new imidazo[1,2-a]pyridine compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.[5][6]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.[7]
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds or known inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[7]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blot Analysis for PI3K/Akt/mTOR Pathway
Western blotting is employed to detect and quantify specific proteins in a cell lysate, providing insights into the mechanism of action of the compounds on signaling pathways.[9][10]
-
Cell Treatment and Lysis: Treat cells with the test compounds for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them using a RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[9]
-
Gel Electrophoresis: Load the denatured protein samples onto a polyacrylamide gel and separate the proteins based on their molecular weight.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, total mTOR, phospho-mTOR) overnight at 4°C.[8][12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation levels.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the benchmarking of these novel compounds.
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.
Caption: Experimental workflow for benchmarking new compounds.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 2. journal.waocp.org [journal.waocp.org]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. atcc.org [atcc.org]
- 8. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 11. benchchem.com [benchchem.com]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
Safety Operating Guide
Proper Disposal of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate, ensuring compliance with standard safety protocols.
Immediate Safety and Handling
Due to its chemical structure as a halogenated pyridine derivative, this compound should be treated as a hazardous substance.[1][2] All waste containing this compound, including residual amounts in containers, contaminated personal protective equipment (PPE), and solutions, must be classified as hazardous waste.[1]
Personal Protective Equipment (PPE):
Before handling the compound or its waste, ensure all personnel are equipped with the appropriate PPE.[1]
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1][3] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors or dust.[1][2] |
In Case of a Spill:
For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1][2] The contaminated absorbent material should then be collected in a sealed, labeled container for disposal as hazardous waste.[2][3] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1][3]
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to all local, state, and federal regulations.[1] Never pour this chemical or its waste down the drain or dispose of it in regular trash.[2][4]
1. Waste Identification and Segregation:
-
All materials contaminated with this compound are to be considered hazardous waste.[1]
-
This includes pure or residual compound, solutions containing the compound, and contaminated labware (e.g., pipette tips, gloves, absorbent pads).[1]
-
It is crucial to segregate this waste stream. Do not mix it with other incompatible wastes, particularly strong oxidizing agents and acids.[1][3]
2. Waste Collection and Containerization:
-
Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][3]
-
The container must be compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[2]
-
Ensure the container is kept tightly sealed except when adding waste.[5][6]
3. Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."[5]
-
The label should also include the full chemical name: "this compound" and list any other components of the waste stream.
-
Indicate the associated hazards, such as "Toxic" and "Irritant."[1]
4. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
The storage area should be away from sources of ignition and incompatible materials.[2][3]
5. Final Disposal:
-
Once the waste container is full (not exceeding 90% capacity) or ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[2][4][6]
-
Common disposal methods for such chemical waste include high-temperature incineration in a specialized facility.[7]
Experimental Workflow for Disposal
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Protocols for Handling Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate. Adherence to these protocols is essential for ensuring personnel safety and maintaining a compliant laboratory environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its structural components: the imidazo[1,2-a]pyridine core and the iodo-substituent.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are derived from its pyridine and organo-iodine nature. Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin, potentially causing skin and eye irritation.[1][2][3] Organo-iodine compounds can also be irritating and may pose long-term health risks. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex gloves.[1] | Provides chemical resistance against pyridine and related compounds. |
| Eye and Face Protection | Chemical splash goggles. A face shield is recommended when there is a significant risk of splashing. | Protects against splashes that can cause serious eye irritation.[1][2] |
| Skin and Body Protection | Chemical-resistant lab coat. Flame-retardant and antistatic clothing is advisable. | Protects against skin contact. The flammability of related pyridine compounds necessitates flame-retardant materials.[3] |
| Respiratory Protection | Work within a certified chemical fume hood or a well-ventilated area.[1] If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Pyridine-like fumes can lead to respiratory irritation, headaches, and dizziness.[1][3] |
Operational Plan: Handling and Disposal
A systematic approach to handling, from receipt to disposal, is critical for minimizing exposure and environmental impact.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][2]
-
Keep the container tightly closed to prevent the release of vapors.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
2. Handling and Use:
-
All handling of this compound should be conducted in a certified chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the laboratory area.[2]
-
Wash hands thoroughly after handling.
3. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
For large spills, evacuate the area and contact the institutional Environmental Health and Safety (EHS) department.
4. Disposal Plan:
-
All waste containing this compound, including contaminated labware and absorbent materials, must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.[4][5]
-
Do not dispose of this chemical down the drain.[5]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's EHS department for specific disposal procedures.[5]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
